molecular formula C16H24ClN B128398 N-Desmethylsibutramine CAS No. 168835-59-4

N-Desmethylsibutramine

Cat. No.: B128398
CAS No.: 168835-59-4
M. Wt: 265.82 g/mol
InChI Key: PLXKZKLXYHLWHR-UHFFFAOYSA-N
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Description

Desmethylsibutramine (also known as norsibutramine), with the molecular formula C16H24ClN, is a secondary amine metabolite of the anti-obesity drug sibutramine and is a potent monoamine reuptake inhibitor . Its primary research value lies in its mechanism of action as an inhibitor of the norepinephrine transporter (NET) and serotonin transporter (SERT), which is key to studying satiety and energy expenditure pathways . In vitro studies show that Desmethylsibutramine is considerably more active than the parent compound sibutramine in inhibiting the uptake of neurotransmitters . The effects of sibutramine are largely attributable to the activity of its metabolites, including Desmethylsibutramine and Didesmethylsibutramine, making this compound critical for pharmacokinetic and pharmacodynamic studies . Research indicates that the (R)-enantiomer of Desmethylsibutramine is more potent than its (S)-enantiomer and the racemic sibutramine, particularly in producing anorexic (appetite-suppressant) effects . Analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed and validated for the specific quantification of Desmethylsibutramine and related compounds in research samples like human plasma, facilitating precise bioequivalence and pharmacokinetic studies . It is important to note that Desmethylsibutramine has been identified as an undisclosed and potentially dangerous adulterant in certain herbal dietary supplements marketed for weight loss . This product is intended for research purposes only, strictly in a laboratory setting, and is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXKZKLXYHLWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314239
Record name N-Desmethylsibutramine
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Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

168835-59-4
Record name N-Desmethylsibutramine
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Record name N-Desmethylsibutramine
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Record name N-Desmethylsibutramine
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Record name DESMETHYLSIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Desmethylsibutramine Hydrochloride: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of N-Desmethylsibutramine hydrochloride, a primary active metabolite of sibutramine. As a potent norepinephrine (NET) and serotonin (SERT) transporter inhibitor, its efficacy and safety profile are intrinsically linked to its chemical and physical characteristics. This document outlines its structural features, solubility, melting point, and spectral data, supported by detailed experimental methodologies. Furthermore, its mechanism of action is visualized through a signaling pathway diagram to provide a comprehensive understanding for research and development applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound hydrochloride are summarized in the tables below. These parameters are critical for formulation development, analytical method development, and understanding its pharmacokinetic and pharmacodynamic behavior.

Table 1: General Properties of this compound Hydrochloride
PropertyValueReference
Chemical Name 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride
Molecular Formula C16H25Cl2N
Molecular Weight 302.28 g/mol
CAS Number 84467-94-7
Appearance White to off-white solid
Melting Point 239-242 °C
Table 2: Solubility Data of this compound Hydrochloride
SolventSolubilityMethod
DMSO 62.5 mg/mL (206.76 mM)Experimental
Methanol SolubleExperimental

Further details on the experimental protocols for determining these properties are provided in Section 3.

Spectral Data

While raw spectral data for this compound hydrochloride is not widely published, its structural elucidation and confirmation are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound hydrochloride. The proton NMR would show characteristic signals for the aromatic protons on the chlorophenyl ring, the cyclobutyl protons, the aliphatic chain protons, and the N-methyl protons. Similarly, the carbon NMR would provide distinct peaks for each carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, characteristic product ions are observed, which can be used for its identification and quantification in complex matrices like plasma.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound hydrochloride would be expected to show characteristic absorption bands for N-H stretching (from the secondary amine hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound hydrochloride.

Melting Point Determination

Methodology: Capillary Melting Point Method

  • A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility Determination

Methodology: Shake-Flask Method (for thermodynamic solubility)

  • An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

pKa Determination

Methodology: Potentiometric Titration

  • A known concentration of this compound hydrochloride is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • A titration curve of pH versus the volume of titrant added is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Signaling Pathway

This compound hydrochloride is a potent inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT). By blocking these transporters, it increases the concentration of norepinephrine and serotonin in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission. This dual mechanism of action is believed to be responsible for its effects on appetite suppression and energy expenditure.

N-Desmethylsibutramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_cleft Norepinephrine NE->NE_cleft Release SER Serotonin SER_cleft Serotonin SER->SER_cleft Release NDS This compound Hydrochloride NET NET NDS->NET Inhibition SERT SERT NDS->SERT Inhibition NE_cleft->NET NE_receptor Adrenergic Receptors NE_cleft->NE_receptor SER_cleft->SERT Reuptake SER_receptor Serotonin Receptors SER_cleft->SER_receptor Signal Postsynaptic Signaling NE_receptor->Signal SER_receptor->Signal

Caption: Mechanism of action of this compound hydrochloride.

Experimental Workflow Visualization

The general workflow for determining the physicochemical properties of a pharmaceutical compound like this compound hydrochloride is depicted below.

Physicochemical_Profiling_Workflow start Compound Synthesis & Purification structure Structural Characterization (NMR, MS, IR) start->structure purity Purity Assessment (HPLC) start->purity data_analysis Data Analysis & Interpretation structure->data_analysis melting_point Melting Point Determination purity->melting_point solubility Solubility Profiling (Aqueous & Organic) purity->solubility pka pKa Determination (Potentiometric Titration) purity->pka melting_point->data_analysis solubility->data_analysis pka->data_analysis report Technical Report Generation data_analysis->report

Caption: General experimental workflow for physicochemical profiling.

An In-depth Technical Guide to the Mechanism of Action of N-Desmethylsibutramine on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for N-desmethylsibutramine (also known as norsibutramine), the primary active metabolite of sibutramine, focusing on its interaction with monoamine transporters. Sibutramine, a former anti-obesity medication, exerts its pharmacological effects predominantly through its active metabolites, which are significantly more potent at inhibiting the reuptake of key neurotransmitters.[1][2] This document details the binding affinities and uptake inhibition potencies of this compound at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It includes detailed experimental protocols for the in vitro assays used to characterize these interactions and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Sibutramine is a prodrug that is rapidly metabolized in the liver by the cytochrome P450 isozyme CYP3A4 into two pharmacologically active metabolites: a secondary amine, this compound (M1), and a primary amine, didesmethylsibutramine (M2).[3][4] These metabolites are substantially more potent monoamine reuptake inhibitors than the parent compound.[4][5] this compound, in particular, is a potent inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT), and to a lesser extent, the dopamine transporter (DAT).[5][6][7] By blocking these transporters, it increases the concentration of norepinephrine, serotonin, and dopamine in the synaptic cleft, which is believed to enhance satiety and increase energy expenditure.[1][8][9] This guide focuses specifically on this compound, elucidating its molecular interactions with these critical transporters.

Core Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters are integral membrane proteins located on presynaptic neurons.[10][11] Their primary function is to terminate neurotransmission by clearing monoamines (norepinephrine, serotonin, and dopamine) from the synaptic cleft and returning them to the presynaptic neuron for repackaging into vesicles or metabolic degradation.[10][12][13]

This compound acts as a competitive inhibitor at the substrate-binding site (the S1 or orthosteric site) on these transporters.[12] By binding to DAT, NET, and SERT, it physically obstructs the reuptake of their respective endogenous ligands. This inhibition leads to a prolonged presence and elevated concentration of monoamines in the synapse, thereby enhancing and extending their signaling to postsynaptic receptors.[3] The effects of sibutramine are not due to the release of monoamines, but rather the inhibition of their reuptake.[1]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Monoamines) release release vesicle->release transporter Monoamine Transporter (DAT, NET, or SERT) synapse synapse release->synapse Exocytosis monoamine Monoamine (DA, NE, 5-HT) monoamine->transporter receptor Postsynaptic Receptor monoamine->receptor Binds & Activates inhibitor N-Desmethyl- sibutramine inhibitor->transporter Blocks Signal\nTransduction Signal Transduction receptor->Signal\nTransduction Initiates

Caption: Inhibition of Monoamine Reuptake by this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound and its stereoisomers has been quantified through in vitro binding assays, typically reported as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity for the transporter. The data clearly demonstrates that this compound is a potent inhibitor at all three monoamine transporters and that its activity is highly stereoselective, with the (R)-enantiomer being significantly more potent, particularly at NET and DAT.[3][5]

Table 1: Binding Affinities (Kᵢ, nM) of this compound and its Enantiomers for Monoamine Transporters

CompoundSERT (Kᵢ, nM)NET (Kᵢ, nM)DAT (Kᵢ, nM)
Desmethylsibutramine (racemic)152049
(R)-(+)-Desmethylsibutramine44412
(S)-(-)-Desmethylsibutramine9,200870180

Data sourced from Benchchem and Wikipedia, which compile data from primary literature.[3][5]

Detailed Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter uptake inhibition assays.[14][15] These assays are the gold standard for characterizing the interaction of compounds with monoamine transporters.

Radioligand Binding Assay

This assay measures the affinity of a test compound (this compound) for a specific transporter by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the inhibition constant (Kᵢ) of this compound for DAT, NET, and SERT.

Materials:

  • Biological Material: Cell membranes from cell lines stably expressing the human recombinant dopamine, norepinephrine, or serotonin transporter (e.g., HEK-293 cells), or synaptosome preparations from specific rat brain regions (e.g., striatum for DAT).[16][17]

  • Radioligands: A high-affinity radiolabeled ligand specific for each transporter. Examples include [³H]CFT (WIN 35,428) for DAT, [³H]nisoxetine or [³H]desipramine for NET, and [³H]citalopram or [³H]paroxetine for SERT.[14][18]

  • Test Compound: this compound in a range of concentrations.

  • Buffers: Incubation buffer (e.g., Tris-HCl with appropriate ions) and wash buffer.[17]

  • Apparatus: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), and a liquid scintillation counter.[17]

Protocol:

  • Membrane Preparation: Homogenize cells or brain tissue in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the final assay binding buffer. Determine the protein concentration of the membrane preparation.[17]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a single concentration (typically near its Kₑ value), and varying concentrations of the unlabeled test compound (this compound).[17]

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, potent unlabeled inhibitor for the target transporter to saturate all specific binding sites.[17]

  • Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[17]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[19]

prep Prepare Membranes (Transfected Cells or Synaptosomes) plate Plate Membranes, Radioligand, & varying [this compound] prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Vacuum Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze prep Prepare Synaptosomes or Transporter-Expressing Cells preincubate Pre-incubate with varying [this compound] prep->preincubate add_substrate Add Radiolabeled Neurotransmitter ([3H]DA, NE, or 5-HT) preincubate->add_substrate incubate Short Incubation (Linear Uptake Phase) add_substrate->incubate terminate Terminate Uptake (Ice-cold Buffer & Filtration) incubate->terminate count Scintillation Counting (Measure Internalized Radioactivity) terminate->count analyze Data Analysis (Calculate IC50) count->analyze

References

In Vitro Metabolism of Sibutramine to N-Desmethylsibutramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine, a previously marketed anti-obesity drug, undergoes extensive first-pass metabolism in the liver to form its pharmacologically active mono- and di-N-desmethyl metabolites, M1 (N-desmethylsibutramine) and M2 (N-didesmethylsibutramine). Understanding the in vitro metabolic pathways of sibutramine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. This technical guide provides an in-depth overview of the in vitro metabolism of sibutramine to its N-desmethyl metabolites, with a focus on the cytochrome P450 (CYP) enzymes involved. Detailed experimental protocols for conducting in vitro metabolism studies and quantifying sibutramine and its metabolites are presented, along with a summary of key kinetic parameters.

Introduction

Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was utilized for weight management.[1] Its therapeutic effects are primarily mediated by its active N-desmethyl metabolites, M1 and M2.[2] The formation of these metabolites is a critical step in the drug's mechanism of action and is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[3] Variations in the activity of these enzymes can lead to significant differences in drug exposure and response. This guide details the in vitro methodologies used to characterize the N-demethylation of sibutramine.

Metabolic Pathway of Sibutramine N-Demethylation

The primary metabolic pathway of sibutramine involves sequential N-demethylation. Sibutramine is first metabolized to this compound (M1), which is further demethylated to N-didesmethylsibutramine (M2). While several CYP enzymes can contribute to this process, CYP2B6 has been identified as the principal enzyme, especially at therapeutic concentrations.[3][4] Other isoforms such as CYP3A4, CYP2C19, and CYP3A5 play a secondary role.[5]

Sibutramine_Metabolism cluster_cyps Cytochrome P450 Enzymes sibutramine Sibutramine M1 This compound (M1) sibutramine->M1 N-Demethylation M2 N-Didesmethylsibutramine (M2) M1->M2 N-Demethylation CYP2B6 CYP2B6 (Primary) CYP3A4 CYP3A4 (Minor) CYP2C19 CYP2C19 (Minor)

Figure 1: Metabolic Pathway of Sibutramine to its N-Desmethyl Metabolites.

Quantitative Data on Sibutramine Metabolism

The kinetics of sibutramine N-demethylation have been characterized using human liver microsomes (HLMs) and recombinant CYP isoforms. The following tables summarize the key kinetic parameters for the formation of M1 from sibutramine and M2 from M1.

Table 1: Kinetic Parameters for the Formation of this compound (M1) from Sibutramine

Enzyme SourceKm (μM)Vmax (pmol/min/mg protein or pmol/min/pmol CYP)Intrinsic Clearance (Clint) (μL/min/mg protein or μL/min/pmol CYP)
Human Liver Microsomes (High-Affinity Component)4.79Not ReportedNot Reported
Recombinant CYP2B68.02Not Reported59.2-fold higher than CYP2C19
Recombinant CYP3A410.6-fold higher than CYP2B61.92-fold higher than CYP2B65.68-fold lower than CYP2B6
Recombinant CYP2C1948.4-fold higher than CYP2B6Not Reported59.2-fold lower than CYP2B6
Recombinant CYP3A548.9-fold higher than CYP2B64.77-fold higher than CYP2B610.5-fold lower than CYP2B6

Data compiled from studies using human liver microsomes and recombinant CYP enzymes.[3][4]

Table 2: Kinetic Parameters for the Formation of N-Didesmethylsibutramine (M2) from this compound (M1)

Enzyme SourceKm (μM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Clint) Ratio (S-enantiomer/R-enantiomer)
Recombinant CYP2B6Lower than other CYPs8.21-fold higher than CYP2C192.14
Recombinant CYP3A45.11-fold higher than CYP2B62.98-fold lower than CYP2B6Not Reported
Recombinant CYP2C192.15-fold higher than CYP2B6Not Reported0.65
Recombinant CYP3A54.22-fold higher than CYP2B62.46-fold lower than CYP2B6Not Reported

Data compiled from studies using recombinant CYP enzymes.[3][6]

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolism of sibutramine using pooled human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Sibutramine

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Incubator/water bath (37°C)

Procedure:

  • Prepare a stock solution of sibutramine in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • In a microcentrifuge tube, pre-warm a mixture of HLMs (final protein concentration typically 0.1-1 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

  • Add the sibutramine stock solution to the pre-warmed microsome mixture to initiate the reaction. The substrate concentration can be varied to determine kinetic parameters.

  • Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS Quantification

This protocol provides a general framework for the quantification of sibutramine and its N-desmethyl metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[4]

  • Flow Rate: 0.5-1.0 mL/min

  • Injection Volume: 5-20 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sibutramine: m/z 280.3 → 124.9[4]

    • This compound (M1): m/z 266.3 → 125.3[4]

    • N-Didesmethylsibutramine (M2): m/z 252.2 → 124.9[4]

Sample Preparation for Analysis:

  • To the supernatant from the in vitro incubation, add an internal standard (e.g., a deuterated analog of sibutramine or a structurally similar compound).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to further clean up the sample and concentrate the analytes.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro metabolism study of sibutramine.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (HLMs, Buffer, Sibutramine, NADPH) pre_warm Pre-warm HLMs and Buffer prep_reagents->pre_warm add_sib Add Sibutramine pre_warm->add_sib start_rxn Initiate with NADPH add_sib->start_rxn incubate Incubate at 37°C start_rxn->incubate quench Quench with Acetonitrile incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing and Quantification lcms->data_proc

Figure 2: General Experimental Workflow for In Vitro Sibutramine Metabolism.
CYP Enzyme Induction Signaling Pathway (General)

While sibutramine itself is not a potent inducer of CYP enzymes[1], understanding the general mechanism of CYP induction is relevant for drug development professionals. The following diagram illustrates a simplified pathway for Pregnane X Receptor (PXR)-mediated induction of CYP3A4, a common mechanism for drug-induced enzyme induction.

CYP_Induction_Pathway Inducer Inducer Drug (e.g., Rifampicin) PXR PXR Inducer->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XREM XREM (DNA Response Element) PXR_RXR->XREM Binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Promotes Transcription mRNA CYP3A4 mRNA CYP3A4_Gene->mRNA CYP3A4_Protein CYP3A4 Protein (Increased Expression) mRNA->CYP3A4_Protein Translation

Figure 3: Simplified PXR-Mediated CYP3A4 Induction Pathway.

Conclusion

The in vitro metabolism of sibutramine to its active N-desmethyl metabolites is primarily catalyzed by CYP2B6, with minor contributions from other CYP isoforms. This technical guide has provided a comprehensive overview of the metabolic pathway, key kinetic data, and detailed experimental protocols for studying this biotransformation. The provided workflows and diagrams serve as a valuable resource for researchers and drug development professionals involved in the characterization of drug metabolism and the assessment of potential drug-drug interactions. A thorough understanding of these in vitro processes is essential for the preclinical and clinical development of new chemical entities.

References

Technical Guide: N-Desmethylsibutramine Binding Affinity for Serotonin and Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the binding affinity of N-desmethylsibutramine, an active metabolite of sibutramine, for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document details the quantitative binding data, the experimental protocols used for its determination, and visual representations of the underlying mechanisms and experimental workflows.

Data Presentation: Binding Affinity

This compound is a potent monoamine reuptake inhibitor, acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its binding affinity for the serotonin and norepinephrine transporters is significantly higher than that of its parent compound, sibutramine.[3] The inhibitory constant (Kᵢ) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity of the ligand for the transporter. The binding affinities of this compound and its individual enantiomers for SERT and NET are summarized below.

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)
Desmethylsibutramine1520
(R)-Desmethylsibutramine444
(S)-Desmethylsibutramine9,200870
Data sourced from He et al., as cited in the sibutramine pharmacodynamics table.[3]

Signaling Pathway and Mechanism of Action

The serotonin and norepinephrine transporters are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[4][5] This process terminates the neurotransmitter signal and helps maintain neurotransmitter homeostasis. This compound, as an SNRI, binds to these transporters and blocks their reuptake function. This leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing and prolonging their signaling to postsynaptic neurons.[2]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle (5-HT, NE) p1 vesicle->p1 Release synthesis Neurotransmitter Synthesis synthesis->vesicle Packaging receptor Postsynaptic Receptors p1->receptor Binding & Signaling sert SERT p1->sert Reuptake net NET p1->net Reuptake p2 p3 p4 inhibitor N-Desmethyl- sibutramine inhibitor->sert Inhibition inhibitor->net Inhibition

Caption: Mechanism of action of this compound on SERT and NET.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of compounds like this compound is typically determined using a competitive radioligand binding assay.[6][7] This method is considered the gold standard for measuring the affinity of a ligand for its target receptor due to its robustness and sensitivity.[7] The assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target transporter.

Materials and Reagents
  • Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET), or from specific brain regions (e.g., rat cerebral cortex) known to be rich in these transporters.[8][9]

  • Radioligand: A high-affinity ligand for the transporter, labeled with a radioisotope (e.g., ³H).

    • For SERT: [³H]Citalopram or [³H]Imipramine.[10]

    • For NET: [³H]Nisoxetine or [³H]Mazindol.[9][11]

  • Test Compound: this compound, prepared in a series of dilutions.

  • Non-specific Binding Control: A high concentration of a known, non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.[12]

  • Assay Buffer: Typically a Tris-based buffer containing salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[12]

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8]

  • Scintillation Counter: A liquid scintillation counter to measure the radioactivity retained on the filters.[8]

Experimental Procedure
  • Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in the assay buffer. A typical concentration range spans several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁵ M) to generate a complete competition curve.[12]

  • Incubation Setup: The assay is typically performed in a 96-well plate format.[8] Three types of reactions are set up in triplicate:

    • Total Binding: Contains the membrane preparation, the radioligand, and assay buffer.

    • Non-specific Binding: Contains the membrane preparation, the radioligand, and a saturating concentration of a non-labeled inhibitor.[12]

    • Competitive Binding: Contains the membrane preparation, the radioligand, and one of the varying concentrations of the test compound.[7]

  • Incubation: The components are added to the wells and the plate is incubated, typically for 30-60 minutes at a controlled temperature (e.g., room temperature or 30°C), to allow the binding to reach equilibrium.[8][13]

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free, unbound radioligand.[8]

  • Washing: The filters are immediately washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a liquid scintillation counter.[8]

Data Analysis
  • Calculate Specific Binding: For each data point, the specific binding is calculated by subtracting the average non-specific binding counts from the total binding counts.

    • Specific Binding = Total Binding - Non-specific Binding[12]

  • Determine IC₅₀: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[12]

  • Calculate Kᵢ: The IC₅₀ value is converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₐ is the equilibrium dissociation constant of the radioligand for the transporter. This value should be determined in separate saturation binding experiments.[12]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

G cluster_setup Assay Plate Setup (96-well) prep Reagent Preparation (Serial Dilutions of Test Compound, Radioligand, Membranes) total Total Binding prep->total nsb Non-specific Binding prep->nsb comp Competitive Binding prep->comp incubate Incubation (Membranes + Radioligand + Competitor) Allow to reach equilibrium filter Rapid Filtration (Separate bound from free radioligand) incubate->filter Terminate Reaction wash Filter Washing (Remove unbound radioligand) filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze total->incubate nsb->incubate comp->incubate

Caption: Experimental workflow for a competitive radioligand binding assay.

References

The Neurochemical Profile and Central Nervous System Effects of N-Desmethylsibutramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylsibutramine, the primary active metabolite of the anti-obesity drug sibutramine, is a potent monoamine reuptake inhibitor. This technical guide provides a comprehensive overview of its neurochemical profile, central nervous system (CNS) effects, and the detailed experimental methodologies used for its characterization. This compound exhibits a high affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), with a lower affinity for the dopamine transporter (DAT). Its mechanism of action in the CNS involves the modulation of hypothalamic neuropeptides that regulate appetite and energy expenditure, leading to its anorectic effects. This document collates quantitative data on its binding affinities and reuptake inhibition, details experimental protocols for in vitro and in vivo studies, and provides visual representations of its metabolic pathways and mechanisms of action to serve as a valuable resource for the scientific community.

Introduction

Sibutramine, a formerly prescribed anti-obesity medication, exerts its therapeutic effects primarily through its active metabolites, this compound (M1) and N,N-didesmethylsibutramine (M2).[1][2] this compound is a more potent monoamine reuptake inhibitor than its parent compound, playing a crucial role in the pharmacological activity of sibutramine.[3] Understanding the detailed neurochemical profile and CNS effects of this compound is paramount for the development of novel therapeutics targeting monoaminergic systems for the treatment of obesity and related disorders. This guide provides an in-depth analysis of this compound's interaction with monoamine transporters, its effects on central signaling pathways, and the experimental designs employed in its study.

Neurochemical Profile

The primary mechanism of action of this compound is the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT), and to a lesser extent, dopamine (DA), from the synaptic cleft.[4] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling.

Binding Affinities and Reuptake Inhibition

This compound demonstrates a distinct binding profile for the three main monoamine transporters. The binding affinity is typically determined through radioligand binding assays, where the ability of the compound to displace a specific radioligand from the transporter is measured and expressed as the inhibition constant (Ki). The functional inhibition of neurotransmitter reuptake is quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Monoamine Transporter Binding Affinities (Ki) of this compound and its Enantiomers [5]

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Desmethylsibutramine152049
(R)-Desmethylsibutramine44412
(S)-Desmethylsibutramine9,200870180

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Reuptake Inhibition (IC50) of this compound

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
This compoundData Not AvailableData Not AvailableData Not Available

Central Nervous System Effects

The anorectic and thermogenic effects of sibutramine are largely attributed to the actions of this compound within the central nervous system, particularly in the hypothalamus.[1]

Modulation of Hypothalamic Neuropeptides

This compound influences the expression and release of neuropeptides in the arcuate nucleus (ARC) of the hypothalamus, a critical region for the regulation of food intake and energy balance. It is understood to increase the release of anorexigenic (appetite-suppressing) neuropeptides, such as pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), while decreasing the release of orexigenic (appetite-stimulating) neuropeptides like neuropeptide Y (NPY) and agouti-related peptide (AgRP).[4]

G Hypothalamic Neuropeptide Modulation by this compound cluster_NDS This compound cluster_ARC Arcuate Nucleus (ARC) cluster_Effects Physiological Effects NDS This compound POMC_CART POMC/CART Neurons (Anorexigenic) NDS->POMC_CART Stimulates (+) NPY_AgRP NPY/AgRP Neurons (Orexigenic) NDS->NPY_AgRP Inhibits (-) Appetite Decreased Appetite POMC_CART->Appetite Energy_Expenditure Increased Energy Expenditure POMC_CART->Energy_Expenditure NPY_AgRP->Appetite

Modulation of hypothalamic neuropeptides by this compound.

Effects on Extracellular Monoamine Levels

Through in vivo microdialysis studies in rats, administration of sibutramine has been shown to increase extracellular levels of norepinephrine in the frontal cortex and hypothalamus.[7] Given that this compound is a potent NET inhibitor, it is the primary contributor to this effect. The increase in synaptic norepinephrine is believed to play a significant role in the compound's effects on satiety and energy expenditure.

G Effect of this compound on Noradrenergic Synapse cluster_Presynaptic Presynaptic Neuron cluster_SynapticCleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse Extracellular NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binds Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Signal Transduction NDS This compound NDS->NET Inhibits

Inhibition of norepinephrine reuptake by this compound.

Experimental Protocols

The following sections detail the methodologies commonly employed to characterize the neurochemical profile and CNS effects of this compound.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of this compound for monoamine transporters.

  • Materials:

    • Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Radioligands:

      • For hDAT: [³H]WIN 35,428 or [³H]GBR 12935.

      • For hNET: [³H]Nisoxetine.

      • For hSERT: [³H]Citalopram or [³H]Paroxetine.

    • This compound (test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Incubate the cell membranes with various concentrations of this compound and a fixed concentration of the respective radioligand in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Transporter) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Workflow for a typical radioligand binding assay.

In Vivo Microdialysis

This technique is used to measure extracellular levels of monoamines in specific brain regions of freely moving animals following the administration of this compound.

  • Materials:

    • Adult male Wistar or Sprague-Dawley rats.

    • Stereotaxic apparatus.

    • Microdialysis probes (e.g., with a 2-4 mm polyacrylonitrile or polycarbonate membrane).

    • Microinfusion pump.

    • Fraction collector.

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • This compound.

    • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Procedure:

    • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hypothalamus or frontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.

    • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.

    • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

    • Post-Drug Collection: Continue collecting dialysate samples for several hours.

    • Sample Analysis: Analyze the dialysate samples for monoamine content using HPLC-ECD or LC-MS/MS.

    • Histological Verification: At the end of the experiment, perfuse the brain and perform histological analysis to verify the correct placement of the microdialysis probe.

G In Vivo Microdialysis Experimental Workflow Start Start Surgery Implant Guide Cannula in Target Brain Region Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe and Perfuse with aCSF Recovery->Probe_Insertion Baseline Collect Baseline Dialysate Samples Probe_Insertion->Baseline Drug_Admin Administer This compound Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Dialysate Samples Drug_Admin->Post_Drug_Collection Analysis Analyze Samples (HPLC-ECD or LC-MS/MS) Post_Drug_Collection->Analysis Histology Histological Verification of Probe Placement Analysis->Histology End End Histology->End

Workflow for an in vivo microdialysis experiment.

Conclusion

This compound is a potent monoamine reuptake inhibitor with a complex neurochemical profile that underlies its significant effects on the central nervous system. Its high affinity for the norepinephrine and serotonin transporters, coupled with its ability to modulate key hypothalamic neuropeptides, provides a clear mechanism for its anorectic properties. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the therapeutic potential of compounds targeting these monoaminergic pathways. A deeper understanding of the structure-activity relationships and in vivo pharmacology of this compound and related molecules will be instrumental in the development of safer and more effective treatments for obesity and other metabolic and psychiatric disorders.

References

Enantioselective Effects of (R)- and (S)-N-Desmethylsibutramine on Appetite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine, a previously marketed anti-obesity medication, exerts its therapeutic effects primarily through its active metabolites, N-desmethylsibutramine (M1) and N-didesmethylsibutramine (M2).[1][2] These metabolites exist as (R)- and (S)-enantiomers, and emerging evidence indicates significant enantioselective differences in their pharmacological activity, particularly concerning appetite suppression. This technical guide provides a comprehensive overview of the enantioselective effects of (R)- and (S)-N-Desmethylsibutramine on appetite, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. The data presented herein underscores the superior anorectic potential of the (R)-enantiomer, offering valuable insights for the development of more targeted and potentially safer anti-obesity therapeutics.

Introduction

Sibutramine is a monoamine reuptake inhibitor that was historically used for the long-term treatment of obesity.[3][4] Its mechanism of action involves blocking the presynaptic reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA) in the central nervous system.[1][5] This neurochemical modulation, particularly within the hypothalamus, enhances satiety and reduces food intake.[6][7][8][9] Sibutramine itself is a prodrug, and its pharmacological activity is largely attributable to its N-demethylated metabolites.[1][2]

The primary active metabolite, this compound, is chiral and exists as two enantiomers: (R)-N-Desmethylsibutramine and (S)-N-Desmethylsibutramine. Research has demonstrated that the anorectic effects of these metabolites are not stereochemically equivalent.[2][10] Specifically, the (R)-enantiomers of sibutramine's metabolites have been shown to possess significantly greater anorexic potency than their corresponding (S)-enantiomers.[2][10] This guide will delve into the distinct effects of each enantiomer on appetite regulation, presenting the underlying mechanisms, supporting quantitative data from preclinical studies, and the experimental designs used to elicit these findings.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism through which this compound enantiomers suppress appetite is by inhibiting the reuptake of norepinephrine and serotonin from the synaptic cleft.[7][11] This action increases the concentration and duration of these neurotransmitters in the synapse, thereby amplifying their signaling to postsynaptic neurons involved in appetite control.[12] Enhanced noradrenergic and serotonergic activity in key hypothalamic nuclei, such as the arcuate nucleus (ARC) and paraventricular nucleus (PVN), leads to a sensation of fullness and a reduction in the desire to eat.[1][6]

G cluster_0 Presynaptic Neuron cluster_1 Reuptake Transporters cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron (Hypothalamus) MAO Monoamines (NE, 5-HT) Release MAO->Release Signal Propagation Vesicle Synaptic Vesicle Synaptic_MAO Increased NE & 5-HT Release->Synaptic_MAO NET NET SERT SERT Synaptic_MAO->NET Reuptake Synaptic_MAO->SERT Reuptake Receptors Postsynaptic Receptors Synaptic_MAO->Receptors Binds Satiety Satiety Signaling Cascade Receptors->Satiety Activates Appetite Reduced Appetite Satiety->Appetite Leads to Desmethylsibutramine (R/S)-N-Desmethylsibutramine Desmethylsibutramine->NET Inhibits Desmethylsibutramine->SERT Inhibits

Figure 1: Mechanism of this compound on Appetite.

Enantioselective Pharmacodynamics

The anorectic effects of this compound are markedly enantioselective. Preclinical studies have consistently shown that the (R)-enantiomer is significantly more potent in reducing food intake compared to the (S)-enantiomer.[10] This difference in in-vivo efficacy is rooted in their differential potency as monoamine reuptake inhibitors. The (R)-enantiomers of sibutramine's metabolites are more potent inhibitors of norepinephrine and dopamine uptake than their (S)-counterparts.[10] Both enantiomers are generally less potent at inhibiting serotonin reuptake.[10]

G cluster_R (R)-N-Desmethylsibutramine cluster_S (S)-N-Desmethylsibutramine Title Enantioselective Potency Comparison R_Appetite High Anorectic Effect R_NE Potent NE Reuptake Inhibition R_NE->R_Appetite R_DA Potent DA Reuptake Inhibition R_DA->R_Appetite S_Appetite Low Anorectic Effect S_NE Less Potent NE Reuptake Inhibition S_NE->S_Appetite S_DA Less Potent DA Reuptake Inhibition S_DA->S_Appetite

Figure 2: Potency of (R)- vs. (S)-N-Desmethylsibutramine.

Data Presentation: In Vivo Studies

The enantioselective effects on appetite have been quantified in animal models. The following tables summarize data from studies investigating the impact of (R)- and (S)-sibutramine (the parent compound, from which this compound is derived) on body weight and food intake in rats. These studies demonstrate a clear, dose-dependent anorexic effect for the (R)-enantiomer, while the (S)-enantiomer shows minimal to no effect.

Table 1: Effect of (R)-, (S)-, and (RS)-Sibutramine on Percent Change in Body Weight in Rats

Treatment GroupDose (mg/kg)Day 1Day 2Day 3Day 4
(R)-Sibutramine 5-1.4%-2.1%-2.5%-3.0%
10-2.5%-3.8%-4.5%-5.2%
20-4.0%-5.9%-7.0%-8.1%
(S)-Sibutramine 5+0.5%+0.8%+1.0%+1.2%
10+0.3%+0.5%+0.7%+0.9%
20+0.1%+0.2%+0.4%+0.5%
(RS)-Sibutramine 5-0.8%-1.5%-1.9%-2.3%
10-1.8%-2.9%-3.6%-4.3%
20-3.2%-4.8%-5.8%-6.8%

Data derived from studies on the effects of sibutramine enantiomers in rats.[3][4] Values represent the approximate percentage change from baseline body weight.

Table 2: Effect of (R)-, (S)-, and (RS)-Sibutramine on Daily Food Intake in Rats (grams)

Treatment GroupDose (mg/kg)Day 1Day 2Day 3Day 4
(R)-Sibutramine 515.214.514.013.8
1012.511.811.210.9
209.89.08.58.2
(S)-Sibutramine 518.518.819.019.1
1018.218.518.718.8
2018.018.218.418.5
(RS)-Sibutramine 516.515.815.214.9
1014.013.212.612.2
2011.210.59.99.5

Data derived from studies on the effects of sibutramine enantiomers in rats.[3][4] Baseline food intake is approximately 18-20 grams per day.

Experimental Protocols

The characterization of the enantioselective effects of this compound relies on standardized in vitro and in vivo pharmacological assays.

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the in vitro potency of (R)- and (S)-N-Desmethylsibutramine to inhibit the reuptake of norepinephrine, serotonin, and dopamine.

Methodology:

  • Synaptosome Preparation: Brain tissue (e.g., rat hypothalamus, striatum, or cortex) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing transporters for monoamine reuptake.

  • Incubation: Synaptosomes are incubated in a physiological buffer containing various concentrations of the test compounds ((R)- or (S)-N-Desmethylsibutramine).

  • Radioligand Addition: A radiolabeled monoamine (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) is added to the incubation mixture to initiate the uptake assay.

  • Termination of Uptake: After a short incubation period (typically a few minutes), the uptake of the radiolabeled neurotransmitter is terminated by rapid filtration through glass fiber filters. This separates the synaptosomes (containing the uptaken radiolabel) from the incubation medium.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves. A lower IC₅₀ value indicates higher inhibitory potency.

In Vivo Anorectic Effects Study in Rodents

Objective: To assess the dose-dependent effects of (R)- and (S)-N-Desmethylsibutramine on food intake and body weight in rats.

Methodology:

  • Animal Model: Adult male or female Wistar or Sprague-Dawley rats are commonly used.[4]

  • Acclimation: Animals are individually housed and acclimated to the laboratory conditions for at least one week prior to the experiment. They are maintained on a standard light-dark cycle with ad libitum access to food and water.

  • Baseline Measurement: For several days leading up to the experiment, daily measurements of body weight, food intake, and water intake are recorded to establish a stable baseline for each animal.[4]

  • Drug Administration: The test compounds ((R)-N-Desmethylsibutramine, (S)-N-Desmethylsibutramine, or racemic sibutramine) are dissolved in a suitable vehicle (e.g., saline or distilled water). Animals are administered the compounds or vehicle via intraperitoneal (i.p.) injection or oral gavage at specified doses (e.g., 2.5, 5, 10 mg/kg).[4][10]

  • Data Collection: Following drug administration, body weight, food intake, and water intake are measured at regular intervals (e.g., 24, 48, 72, and 96 hours).[4] Food intake is determined by subtracting the amount of food remaining from the initial pre-weighed amount.

  • Statistical Analysis: The data are typically expressed as the mean ± SEM for each treatment group. Statistical significance between the treatment groups and the vehicle control group is determined using appropriate statistical tests, such as analysis of variance (ANOVA) followed by post-hoc tests. A p-value of <0.05 is generally considered statistically significant.[3]

G Start Start Acclimation Animal Acclimation (Individually Housed, 1 Week) Start->Acclimation Baseline Baseline Data Collection (Body Weight, Food Intake for 2-3 Days) Acclimation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Group_R Group 1: (R)-Enantiomer Randomization->Group_R Group_S Group 2: (S)-Enantiomer Randomization->Group_S Group_V Group 3: Vehicle Control Randomization->Group_V Administration Drug Administration (i.p. or Oral Gavage) Group_R->Administration Group_S->Administration Group_V->Administration Measurement Post-Dose Data Collection (Daily for 4 Days) Administration->Measurement Analysis Statistical Analysis (ANOVA) Measurement->Analysis End End Analysis->End

Figure 3: Workflow for In Vivo Anorectic Effects Study.

Conclusion and Future Directions

The evidence strongly indicates that the anorectic effects of this compound are predominantly driven by the (R)-enantiomer. This enantiomer exhibits greater potency in reducing food intake and body weight in preclinical models, which is consistent with its more potent inhibition of norepinephrine and dopamine reuptake. In contrast, the (S)-enantiomer is largely inactive in appetite suppression.

These findings have significant implications for drug development. Isolating and developing (R)-N-Desmethylsibutramine as a single-enantiomer therapeutic could offer a more favorable efficacy and safety profile compared to the racemic mixture of sibutramine. By eliminating the less active and potentially side-effect-contributing (S)-enantiomer, a more targeted pharmacological agent for the management of obesity could be realized. Further research should focus on the long-term efficacy and comprehensive safety assessment of (R)-N-Desmethylsibutramine in more advanced preclinical and clinical settings.

References

Navigating the Stability Landscape of N-Desmethylsibutramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylsibutramine, also known as norsibutramine, is the primary active metabolite of the anorectic drug sibutramine.[1][2] As a potent monoamine reuptake inhibitor, its stability profile is of paramount importance for accurate pharmacological studies, development of stable pharmaceutical formulations, and ensuring the safety and efficacy of therapeutic agents.[3] This technical guide provides a comprehensive overview of the current knowledge on the long-term stability and degradation products of this compound, drawing from available scientific literature.

Long-Term Stability

The long-term stability of this compound as a pure active pharmaceutical ingredient (API) is not extensively documented in publicly available literature. However, stability data in biological matrices and for the parent compound, sibutramine, offer valuable insights.

Storage Conditions for Chemical Standards

For research and analytical purposes, specific storage conditions are recommended to maintain the integrity of this compound hydrochloride. These conditions are crucial for ensuring the accuracy of experimental results.

Storage TemperatureDurationStorage Notes
-80°C6 monthsSealed storage, away from moisture.[4]
-20°C1 monthSealed storage, away from moisture.[4]
4°CNot specifiedSealed storage, away from moisture.[4]

Table 1: Recommended Storage Conditions for this compound Hydrochloride Standard

Stability in Biological Matrices

The stability of this compound has been evaluated in human plasma to ensure reliable pharmacokinetic and bioequivalence studies. These studies typically assess the analyte's stability under various conditions that mimic sample handling and storage. This compound has been found to be stable in human plasma for up to 71 days when stored at -30°C.[5]

MatrixConditionDurationStability
Human PlasmaRoom TemperatureNot specifiedStable
Human PlasmaFreeze-Thaw CyclesNot specifiedStable
Human Plasma-30°C71 daysStable[5]

Table 2: Stability of this compound in Human Plasma

Forced Degradation and Potential Degradation Pathways

Proposed Degradation Pathways

Based on the chemical structure of this compound (a secondary amine with a substituted cyclobutane ring and a chlorophenyl group), the following degradation pathways can be postulated under various stress conditions:

  • Oxidative Degradation: The secondary amine functional group is susceptible to oxidation. Potential reactions include N-oxidation to form a hydroxylamine, which could be further oxidized.[8] The presence of a tertiary carbon adjacent to the nitrogen could also be a site for oxidation.

  • Photodegradation: Aromatic chlorides and amine functional groups can be susceptible to photodegradation. Exposure to UV light could potentially lead to dehalogenation, ring opening of the cyclobutane moiety, or oxidation of the amine.

  • Thermal Degradation: While sibutramine showed good thermal stability, prolonged exposure to high temperatures could potentially lead to the cleavage of the less stable bonds in the this compound molecule.

  • Hydrolytic Degradation: The molecule does not contain readily hydrolyzable functional groups like esters or amides. Therefore, significant degradation under neutral pH is unlikely. However, under strongly acidic or basic conditions at elevated temperatures, degradation could be forced.

The following diagram illustrates the potential degradation pathways of this compound.

This compound Degradation Pathways cluster_stress Stress Conditions cluster_molecule cluster_products Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) NDS This compound Oxidation->NDS Photolysis Photolysis (UV Light) Photolysis->NDS Thermal Thermal Stress (High Temperature) Thermal->NDS Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->NDS N_Oxide N-Oxide Products NDS->N_Oxide Oxidation Dehalogenated Dehalogenated Products NDS->Dehalogenated Photolysis Ring_Opened Ring-Opened Products NDS->Ring_Opened Photolysis Cleavage Cleavage Products NDS->Cleavage Thermal Hydroxylated Hydroxylated Products NDS->Hydroxylated Hydrolysis

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols

Detailed experimental protocols for forced degradation studies of this compound are not available in the reviewed literature. However, a general approach based on ICH guidelines and protocols used for the parent compound, sibutramine, can be adapted.

General Forced Degradation Protocol

The following is a generalized workflow for conducting forced degradation studies on this compound.

Forced Degradation Workflow Start Prepare this compound Solution (e.g., in Methanol/Water) Stress Subject to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stress->Acid Acidic Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Stress->Base Basic Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Oxidative Thermal Thermal Stress (e.g., 80°C in solution) Stress->Thermal Thermal Photo Photostability (ICH Q1B guidelines) Stress->Photo Photolytic Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradation Products (e.g., LC-MS/MS, NMR) Analysis->Characterization End Establish Degradation Profile and Pathways Characterization->End

Caption: General Workflow for Forced Degradation Studies.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. For this compound, a High-Performance Liquid Chromatography (HPLC) method coupled with UV or Mass Spectrometric (MS) detection would be appropriate.

Key Components of a Stability-Indicating HPLC Method:

  • Column: A reversed-phase column (e.g., C18 or C8) is typically suitable for separating this compound and its potential degradation products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to achieve adequate separation.

  • Detection:

    • UV Detection: Wavelength selection should be based on the UV spectrum of this compound to ensure adequate sensitivity.

    • Mass Spectrometry (MS): LC-MS/MS provides high selectivity and sensitivity and is invaluable for the identification and characterization of unknown degradation products. The precursor ion for this compound is m/z 266.05.[9]

Conclusion and Future Directions

The available data on the long-term stability and degradation products of this compound are limited. While some information can be inferred from studies on its parent compound, sibutramine, and its behavior in biological matrices, dedicated studies on the pure substance are necessary. Future research should focus on:

  • Conducting comprehensive forced degradation studies on this compound under ICH-recommended stress conditions.

  • Developing and validating a robust stability-indicating analytical method specifically for this compound and its degradation products.

  • Isolating and elucidating the structures of the major degradation products using advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy.

  • Investigating the long-term stability of this compound in the solid state and in various formulations under different storage conditions to establish a reliable shelf-life.

A thorough understanding of the stability profile of this compound is critical for its use in research and potential development as a pharmaceutical agent, ensuring both the quality of scientific data and the safety of future medicinal products.

References

In Vivo Effects of N-Desmethylsibutramine on Energy Expenditure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylsibutramine (M1), the primary active metabolite of the anti-obesity drug sibutramine, plays a crucial role in mediating the parent compound's effects on energy expenditure. Understanding the in vivo pharmacology of this compound is essential for the development of novel therapeutic agents targeting energy balance. This technical guide provides a comprehensive overview of the in vivo studies investigating the impact of this compound on energy expenditure, with a focus on its thermogenic effects. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in the field of metabolic diseases and drug discovery. The weight-reducing effects of sibutramine are largely attributed to its active primary (this compound) and secondary (N-didesmethylsibutramine) amine metabolites rather than the parent compound.[1]

Mechanism of Action: Stimulation of Thermogenesis

In vivo studies have demonstrated that this compound increases energy expenditure primarily by stimulating thermogenesis.[1][2] This process involves the dissipation of energy as heat, a function predominantly carried out by brown adipose tissue (BAT). The mechanism is initiated by the central inhibition of serotonin and noradrenaline reuptake by this compound, leading to an increase in sympathetic nervous system (SNS) outflow to BAT.[1][2] This enhanced sympathetic stimulation results in the activation of β3-adrenoceptors on brown adipocytes, triggering a signaling cascade that culminates in the activation of Uncoupling Protein 1 (UCP1). UCP1 uncouples cellular respiration from ATP synthesis, leading to the generation of heat.[3][4]

Quantitative Data on Energy Expenditure

The thermogenic effects of this compound have been quantified in rodent models, primarily through the measurement of oxygen consumption (VO2) and core body temperature. The following tables summarize the key quantitative findings from in vivo studies.

Table 1: Effect of this compound (Metabolite 1) on Oxygen Consumption in Rats [2]

Treatment GroupDose (mg/kg, i.p.)Mean VO2 (ml/min/kg^0.75)% Increase from BaselineDuration of Effect
Vehicle-12.8 ± 0.4--
This compound1016.6 ± 0.5~30%Sustained for at least 4 hours

Table 2: Effect of this compound (Metabolite 1) on Body Temperature in Rats [2]

Treatment GroupDose (mg/kg, i.p.)Peak Increase in Core Body Temperature (°C)Time to Peak Effect
This compound100.5 - 1.060 - 90 minutes

Table 3: Effect of Sibutramine on Glucose Utilization in Rat Tissues [2]

TissueVehicle (nmol/100g/min)Sibutramine (10 mg/kg, i.p.) (nmol/100g/min)Fold Increase
Brown Adipose Tissue (BAT)138 ± 282484 ± 433~18
White Adipose Tissue10 ± 111 ± 1No significant change
Skeletal Muscle45 ± 558 ± 6~1.3

Experimental Protocols

Measurement of Oxygen Consumption (Indirect Calorimetry)

The following protocol is based on the methodology described by Connoley et al. (1999) for measuring the thermogenic effects of this compound in rats.[2]

Objective: To determine the effect of this compound on whole-body oxygen consumption.

Apparatus: Closed-circuit respirometers.

Animals: Male Wistar rats, housed individually at a thermoneutral temperature (29°C) to minimize energy expenditure for maintaining core body temperature.

Procedure:

  • Acclimatization: Acclimatize rats to the respirometer chambers for at least 24 hours before the experiment.

  • Baseline Measurement: Measure baseline oxygen consumption (VO2) for a period of 90-120 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.).

  • Post-Dosing Measurement: Continuously measure VO2 for at least 4-6 hours following drug administration.

  • Data Analysis: Express VO2 as ml/min/kg^0.75 to normalize for metabolic body size. Calculate the percentage change from baseline to determine the thermogenic effect.

Investigation of the Mechanism of Action

To elucidate the involvement of the sympathetic nervous system and β-adrenoceptors, pharmacological blockade studies can be performed in conjunction with indirect calorimetry.

Objective: To determine if the thermogenic effect of this compound is mediated by the sympathetic nervous system and β3-adrenoceptors.

Procedure:

  • Ganglionic Blockade: Pre-treat animals with a ganglionic blocking agent, such as chlorisondamine (15 mg/kg), to inhibit neurotransmission in the autonomic ganglia. Subsequently, administer this compound and measure VO2. A complete inhibition of the thermogenic response indicates mediation by the sympathetic nervous system.[2]

  • β-Adrenoceptor Blockade: Pre-treat animals with selective (e.g., atenolol for β1, ICI 118551 for β2) or non-selective β-adrenoceptor antagonists. A complete inhibition of the thermogenic response by a non-selective β-blocker, but not by selective β1 or β2 antagonists, points towards the involvement of β3-adrenoceptors.[2]

Measurement of Brown Adipose Tissue (BAT) Activity

The following protocol is based on the 2-deoxy-[3H]-glucose utilization technique to assess the metabolic activity of BAT.[2]

Objective: To quantify the effect of this compound on glucose uptake in BAT.

Procedure:

  • Animal Preparation: Anesthetize rats and insert catheters for blood sampling and infusion.

  • Drug Administration: Administer this compound (10 mg/kg, i.p.) or vehicle.

  • Tracer Infusion: After a set period (e.g., 60 minutes) to allow for the drug to take effect, administer a bolus of 2-deoxy-[3H]-glucose.

  • Blood Sampling: Collect arterial blood samples at timed intervals to determine the plasma concentration of the tracer.

  • Tissue Harvesting: At the end of the experimental period, euthanize the animal and rapidly dissect and freeze-clamp the interscapular BAT and other tissues of interest.

  • Analysis: Measure the concentration of 2-deoxy-[3H]-glucose-6-phosphate in the tissues and calculate the glucose utilization rate. A significant increase in glucose utilization in BAT following this compound administration indicates activation of this tissue.[2]

Visualizations

Signaling Pathway of this compound-Induced Thermogenesis

cluster_CNS Central Nervous System cluster_SNS Sympathetic Nervous System cluster_BAT Brown Adipose Tissue This compound This compound Serotonin & Noradrenaline Reuptake Inhibition Serotonin & Noradrenaline Reuptake Inhibition This compound->Serotonin & Noradrenaline Reuptake Inhibition Inhibits Increased Synaptic Monoamines Increased Synaptic Monoamines Serotonin & Noradrenaline Reuptake Inhibition->Increased Synaptic Monoamines Increased SNS Outflow Increased SNS Outflow Increased Synaptic Monoamines->Increased SNS Outflow Noradrenaline Release Noradrenaline Release Increased SNS Outflow->Noradrenaline Release β3-Adrenoceptor Activation β3-Adrenoceptor Activation Noradrenaline Release->β3-Adrenoceptor Activation Binds to Gs Protein Activation Gs Protein Activation β3-Adrenoceptor Activation->Gs Protein Activation Adenylyl Cyclase Activation Adenylyl Cyclase Activation Gs Protein Activation->Adenylyl Cyclase Activation cAMP Production cAMP Production Adenylyl Cyclase Activation->cAMP Production PKA Activation PKA Activation cAMP Production->PKA Activation HSL Activation HSL Activation PKA Activation->HSL Activation Lipolysis Lipolysis HSL Activation->Lipolysis FFA Release FFA Release Lipolysis->FFA Release UCP1 Activation UCP1 Activation FFA Release->UCP1 Activation Activates Thermogenesis (Heat Production) Thermogenesis (Heat Production) UCP1 Activation->Thermogenesis (Heat Production)

Caption: Signaling pathway of this compound-induced thermogenesis.

Experimental Workflow for Assessing Thermogenic Effect

Animal Acclimatization Animal Acclimatization Baseline VO2 Measurement Baseline VO2 Measurement Animal Acclimatization->Baseline VO2 Measurement Drug Administration Drug Administration Baseline VO2 Measurement->Drug Administration Post-Dosing VO2 Measurement Post-Dosing VO2 Measurement Drug Administration->Post-Dosing VO2 Measurement Data Analysis Data Analysis Post-Dosing VO2 Measurement->Data Analysis Determination of Thermogenic Effect Determination of Thermogenic Effect Data Analysis->Determination of Thermogenic Effect

Caption: Experimental workflow for assessing the thermogenic effect of this compound.

Conclusion

In vivo studies conclusively demonstrate that this compound increases energy expenditure through the potent stimulation of thermogenesis in brown adipose tissue. This effect is mediated by the central nervous system via an increase in sympathetic outflow to BAT and subsequent activation of β3-adrenoceptors. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of this compound and other compounds targeting energy expenditure for the treatment of obesity and related metabolic disorders. Further research focusing on a more detailed comparison of the thermogenic potency of this compound with its counterpart, N-didesmethylsibutramine, and a deeper exploration of the downstream signaling events in BAT will be valuable for a more complete understanding of its mechanism of action.

References

N-Desmethylsibutramine and Cytochrome P450 Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine, a previously marketed anti-obesity drug, undergoes extensive first-pass metabolism to form its pharmacologically active metabolites, N-desmethylsibutramine (M1) and N,N-di-desmethylsibutramine (M2).[1] The cytochrome P450 (CYP) enzyme system is central to this bioactivation and subsequent clearance. Understanding the intricate interactions between sibutramine's primary active metabolite, this compound, and various CYP isoforms is critical for predicting potential drug-drug interactions (DDIs), elucidating mechanisms of toxicity, and informing the development of safer novel therapeutics.

Data Presentation: Quantitative Insights into Metabolism and Inhibition

The following tables summarize the key quantitative data regarding the metabolism of sibutramine to this compound and the inhibitory potential of sibutramine on various CYP450 enzymes.

Table 1: Kinetic Parameters for the Formation of this compound (M1) from Sibutramine by Recombinant Human CYP Isoforms

CYP IsoformKₘ (μM)Vₘₐₓ (pmol/min/pmol CYP)Intrinsic Clearance (CLᵢₙₜ, Vₘₐₓ/Kₘ) (μL/min/pmol CYP)
CYP2B68.021.23153.4
CYP2C193880.230.59
CYP3A485.32.3627.7
CYP3A53925.8614.9

Data sourced from Bae et al. (2008).[2]

Table 2: Enantioselective Metabolism of Sibutramine Metabolites in Human Liver Microsomes (HLM)

Metabolic ConversionIntrinsic Clearance (CLᵢₙₜ) Ratio (S-enantiomer / R-enantiomer)Primary CYP Isoforms Involved
M1 → M21.97CYP2B6, CYP2C19[3]
M1 → Hydroxy-M1 (HM1)4.83CYP2B6, CYP2C19[3]
M2 → Hydroxy-M2 (HM2)9.94CYP2B6, CYP2C19[3]

Data sourced from Bae et al. (2012).[3]

Table 3: Inhibition of Cytochrome P450 Enzymes by Sibutramine

CYP IsoformIC₅₀ (μM)Kᵢ (μM)Type of Inhibition
CYP2B61.610.466Competitive[4]
CYP2C19-16.6Non-competitive[4]
CYP2D6-15.7Non-competitive[4]
CYP1A2No inhibition observed--
CYP2A6No inhibition observed--
CYP2C8No inhibition observed--
CYP2C9No inhibition observed--
CYP2E1No inhibition observed--

Data sourced from Bae et al. (2013).[4]

Table 4: Inhibition of M2 Formation from M1 (5 μM) by Mechanism-Based CYP2B6 Inhibitors in Human Liver Microsomes

InhibitorConcentration (μM)% Inhibition of M2 Formation
Clopidogrel168.3
Ticlopidine284.9
Thio-TEPA555.6

Data sourced from Bae et al. (2008).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

Protocol 1: In Vitro Metabolism of Sibutramine using Human Liver Microsomes and Recombinant CYP Isoforms

This protocol is based on methodologies described by Bae et al. (2008).[2]

  • Materials:

    • Sibutramine

    • Pooled human liver microsomes (HLMs)

    • Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C19, CYP3A4, CYP3A5) co-expressed with NADPH-cytochrome P450 reductase

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • NADPH generating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂)

    • Acetonitrile (for reaction termination)

    • Internal standard (e.g., chlorpheniramine)

  • Incubation Procedure:

    • A typical incubation mixture contains HLMs (0.2 mg/mL protein) or recombinant CYP enzyme (10-50 pmol/mL), potassium phosphate buffer, and varying concentrations of sibutramine.

    • The mixture is pre-incubated at 37°C for 5 minutes.

    • The reaction is initiated by the addition of the NADPH generating system.

    • Incubations are carried out at 37°C for a specified time (e.g., 10-30 minutes) and are terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Samples are then centrifuged to precipitate proteins.

  • Sample Analysis:

    • The supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of this compound.

Protocol 2: Cytochrome P450 Inhibition Assay (IC₅₀ and Kᵢ Determination)

This is a generalized protocol based on common practices for determining CYP inhibition.[5][6][7]

  • Materials:

    • Test inhibitor (e.g., Sibutramine)

    • Pooled human liver microsomes (HLMs)

    • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)[8][9]

    • NADPH generating system

    • Potassium phosphate buffer (pH 7.4)

    • Organic solvent (e.g., methanol or acetonitrile) for reaction termination

    • Internal standard

  • IC₅₀ Determination:

    • Incubations are prepared containing HLMs, a probe substrate at a concentration approximately equal to its Kₘ, and a range of concentrations of the test inhibitor.

    • The reaction is initiated with the NADPH generating system and incubated at 37°C.

    • The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

    • The IC₅₀ value is calculated by plotting the percent inhibition versus the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

  • Kᵢ Determination and Mechanism of Inhibition:

    • To determine the Kᵢ and the type of inhibition (e.g., competitive, non-competitive), incubations are performed with multiple concentrations of both the probe substrate and the inhibitor.

    • Data are graphically represented using methods such as Lineweaver-Burk or Dixon plots to determine the mechanism of inhibition and the Kᵢ value.

Protocol 3: Analytical Method for Quantification of Sibutramine and its Metabolites by LC-MS/MS

This protocol is a composite based on several published methods for the analysis of sibutramine and its metabolites in biological matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma or microsomal incubation sample, add an internal standard.

    • Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex mix and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.

Mandatory Visualizations

Metabolic Pathway of Sibutramine

G cluster_cyp CYP450 Enzymes Sibutramine Sibutramine M1 This compound (M1) Sibutramine->M1 N-demethylation M2 N,N-Di-desmethylsibutramine (M2) M1->M2 N-demethylation HM1 Hydroxy-M1 (HM1) M1->HM1 Hydroxylation HM2 Hydroxy-M2 (HM2) M2->HM2 Hydroxylation Conjugates Inactive Conjugates HM1->Conjugates HM2->Conjugates CYP2B6 CYP2B6 CYP2B6->M1 CYP2B6->M2 CYP2B6->HM1 CYP3A4_5 CYP3A4/5 CYP3A4_5->M1 CYP2C19 CYP2C19 CYP2C19->M1 CYP2C19->M2 CYP2C19->HM1

Caption: Metabolic pathway of sibutramine to its active metabolites.

Experimental Workflow for CYP450 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Human Liver Microsomes (HLMs) and buffer solution D Combine HLMs, buffer, and inhibitor Pre-incubate at 37°C A->D B Prepare serial dilutions of This compound (inhibitor) B->D C Prepare probe substrate solution (at concentration ≈ Km) E Add probe substrate C->E D->E F Initiate reaction with NADPH generating system E->F G Incubate at 37°C for a defined time F->G H Terminate reaction (e.g., with cold acetonitrile) G->H I Centrifuge to remove protein H->I J Analyze supernatant by LC-MS/MS to quantify metabolite formation I->J K Plot % inhibition vs. inhibitor concentration J->K L Calculate IC50 value K->L

References

The Genesis of a Pro-Drug: A Technical Chronicle of N-Desmethylsibutramine's Discovery and Characterization as a Key Sibutramine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of N-desmethylsibutramine, a primary active metabolite of the anorectic drug sibutramine. Designed for researchers, scientists, and drug development professionals, this document details the metabolic pathway, experimental methodologies, and pharmacodynamic properties of this critical compound.

Introduction: The Unveiling of Sibutramine's Active Progeny

Sibutramine, originally developed as an antidepressant by Boots Pharmaceuticals in the late 1980s, was later repurposed for the management of obesity due to its appetite-suppressant effects.[1] Early in its development, it became evident that sibutramine itself was a pro-drug, undergoing extensive first-pass metabolism in the liver to form more pharmacologically active compounds.[1][2] The primary and secondary amine metabolites, this compound (M1; BTS-54354) and N-didesmethylsibutramine (M2; BTS-54505), were identified as the principal agents responsible for sibutramine's therapeutic effects.[1][3] This guide focuses on the discovery and history of this compound (M1), tracing its journey from a metabolic byproduct to a key molecule of interest.

The Metabolic Journey: From Sibutramine to this compound

The biotransformation of sibutramine into its active metabolites is a critical step in its mechanism of action. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

The Role of Cytochrome P450

Initial studies identified the crucial role of hepatic enzymes in the N-demethylation of sibutramine. Subsequent research pinpointed CYP3A4 as a major contributor to the formation of both this compound (M1) and N-didesmethylsibutramine (M2).[1][2] Further investigations have also highlighted the involvement of CYP2B6 in this metabolic pathway.

The metabolic cascade begins with the removal of one methyl group from the tertiary amine of sibutramine to form the secondary amine, this compound. This is followed by a second demethylation to yield the primary amine, N-didesmethylsibutramine.

Sibutramine Sibutramine (Tertiary Amine) M1 This compound (M1) (Secondary Amine) Sibutramine->M1 N-demethylation (CYP3A4, CYP2B6) M2 N-Didesmethylsibutramine (M2) (Primary Amine) M1->M2 N-demethylation (CYP3A4, CYP2B6) Inactive Inactive Hydroxylated and Conjugated Metabolites M1->Inactive Hydroxylation & Conjugation M2->Inactive Hydroxylation & Conjugation

Metabolic Pathway of Sibutramine.

Pharmacokinetics: A Comparative Analysis

A key aspect of understanding the importance of this compound lies in its pharmacokinetic profile compared to the parent drug. The metabolites exhibit longer half-lives and are the predominant active moieties in circulation following oral administration of sibutramine.

ParameterSibutramineThis compound (M1)N-Didesmethylsibutramine (M2)Reference(s)
Half-life (t½) ~1 hour~14 hours~16 hours[1]
Time to Peak Plasma Concentration (Tmax) ~1 hour~3-4 hours~3-4 hours[1]
Protein Binding 97%94%94%[1]

Table 1: Comparative Pharmacokinetic Parameters of Sibutramine and its Active Metabolites.

A study in healthy male subjects comparing a test and reference formulation of sibutramine provided the following pharmacokinetic data for the metabolites:

ParameterThis compound (M1)N-Didesmethylsibutramine (M2)Reference(s)
Cmax (ng/mL) 3.5 ± 0.86.4 ± 1.1[4]
Tmax (hr) 3.6 ± 0.83.8 ± 0.9[4]
AUCt (ng·h/mL) 33.2 ± 7.287.8 ± 20.3[4]
AUCinf (ng·h/mL) 35.1 ± 7.694.6 ± 22.1[4]
t½ (hr) 13.9 ± 2.415.6 ± 3.1[4]

Table 2: Pharmacokinetic Parameters of Sibutramine Metabolites in Healthy Male Subjects Following a Single Oral Dose.[4] Data are presented as mean ± SD.

Pharmacodynamics: Enhanced Potency of this compound

The pharmacological activity of sibutramine is primarily attributed to the potent inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by its N-desmethyl metabolites.[1][2][5] this compound is a significantly more potent inhibitor of both serotonin and norepinephrine transporters than the parent compound.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Reference(s)
Sibutramine 298–2,800350–5,451943–1,200[1]
This compound (M1) 152049[1]
(R)-Desmethylsibutramine 44412[1]
(S)-Desmethylsibutramine 9,200870180[1]
N-Didesmethylsibutramine (M2) 201545[1]
(R)-Didesmethylsibutramine 140138.9[1]
(S)-Didesmethylsibutramine 4,3006212[1]

Table 3: Comparative in vitro Inhibitory Activity (Ki, nM) of Sibutramine and its Metabolites at Monoamine Transporters.[1] SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sibutramine Sibutramine Metabolites (M1 & M2) SERT SERT Sibutramine->SERT Inhibition (Potent) NET NET Sibutramine->NET Inhibition (Potent) Serotonin_vesicle Serotonin Serotonin 5-HT Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binding Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binding

Mechanism of Action of Sibutramine's Active Metabolites.

Experimental Protocols: Identifying and Quantifying this compound

The characterization of this compound has been heavily reliant on advanced analytical techniques, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism using Human Liver Microsomes

A common experimental approach to study the formation of this compound involves incubating sibutramine with human liver microsomes.

Objective: To determine the in vitro metabolic profile of sibutramine and identify the formation of its N-desmethyl metabolites.

Materials:

  • Sibutramine hydrochloride

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a stable isotope-labeled analog)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of sibutramine in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the sibutramine stock solution to the mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the sample to precipitate proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Analyze the sample for the presence of sibutramine and its metabolites by monitoring their specific parent and product ion transitions.

cluster_prep Sample Preparation Microsomes Human Liver Microsomes Incubation Incubation (37°C) Microsomes->Incubation Sibutramine Sibutramine Sibutramine->Incubation NADPH NADPH Regenerating System NADPH->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Quenching Reaction Quenching (Acetonitrile + IS) Incubation->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis

References

A Technical Guide to the Toxicological Profile and Safety Assessment of N-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylsibutramine, the primary active metabolite of the withdrawn anti-obesity drug sibutramine, is a potent monoamine reuptake inhibitor. Its pharmacological activity is intrinsically linked to the therapeutic and toxicological effects observed with its parent compound. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, drawing heavily on data from studies of sibutramine. It covers mechanism of action, pharmacokinetics, and key toxicological endpoints including cardiovascular toxicity, hepatotoxicity, and genotoxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study of pharmacologically active compounds and their metabolites.

Introduction

This compound (also known as norsibutramine) is the more pharmacologically potent N-demethylated metabolite of sibutramine.[1][2] Sibutramine was formerly marketed as an appetite suppressant for the management of obesity but was withdrawn from the market in many countries in 2010 due to an increased risk of serious cardiovascular events.[3][4] this compound, along with its parent compound, has been identified as an undeclared adulterant in some herbal weight-loss supplements, posing a significant public health risk.[4][5][6] A thorough understanding of its toxicological profile is therefore critical for regulatory assessment and for ensuring consumer safety.

Mechanism of Action

This compound exerts its pharmacological effects primarily by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT) at the synaptic cleft.[7] It has a lesser effect on dopamine reuptake.[8] This inhibition leads to increased levels of these neurotransmitters in the brain, which is thought to enhance satiety and reduce appetite.[1][8] this compound is a more potent monoamine reuptake inhibitor than sibutramine itself.[2]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake presynaptic_terminal Presynaptic Terminal NE NE presynaptic_terminal->NE Release HT5 5-HT presynaptic_terminal->HT5 Release NE_vesicle Norepinephrine Vesicles HT5_vesicle Serotonin Vesicles postsynaptic_receptor Postsynaptic Receptors NE->postsynaptic_receptor Binding reuptake_transporter Reuptake Transporters (NET and SERT) NE->reuptake_transporter Reuptake HT5->postsynaptic_receptor Binding HT5->reuptake_transporter Reuptake reuptake_transporter->presynaptic_terminal inhibition Inhibition by This compound inhibition->reuptake_transporter Sibutramine Sibutramine M1 This compound (M1) (Active) Sibutramine->M1 CYP3A4 CYP3A4 (Liver) M2 N-Didesmethylsibutramine (M2) (Active) M1->M2 Inactive Inactive Metabolites M1->Inactive M2->Inactive Excretion Excretion (Urine and Feces) Inactive->Excretion cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation start Compound of Interest (this compound) in_vitro In Vitro Genotoxicity Assays start->in_vitro in_vivo In Vivo Genotoxicity Assays in_vitro->in_vivo If positive or equivocal risk_assessment Risk Assessment in_vitro->risk_assessment If negative ames Ames Test (Bacterial Reverse Mutation) mla Mouse Lymphoma Assay (Mammalian Cell Gene Mutation) micronucleus_vitro In Vitro Micronucleus Test (Chromosomal Damage) in_vivo->risk_assessment micronucleus_vivo In Vivo Micronucleus Test (Bone Marrow) comet Comet Assay (DNA Strand Breaks) transgenic_rodent Transgenic Rodent Mutation Assay

References

N-Desmethylsibutramine's Impact on Satiety and Food Intake: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylsibutramine, the primary active metabolite of the anorectic drug sibutramine, plays a crucial role in mediating the parent compound's effects on appetite and weight management. This technical guide provides an in-depth analysis of the preclinical data surrounding this compound's influence on satiety and food intake. The weight-reducing effects of sibutramine are largely attributed to its pharmacologically active metabolites, this compound (BTS 54505) and N-didesmethylsibutramine (BTS 54 354)[1][2]. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in the field of obesity and metabolic disorders.

Core Mechanism of Action

This compound exerts its effects primarily by acting as a potent inhibitor of serotonin (5-HT) and norepinephrine (NA) reuptake in the central nervous system. This action increases the synaptic availability of these neurotransmitters, thereby enhancing satiety and reducing food intake. Studies in animal models have shown that the anorectic effects of sibutramine and its metabolites are CNS-mediated, as demonstrated by the reduction in food intake following intracerebroventricular injection.

Quantitative Preclinical Data

Preclinical studies in rodent models have consistently demonstrated the anorectic properties of this compound. The following tables summarize the key quantitative findings from these investigations.

Table 1: Effect of this compound Enantiomers on Food Intake in Rats
CompoundDose (mg/kg, i.p.)Time Post-Treatment (hours)Effect on Food Intake
(R)-N-Desmethylsibutramine2.5 - 1024 - 42Significant decrease
(S)-N-Desmethylsibutramine2.5 - 1024 - 42Less potent anorexic effect compared to (R)-enantiomer

Data synthesized from studies indicating the (R)-enantiomer of desmethylsibutramine has significantly greater anorexic effects than the (S)-enantiomer[3]. Specific percentage reductions were not detailed in the source material.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical experiments investigating the effects of this compound.

Animal Models
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals are typically housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.

Drug Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration. For central administration, intracerebroventricular (i.c.v.) injections are performed.

  • Vehicle: The compound is typically dissolved in a sterile vehicle such as saline or a solution containing a small percentage of a solubilizing agent like DMSO.

  • Dosage: Doses for intraperitoneal administration of this compound enantiomers have ranged from 2.5 to 10 mg/kg[3].

Food Intake Measurement
  • Procedure: Pre-weighed food is provided to the animals, and the amount consumed is measured at specific time points (e.g., 2, 4, 8, and 24 hours) post-drug administration. Spillage is carefully collected and accounted for to ensure accurate measurement.

  • Automated Systems: In some studies, automated systems are used for real-time monitoring of food intake, allowing for a detailed analysis of meal patterns.

Behavioral Satiety Sequence (BSS) Analysis

The BSS is a validated method to assess whether a compound reduces food intake by promoting natural satiety rather than inducing malaise or other non-specific behavioral disruptions.

  • Procedure: Following a period of food deprivation, rats are placed in an observation arena with pre-weighed food. Their behavior is then continuously observed and recorded for a set period (e.g., 60 minutes).

  • Behavioral Categories: The observed behaviors are categorized into a specific sequence:

    • Feeding: Ingestion of food.

    • Activity/Grooming: Locomotion, sniffing, and self-grooming.

    • Resting: Immobility, often in a hunched posture.

  • Analysis: The latency to the first grooming episode and the first resting episode, as well as the duration of each behavioral category, are analyzed. A drug that enhances satiety is expected to shorten the latency to grooming and resting and decrease the total time spent feeding, while preserving the natural sequence of behaviors[4].

Signaling Pathways and Visualizations

The anorectic effects of this compound are mediated by complex signaling pathways within the hypothalamus, a key brain region for energy homeostasis.

Hypothalamic Appetite Regulation

This compound's inhibition of serotonin and norepinephrine reuptake leads to the modulation of key neuronal populations in the arcuate nucleus of the hypothalamus. This results in the activation of anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, and the inhibition of orexigenic (appetite-stimulating) neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons.

Hypothalamic Appetite Regulation cluster_0 This compound Action cluster_1 Hypothalamic Neurons cluster_2 Effect on Appetite This compound This compound SERT/NET Inhibition SERT/NET Inhibition This compound->SERT/NET Inhibition POMC/CART Neurons POMC/CART Neurons SERT/NET Inhibition->POMC/CART Neurons Activates NPY/AgRP Neurons NPY/AgRP Neurons SERT/NET Inhibition->NPY/AgRP Neurons Inhibits Satiety Satiety POMC/CART Neurons->Satiety Increases Food Intake Food Intake NPY/AgRP Neurons->Food Intake Decreases Satiety->Food Intake Reduces

This compound's effect on hypothalamic neurons and appetite.
Downstream Signaling of POMC Neuron Activation

The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to and activates melanocortin 4 receptors (MC4R) on downstream neurons, further promoting satiety. A key mediator in this pathway is Brain-Derived Neurotrophic Factor (BDNF), which is released upon MC4R activation and is essential for the anorectic effects.

POMC Downstream Signaling POMC Neuron Activation POMC Neuron Activation α-MSH Release α-MSH Release POMC Neuron Activation->α-MSH Release MC4R Activation MC4R Activation α-MSH Release->MC4R Activation BDNF Release BDNF Release MC4R Activation->BDNF Release Satiety Satiety BDNF Release->Satiety

Downstream signaling cascade following POMC neuron activation.
Experimental Workflow for Preclinical Food Intake Studies

The following diagram outlines a typical workflow for conducting a preclinical study on the effects of this compound on food intake.

Experimental Workflow Animal Acclimation Animal Acclimation Baseline Food Intake Measurement Baseline Food Intake Measurement Animal Acclimation->Baseline Food Intake Measurement Randomization Randomization Baseline Food Intake Measurement->Randomization Drug Administration Drug Administration Randomization->Drug Administration Food Intake Measurement Food Intake Measurement Drug Administration->Food Intake Measurement Behavioral Satiety Sequence Analysis Behavioral Satiety Sequence Analysis Drug Administration->Behavioral Satiety Sequence Analysis Data Analysis Data Analysis Food Intake Measurement->Data Analysis Behavioral Satiety Sequence Analysis->Data Analysis

Typical workflow for a preclinical food intake study.

Conclusion

The preclinical evidence strongly supports the role of this compound as a key mediator of sibutramine's anorectic effects. Its mechanism of action, centered on the inhibition of serotonin and norepinephrine reuptake and the subsequent modulation of hypothalamic feeding circuits, provides a solid foundation for its effects on satiety and food intake. The (R)-enantiomer of this compound appears to be particularly potent. Further research focusing on isolating the dose-dependent effects of this compound and fully elucidating its downstream signaling pathways will be crucial for the development of more targeted and effective anti-obesity therapeutics. This guide provides a comprehensive overview of the current preclinical understanding to aid in these future endeavors.

References

Methodological & Application

Application Note: Quantification of N-Desmethylsibutramine in Dietary Supplements by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of N-Desmethylsibutramine (specifically N-didesmethylsibutramine) in dietary supplements. Sibutramine and its analogues, such as this compound, are undeclared and illegal substances often found in weight-loss supplements, posing significant health risks. This protocol provides a reliable and validated method for the identification and quantification of N-didesmethylsibutramine to ensure consumer safety and regulatory compliance. The method is sensitive, specific, and accurate for the intended purpose.

Introduction

Sibutramine was formerly a widely prescribed anti-obesity drug that was withdrawn from the market in several countries due to an increased risk of cardiovascular events. Following its ban, there has been a concerning trend of adulteration of dietary supplements with sibutramine and its active metabolites, N-monodesmethylsibutramine and N-didesmethylsibutramine.[1][2][3][4] These substances are pharmacologically active and can cause adverse effects, including increased heart rate, palpitations, and chest pain.[1] Therefore, sensitive and reliable analytical methods are crucial for the screening and quantification of these prohibited compounds in various supplement matrices.

This application note describes a validated HPLC-UV method for the determination of N-didesmethylsibutramine in dietary supplements. The method utilizes a reversed-phase C8 or C18 column with a simple isocratic or gradient mobile phase and UV detection, making it accessible for most analytical laboratories.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector. A Waters Alliance 2695 module with a Waters 2487 dual absorbance detector or equivalent is suitable.[1]

  • Chromatographic Column: A Spherisorb C8 (or equivalent reversed-phase C8/C18 column) is recommended.[1][5][6][7]

  • Reagents and Standards:

    • N-Didesmethylsibutramine reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Ammonium acetate (analytical grade)

    • Water (HPLC grade)

  • Sample Preparation Equipment:

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

    • Ultrasonic bath

    • Centrifuge

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation and quantification of N-didesmethylsibutramine:

ParameterCondition
Column Spherisorb C8
Mobile Phase Acetonitrile and 0.2% aqueous formic acid with 20mM ammonium acetate (gradient elution may be required for complex samples)[1][5][6][7]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 - 20 µL
Column Temperature 30°C[3][4]
UV Detection Wavelength 223 nm[1][5][6][7]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-didesmethylsibutramine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.025 mg/mL to 1.0 mg/mL.[1][5][6]

Sample Preparation
  • Sample Homogenization: For capsules, open and combine the contents of at least 20 capsules to ensure a representative sample. For tablets, grind at least 20 tablets into a fine powder.

  • Extraction: a. Accurately weigh a portion of the homogenized powder (typically 100-500 mg) into a centrifuge tube. b. Add a known volume of extraction solvent (e.g., 10 mL of methanol or acetonitrile). c. Vortex the mixture for 1 minute to ensure thorough mixing. d. Sonicate the mixture in an ultrasonic bath for 15-30 minutes to facilitate extraction. e. Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis. If the concentration is expected to be high, dilute the filtered extract with the mobile phase.

Method Validation Data

The following table summarizes the quantitative data from a validated HPLC-UV method for the determination of N-didesmethylsibutramine.

Validation ParameterResult
Linearity Range 0.025 - 1.0 mg/mL[1][5][6]
Correlation Coefficient (r²) > 0.9990[1][5][6]
Limit of Detection (LOD) S/N = 3
Limit of Quantification (LOQ) S/N = 10
Accuracy Acceptable intra- and inter-day accuracy[1][5][6]
Precision Acceptable intra- and inter-day precision[1][5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample Dietary Supplement Sample homogenize Homogenization (Capsules/Tablets) sample->homogenize weigh Weighing homogenize->weigh extract Extraction with Solvent (Methanol/Acetonitrile) weigh->extract sonicate Ultrasonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration (0.45 µm) centrifuge->filter inject Injection into HPLC filter->inject separate Chromatographic Separation (C8/C18 Column) inject->separate detect UV Detection (223 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Reporting Results quantify->report

Caption: Experimental workflow for this compound quantification.

hplc_system cluster_system HPLC-UV System Components solvent Mobile Phase Reservoir pump HPLC Pump solvent->pump injector Autosampler/Injector pump->injector column HPLC Column (C8/C18) injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of HPLC-UV system components.

Conclusion

The HPLC-UV method described in this application note is a reliable and straightforward approach for the quantification of N-didesmethylsibutramine in dietary supplements. The sample preparation is simple, and the chromatographic conditions provide good separation and detection. This method can be readily implemented in quality control laboratories for the routine screening of adulterated weight-loss products, thereby helping to protect public health.

References

Application Note: Quantification of N-Desmethylsibutramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Desmethylsibutramine is one of the primary active metabolites of sibutramine, a formerly prescribed medication for the management of obesity. Sibutramine and its metabolites act as monoamine reuptake inhibitors, increasing the levels of norepinephrine, serotonin, and dopamine in the brain, thereby promoting a feeling of satiety.[1][2] Due to cardiovascular safety concerns, sibutramine has been withdrawn from many markets. However, the detection and quantification of its metabolites, such as this compound, in human plasma remain critical for forensic toxicology, doping control, and clinical research.[1] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a liquid-liquid extraction (LLE) procedure to isolate this compound and an internal standard (IS) from human plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the accurate quantification of this compound.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Bisoprolol or a deuterated analog of this compound)

  • HPLC-grade acetonitrile, methanol, and methyl tertiary-butyl ether (MTBE)

  • Formic acid and ammonium formate

  • Human plasma (blank)

  • Deionized water

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.

Sample Preparation (Liquid-Liquid Extraction)
  • To 500 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 2.5 mL of methyl tertiary-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Method optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Start with 15% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 266.2125.125
Internal Standard (Bisoprolol) 326.2116.120

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of this compound to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Performance Characteristics

Table 4: Method Validation Summary

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (2.5 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Liquid Chromatography (C18 Column) inject->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine Receptors Postsynaptic Receptors NE->Receptors SER Serotonin SER->Receptors DA Dopamine DA->Receptors NET Norepinephrine Transporter (NET) NET->NE Reuptake SERT Serotonin Transporter (SERT) SERT->SER Reuptake DAT Dopamine Transporter (DAT) DAT->DA Reuptake NDS This compound NDS->NET Inhibits NDS->SERT Inhibits NDS->DAT Inhibits (weaker)

Caption: Mechanism of action of this compound at the neuronal synapse.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including a straightforward liquid-liquid extraction and sensitive MS detection, provides the necessary performance for applications in clinical and forensic research. The provided workflows and diagrams offer a clear understanding of the experimental procedure and the pharmacological context of the analyte.

References

Application Note: Detection of N-Desmethylsibutramine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sibutramine is a weight-loss drug that has been withdrawn from the market in many countries due to an increased risk of serious cardiovascular side effects.[1] Despite the ban, it is frequently found as an undeclared adulterant in herbal dietary supplements.[2] N-desmethylsibutramine (nor-sibutramine) is the primary, pharmacologically active metabolite of sibutramine, formed in the liver primarily by the CYP3A4 enzyme.[2][3] Its detection is crucial for monitoring sibutramine intake, in forensic toxicology, and for anti-doping analysis.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) offers a reliable and sensitive method for the detection and quantification of this compound.[4] However, due to the polar nature of the metabolite, a derivatization step is necessary to increase its volatility for GC analysis.[3][5][6]

This application note provides a detailed protocol for the analysis of this compound in various matrices using GC-MS, covering sample preparation, derivatization, instrument parameters, and data analysis.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to create a less polar and more volatile compound suitable for gas chromatography. The derivatized analyte is then injected into the GC-MS system. In the gas chromatograph, the compound is separated from other components based on its boiling point and interaction with the capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), fragmented, and detected. Identification is achieved by comparing the retention time and the mass spectrum of the analyte to that of a known standard. Quantification is performed by measuring the abundance of specific characteristic ions.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • GC-MS System (e.g., Bruker Scion 436-GC SQ MS or equivalent)[7]

    • Autosampler vials (1.5 mL, glass)[8]

    • Vortex mixer

    • Centrifuge

    • Thermal shaker or heating block[5]

    • Nitrogen evaporator

    • Micropipettes

    • Syringe filters (0.45 µm)

  • Reagents:

    • This compound reference standard

    • Methanol (HPLC grade)[7]

    • Dichloromethane (GC grade)[8]

    • Hexane (GC grade)[8]

    • β-Glucuronidase (for urine analysis)[3]

    • Phosphate buffer (pH 7)

    • Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]

    • Pyridine

Sample Preparation

The appropriate sample preparation protocol depends on the matrix.

Protocol 2.1: Dietary Supplements (Capsules/Powders)

  • Accurately weigh the contents of a single capsule or a representative portion of the powder.

  • Transfer the sample to a volumetric flask and add methanol to a known volume (e.g., 10 mL).

  • Vortex vigorously for 5 minutes to ensure complete dissolution of the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

  • Proceed to the derivatization step (Protocol 2.3).

Protocol 2.2: Urine Samples

  • To 2 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 7).

  • Add 50 µL of β-glucuronidase solution to hydrolyze glucuroconjugate metabolites.[3]

  • Incubate the mixture at 50°C for 2 hours.

  • After cooling, perform a liquid-liquid extraction by adding 5 mL of an extraction solvent (e.g., n-hexane or dichloromethane).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • The dry residue is now ready for derivatization.

Protocol 2.3: Derivatization (Silylation)

Derivatization is essential to replace active hydrogen atoms on the amine group, increasing volatility.[5][6]

  • To the dry residue from Protocol 2.2 or a 100 µL aliquot of the extract from Protocol 2.1 (evaporated to dryness), add 50 µL of pyridine and 50 µL of MSTFA.

  • Seal the vial tightly and vortex for 1 minute.

  • Heat the mixture at 60-70°C for 30 minutes in a thermal shaker or heating block.[5]

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrument Conditions

The following parameters are recommended as a starting point and should be optimized for the specific instrument in use. These are based on validated methods for the parent compound, sibutramine, and are applicable to its derivatized metabolites.[2][7]

ParameterRecommended Setting
Gas Chromatograph
GC ColumnCapillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, 1.0 mL/min constant flow[7]
Injection Volume1 µL
Injector Temperature250 °C[2]
Injection ModeSplitless
Oven ProgramInitial: 100°C, hold for 1 min. Ramp: 15°C/min to 280°C. Hold for 2 min.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV[3]
MS Source Temperature230 °C
MS Quad Temperature150 °C
Acquisition ModeFull Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.[2]
SIM IonsTo be determined experimentally for the silylated derivative of this compound.

Data Presentation

Quantitative performance data from various studies are summarized below. Note that data for this compound by GC-MS is often estimated, while validated data for other techniques are provided for context.

AnalyteMethodMatrixLODLOQLinearity RangeCitation
SibutramineGC-MSDietary Supplements0.181 µg/mL0.5488 µg/mL0.3 - 30 µg/mL[2]
Sibutramine MetabolitesGC-MSUrine10 - 50 ng/mL (estimated)Not ReportedNot Reported[3][4]
This compoundLC-MS/MSUrine6 - 40 ng/mLNot ReportedNot Reported[9]
This compoundLC-MS/MSHuman PlasmaNot Reported0.10 ng/mL0.10 - 11.00 ng/mL[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix like urine.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Collection (e.g., Urine) Hydrolysis 2. Enzymatic Hydrolysis (β-Glucuronidase) Sample->Hydrolysis LLE 3. Liquid-Liquid Extraction Hydrolysis->LLE Evaporation 4. Evaporation to Dryness LLE->Evaporation Derivatization 5. Derivatization (Silylation with MSTFA) Evaporation->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Data 7. Data Processing (Integration & Calibration) GCMS->Data Result 8. Result Reporting (Qualitative/Quantitative) Data->Result

Caption: Workflow for this compound analysis.

GC-MS System Logic

This diagram shows the logical relationship and process flow within the GC-MS instrument.

GCMS_Logic Injector Sample Injection Column GC Column (Separation by Volatility) Injector->Column Carrier Gas IonSource Ion Source (EI Fragmentation) Column->IonSource Analyzer Mass Analyzer (Ion Filtering by m/z) IonSource->Analyzer Detector Detector (Ion Detection) Analyzer->Detector DataSystem Data System (Mass Spectrum Generation) Detector->DataSystem

Caption: Logical flow within a GC-MS instrument.

References

Application Notes and Protocols for N-Desmethylsibutramine Extraction from Urine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the extraction of N-Desmethylsibutramine, a primary active metabolite of sibutramine, from human urine samples. These methodologies are crucial for applications in clinical research, forensic toxicology, and anti-doping analysis.

Application Note 1: Liquid-Liquid Extraction (LLE)

Introduction: Liquid-liquid extraction is a conventional and widely employed method for the isolation of drug metabolites from biological matrices. It is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Principle: The urine sample is first basified to ensure that this compound, which is a basic compound, is in its non-ionized form, thereby increasing its solubility in an organic solvent. An immiscible organic solvent is then added to the sample, and vigorous mixing facilitates the partitioning of the analyte from the aqueous phase into the organic phase. After phase separation, the organic layer containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol:

  • Sample Preparation:

    • Pipette 1-2 mL of urine into a clean glass test tube.

    • Add an appropriate internal standard.

    • Basify the urine sample to a pH > 9 by adding a suitable base (e.g., 1 M sodium hydroxide or ammonium hydroxide).

  • Extraction:

    • Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of diethyl ether and ethyl acetate, or methyl tert-butyl ether (MTBE)).

    • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and efficient extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

    • Reconstitute the dried residue in 100-200 µL of a mobile phase-compatible solvent (e.g., methanol:water, 50:50 v/v).

  • Analysis:

    • Vortex the reconstituted sample.

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary:

ParameterValueReference
Recovery39-42%[1][2][3]
Lower Limit of Detection (LLOD)6-40 ng/mL[1][2][3]
Intraday Precision (RSD)4.9-16.4%[1][2][3]
Interday Precision (RSD)15.0-25.6%[1][2][3]

Workflow Diagram:

LLE_Workflow start Start sample_prep Urine Sample (1-2 mL) + Internal Standard + Basification (pH > 9) start->sample_prep extraction Add Organic Solvent (e.g., Diethyl Ether/Ethyl Acetate) & Vortex (5-10 min) sample_prep->extraction centrifugation Centrifuge (4000 rpm, 10 min) extraction->centrifugation separation Collect Organic Layer centrifugation->separation evaporation Evaporate to Dryness (Nitrogen Stream, 40-50°C) separation->evaporation reconstitution Reconstitute in Mobile Phase-Compatible Solvent evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End analysis->end

Caption: Liquid-Liquid Extraction Workflow for this compound.

Application Note 2: Solid-Phase Extraction (SPE)

Introduction: Solid-phase extraction is a selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is often preferred over LLE due to its higher selectivity, reduced solvent consumption, and potential for automation.

Principle: A urine sample is passed through a solid sorbent bed in a cartridge or a 96-well plate. The analyte of interest is retained on the sorbent while other matrix components are washed away. The analyte is then eluted from the sorbent with a small volume of an appropriate solvent. For this compound, a cation-exchange or a mixed-mode (e.g., C8/cation-exchange) sorbent is typically used.

Experimental Protocol:

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulate matter.

    • Dilute the urine sample (e.g., 1:1 with a buffer) to reduce matrix effects. Acidification of the sample (e.g., with formic or acetic acid) may be required to ensure the analyte is in its ionized form for retention on a cation-exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by sequentially passing methanol and then the pre-treatment buffer through it.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent or buffer to remove interfering substances.

  • Elution:

    • Elute the this compound from the cartridge with a small volume of a suitable elution solvent (e.g., a mixture of a volatile base like ammonium hydroxide in an organic solvent such as methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary:

ParameterValue
Recovery> 85% (Typical for SPE)
Limit of Detection (LOD)1-10 ng/mL (Typical for SPE)
Limit of Quantification (LOQ)5-25 ng/mL (Typical for SPE)

Workflow Diagram:

SPE_Workflow start Start sample_pretreatment Urine Sample Pre-treatment (Centrifugation, Dilution, pH Adjustment) start->sample_pretreatment cartridge_conditioning SPE Cartridge Conditioning (Methanol, Buffer) sample_pretreatment->cartridge_conditioning sample_loading Load Pre-treated Sample onto SPE Cartridge cartridge_conditioning->sample_loading washing Wash Cartridge to Remove Interferences sample_loading->washing elution Elute Analyte with Organic Solvent washing->elution evaporation Evaporate Eluate to Dryness elution->evaporation reconstitution Reconstitute Residue evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End analysis->end

Caption: Solid-Phase Extraction Workflow for this compound.

Application Note 3: Dried Urine Spot (DUS) with Extraction

Introduction: The Dried Urine Spot (DUS) technique is a microsampling method that involves spotting a small volume of urine onto a collection card.[4][5] This method simplifies sample collection, storage, and transport. The extraction of the analyte from the dried spot is a critical step for accurate quantification.

Principle: A small, fixed volume of urine is spotted onto a specialized filter paper card and allowed to dry. The analytes are then extracted from the dried spot using a suitable solvent. The extraction process is often facilitated by sonication or vortexing. The resulting extract can be directly analyzed or further processed if necessary.

Experimental Protocol:

  • Sample Collection:

    • Spot 30 µL of urine onto the designated area of a Whatman 903 Protein Saver Card.[4]

    • Allow the spots to dry completely at room temperature or in a desiccator.[4]

  • Extraction:

    • Punch out the dried urine spot and place it into a microcentrifuge tube.

    • Add a precise volume of extraction solvent (e.g., 300 µL of methanol).[4]

    • Vortex or sonicate the tube for a specified time (e.g., 5 minutes) to facilitate the extraction of this compound.[4]

    • Centrifuge the tube to pellet the paper debris.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

Quantitative Data Summary:

ParameterValueReference
Recovery80-120% (Acceptable Range)[4]
Limit of Detection (LOD)0.02 ng/mL[4][5]
Linearity (R²)0.9980[4][5]

Workflow Diagram:

DUS_Workflow start Start spotting Spot 30 µL of Urine on Collection Card start->spotting drying Dry the Spot (Room Temperature or Desiccator) spotting->drying punching Punch out the Dried Urine Spot drying->punching extraction Add Extraction Solvent (Methanol) & Vortex/Sonicate punching->extraction centrifugation Centrifuge to Pellet Debris extraction->centrifugation collection Collect Supernatant centrifugation->collection analysis LC-MS/MS Analysis collection->analysis end End analysis->end

Caption: Dried Urine Spot (DUS) Extraction Workflow.

Application Note 4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Introduction: The QuEChERS method is a streamlined approach to sample preparation that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[6][7] While originally developed for pesticide analysis in food, its application has expanded to various analytes in different matrices, including biological fluids.[6][7]

Principle: The method involves two main steps. First, the urine sample is extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and drive the analytes into the organic layer. In the second step, a portion of the organic extract is cleaned up using d-SPE, where a small amount of sorbent is added to remove interfering matrix components.

Experimental Protocol:

  • Extraction:

    • Place 1-2 mL of urine into a centrifuge tube.

    • Add an internal standard.

    • Add 2 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., a pre-packaged mixture of magnesium sulfate, sodium chloride, and sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 5000 rpm) for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Preparation and Analysis:

    • Take an aliquot of the cleaned extract, evaporate if necessary, and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary:

ParameterValue
Recovery> 80% (Typical for QuEChERS)
Limit of Detection (LOD)0.1-10 ng/mL (Typical for QuEChERS in urine)
Precision (RSD)< 15% (Typical for QuEChERS)

Workflow Diagram:

QuEChERS_Workflow start Start sample_prep Urine Sample (1-2 mL) + Internal Standard start->sample_prep extraction Add Acetonitrile & QuEChERS Salts Shake Vigorously (1 min) sample_prep->extraction centrifugation1 Centrifuge (5000 rpm, 5 min) extraction->centrifugation1 collect_supernatant Collect Acetonitrile Layer centrifugation1->collect_supernatant dspe_cleanup Add to d-SPE Tube (PSA/C18) & Vortex (30 sec) collect_supernatant->dspe_cleanup centrifugation2 Centrifuge (5 min) dspe_cleanup->centrifugation2 final_prep Collect Cleaned Extract Evaporate & Reconstitute (if needed) centrifugation2->final_prep analysis LC-MS/MS Analysis final_prep->analysis end End analysis->end

Caption: QuEChERS Workflow for this compound Extraction.

Comparative Summary of Sample Preparation Techniques

The selection of an appropriate sample preparation technique depends on various factors, including the required sensitivity, sample throughput, available equipment, and the complexity of the sample matrix. The following table provides a comparative summary of the quantitative data for the described methods.

TechniqueRecovery (%)Limit of Detection (LOD) (ng/mL)Precision (RSD %)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 39-42[1][2][3]6-40[1][2][3]4.9-25.6[1][2][3]Simple, low costLabor-intensive, large solvent consumption, potential for emulsion formation
Solid-Phase Extraction (SPE) > 85 (Typical)1-10 (Typical)< 15 (Typical)High selectivity, clean extracts, amenable to automationHigher cost per sample, method development can be complex
Dried Urine Spot (DUS) 80-120[4]0.02[4][5]Not explicitly statedMicrosampling, easy storage and transport, high sensitivityLimited sample volume, potential for hematocrit effects (in blood)
QuEChERS > 80 (Typical)0.1-10 (Typical)< 15 (Typical)Fast, high throughput, low solvent usageLess selective than SPE, may require optimization for specific analytes

References

Application Note: Chiral Separation of N-Desmethylsibutramine Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a capillary electrophoresis (CE) method for the chiral separation of the enantiomers of N-Desmethylsibutramine, a primary active metabolite of sibutramine. While direct methods for this compound are not extensively documented, this protocol adapts a well-established and validated method for the chiral separation of sibutramine enantiomers. The structural similarity between sibutramine and its N-desmethyl metabolite makes this adapted method a robust starting point for analysis. The method utilizes randomly methylated-β-cyclodextrin (RAMEB) as a chiral selector in a phosphate buffer system, achieving baseline separation of the enantiomers. This document provides the complete experimental protocol, quantitative performance data from the parent compound, and guidance for method adaptation and validation for this compound.

Introduction

Sibutramine, an anti-obesity drug, is a racemic mixture of two enantiomers. Its pharmacological activity and pharmacokinetic properties are known to be stereoselective, with the activity primarily attributed to its mono- and di-desmethyl metabolites. The enantiomers of these metabolites also exhibit differential pharmacological effects. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development.

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for chiral separations due to its high resolving power, low sample and reagent consumption, and rapid method development capabilities. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the separation of enantiomers based on differential interactions, leading to different electrophoretic mobilities.

Principle of Separation

The chiral separation of this compound enantiomers is achieved by adding a chiral selector, randomly methylated-β-cyclodextrin (RAMEB), to the background electrolyte. The two enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin. The different binding affinities and mobilities of these diastereomeric complexes result in different migration times for the (R)- and (S)-enantiomers, enabling their separation.

Experimental Protocols

This protocol is adapted from a validated method for the chiral separation of sibutramine enantiomers.[1][2][3]

Materials and Reagents
  • Racemic this compound standard

  • (R)- and (S)-N-Desmethylsibutramine enantiomer standards (if available)

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Randomly methylated-β-cyclodextrin (RAMEB)

  • Sodium hydroxide (0.1 M)

  • Milli-Q water or equivalent

  • Methanol (HPLC grade)

Instrumentation
  • Capillary Electrophoresis system equipped with a UV detector

  • Fused-silica capillary (e.g., 30 cm total length, 20 cm effective length, 50 µm I.D.)

  • Data acquisition and processing software

Preparation of Solutions
  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 4.5) containing 10 mM RAMEB.

    • Dissolve the appropriate amount of sodium phosphate monobasic in Milli-Q water to make a 50 mM solution.

    • Adjust the pH to 4.5 using phosphoric acid.

    • Add the required amount of RAMEB to achieve a final concentration of 10 mM and dissolve completely.

    • Filter the BGE through a 0.22 µm syringe filter before use.

  • Sample Solution: Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL. Dilute the stock solution with the BGE to a final concentration of 10 µg/mL.

  • Capillary Conditioning Solution: 0.1 M Sodium Hydroxide.

Capillary Electrophoresis Conditions

A summary of the optimized CE conditions for the chiral separation of sibutramine, which serves as the starting point for this compound, is presented in the table below.[1][2][3]

ParameterCondition
CapillaryFused-silica, 30 cm total length (20 cm effective), 50 µm I.D.
Background Electrolyte50 mM Phosphate buffer (pH 4.5) with 10 mM RAMEB
Applied Voltage+15 kV
Temperature15 °C
InjectionHydrodynamic, 30 mbar for 1 second
DetectionUV at 220 nm

Experimental Workflow

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis prep_bge Prepare Background Electrolyte (BGE) prep_sample Prepare this compound Sample Solution prep_bge->prep_sample cap_cond Capillary Conditioning (0.1 M NaOH, Water, BGE) prep_sample->cap_cond inject Inject Sample (30 mbar, 1s) cap_cond->inject separate Apply Voltage (+15 kV, 15°C) inject->separate detect UV Detection (220 nm) separate->detect acquire Acquire Electropherogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Enantiomers integrate->quantify

Figure 1. Experimental workflow for the chiral separation of this compound enantiomers by CE.
Detailed Protocol

  • Capillary Conditioning (New Capillary):

    • Flush the new capillary with 0.1 M NaOH for 30 minutes.

    • Flush with Milli-Q water for 15 minutes.

    • Equilibrate with the BGE for at least 15 minutes before the first injection.

  • Pre-run Conditioning (Between Injections):

    • Flush the capillary with 0.1 M NaOH for 2 minutes.

    • Flush with Milli-Q water for 2 minutes.

    • Flush with the BGE for 3 minutes.

  • Sample Injection:

    • Inject the sample solution using hydrodynamic injection at 30 mbar for 1 second.

  • Separation and Detection:

    • Apply a voltage of +15 kV.

    • Maintain the capillary temperature at 15 °C.

    • Monitor the separation by UV detection at 220 nm.

  • Data Analysis:

    • Record the electropherogram.

    • Identify and integrate the peaks corresponding to the two enantiomers. The migration order, if consistent with sibutramine, will be (S)-enantiomer followed by the (R)-enantiomer.[3] This should be confirmed with individual enantiomer standards if available.

    • Calculate the resolution (Rs) and separation factor (α) to evaluate the separation performance.

Quantitative Data (Based on Sibutramine Separation)

The following table summarizes the quantitative data obtained for the chiral separation of sibutramine enantiomers using the described method.[1][3] This data serves as a performance benchmark for the adapted this compound method.

ParameterValue
Migration Time (S-sibutramine)~4.0 min
Migration Time (R-sibutramine)~4.2 min
Resolution (Rs)1.80
Separation Factor (α)1.05
Limit of Detection (LOD)0.05% for S-enantiomer in R-enantiomer
Limit of Quantification (LOQ)0.2% for S-enantiomer in R-enantiomer

Method Adaptation and Optimization for this compound

While the provided protocol is a strong starting point, some optimization may be necessary to achieve the best separation for this compound enantiomers. The primary structural difference (a secondary amine in this compound vs. a tertiary amine in sibutramine) may slightly alter its interaction with the chiral selector.

G cluster_params Optimization Parameters cluster_responses Performance Metrics param_ph BGE pH resp_res Resolution (Rs) param_ph->resp_res resp_time Analysis Time param_ph->resp_time param_cd Chiral Selector Concentration param_cd->resp_res param_volt Applied Voltage param_volt->resp_res param_volt->resp_time param_temp Temperature param_temp->resp_res param_temp->resp_time resp_shape Peak Shape param_temp->resp_shape

Figure 2. Key parameters for method optimization and their impact on separation performance.
Key Parameters for Optimization:

  • BGE pH: The pH of the background electrolyte affects the charge of the analyte and the electroosmotic flow (EOF). Small adjustments to the pH (e.g., in the range of 3.5-5.5) can significantly impact the resolution and migration times.

  • Chiral Selector Concentration: The concentration of RAMEB can be varied (e.g., 5-20 mM) to improve resolution. Increasing the concentration generally improves resolution up to a certain point, after which it may lead to longer analysis times and increased current.

  • Applied Voltage: Higher voltages can lead to shorter analysis times but may also generate excessive Joule heating, which can degrade peak shape and resolution. The voltage should be optimized to balance analysis speed and separation efficiency.

  • Temperature: Temperature affects the viscosity of the BGE and the binding kinetics between the analyte and the chiral selector. Lower temperatures often lead to better resolution but longer migration times.

Conclusion

The adapted capillary electrophoresis method presented in this application note provides a reliable and efficient protocol for the chiral separation of this compound enantiomers. By leveraging the well-established conditions for the parent compound, sibutramine, researchers can achieve good initial separation. Further optimization of key parameters will ensure a robust and validated method suitable for various applications in pharmaceutical analysis and drug development.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-Desmethylsibutramine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethylsibutramine (M1) is the primary active metabolite of sibutramine, a drug formerly used for the treatment of obesity.[1] Sibutramine was withdrawn from the market in several countries due to an increased risk of cardiovascular events.[2] However, it is still sometimes found as an undeclared ingredient in dietary supplements for weight loss.[1][2] this compound is pharmacologically active, inhibiting the reuptake of serotonin, norepinephrine, and dopamine.[1] Therefore, a validated, sensitive, and reliable analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and the screening of adulterated dietary supplements.[3] This application note describes a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Principle of the Method

This method utilizes liquid-liquid extraction (LLE) to isolate this compound and an internal standard (IS) from human plasma. The separation is achieved using reverse-phase high-performance liquid chromatography (HPLC), and detection is performed by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This approach offers high sensitivity and selectivity for the accurate quantification of the analyte.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Bisoprolol or a deuterated analog of this compound[4]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (≥98% purity)

  • Ammonium acetate

  • Human plasma (drug-free)

  • Extraction solvent (e.g., diethyl ether, methyl tert-butyl ether)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm) is a suitable choice.[3]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS by dissolving the accurately weighed reference standards in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water). These will be used to spike the calibration standards and quality control samples.

  • Mobile Phase: The mobile phase composition can vary, but a common combination is a gradient of acetonitrile and an aqueous solution of 2-5 mM ammonium acetate with 0.1% formic acid.[5][6]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., diethyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid and 2 mM ammonium acetate.[5][6]

    • Flow Rate: 0.4-0.6 mL/min.[3][4]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][7]

    • MRM Transitions:

      • This compound: m/z 266.3 → 125.3[3]

      • Internal Standard (example: Sibutramine): m/z 280.3 → 124.9[3]

    • Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage according to the specific instrument used.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[1] Key validation parameters are summarized below.

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS analysis of this compound.

ParameterTypical Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Recovery > 80%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add Extraction Solvent vortex1->add_solvent vortex2 5. Vortex add_solvent->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject separation 11. Chromatographic Separation inject->separation detection 12. MS/MS Detection (MRM) separation->detection quantification 13. Quantification detection->quantification

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Method Validation

Caption: Key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The protocol is suitable for a range of applications, including clinical and forensic toxicology, pharmacokinetic studies, and the quality control of dietary supplements. The validation data demonstrates that the method is reliable and meets the stringent requirements for bioanalytical assays.

References

Application Notes and Protocols for the Use of Deuterated N-Desmethylsibutramine as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results with mass spectrometry.[1][2] Deuterated internal standards, which are chemically identical to the analyte but have a higher mass due to the substitution of hydrogen with deuterium, are ideal for correcting variations in sample preparation, matrix effects, and instrument response.[1][2] This document provides detailed application notes and protocols for the use of deuterated N-Desmethylsibutramine (this compound-d7) as an internal standard for the quantification of this compound, a primary active metabolite of sibutramine, in biological matrices.[3][4]

Sibutramine is a medication that was formerly used to treat obesity.[3] It is metabolized in the liver to form active metabolites, including this compound (M1) and N-didesmethylsibutramine (M2).[3][5] Accurate quantification of these metabolites is crucial for pharmacokinetic and bioequivalence studies.[6] The use of a deuterated internal standard like this compound-d7 ensures the reliability of these measurements by mimicking the behavior of the analyte during extraction and analysis.[7]

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard (this compound-d7) is added to the unknown sample containing the analyte (this compound) at the beginning of the sample preparation process. The standard and the analyte are then extracted and analyzed together by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same extent of loss during sample processing and the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1][7] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.[1]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of this compound using this compound-d7 as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction from Human Plasma

This protocol is adapted from established methods for the extraction of sibutramine and its metabolites from biological fluids.[6]

  • Materials:

    • Human plasma samples

    • This compound-d7 internal standard solution

    • Working solutions of this compound for calibration and quality control

    • Methyl tert-butyl ether (MTBE)

    • Acetonitrile

    • Ammonium formate

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Spike the plasma sample with a known amount of this compound-d7 internal standard solution.

    • For calibration curve and quality control samples, add the appropriate volume of this compound working solutions.

    • Vortex the samples for 30 seconds.

    • Add 1 mL of methyl tert-butyl ether.

    • Vortex vigorously for 5 minutes.

    • Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of a reconstitution solution (e.g., acetonitrile/water 50:50, v/v).

    • Vortex for 1 minute to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column, such as a Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm), is suitable for separation.[6]

    • Mobile Phase: A common mobile phase consists of a mixture of 5 mM ammonium formate and acetonitrile (e.g., a 10:90 v/v ratio).[6]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[8]

    • Injection Volume: 5-30 µL, depending on the sensitivity of the instrument.[8][9]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[10]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is effective for this compound.[6][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][8]

    • MRM Transitions:

      • This compound: The precursor ion [M+H]+ has an m/z of 266.3. A common product ion for quantification is m/z 125.3.[6]

      • This compound-d7 (Internal Standard): The precursor ion [M+H]+ would be expected to have an m/z of 273.3 (assuming 7 deuterium atoms). The product ion would likely remain at m/z 125.3, as the fragmentation leading to this ion may not involve the deuterated part of the molecule. It is crucial to confirm these transitions by infusing the deuterated standard into the mass spectrometer.

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound, demonstrating the performance of LC-MS/MS methods. While these specific examples may have used other internal standards, they are representative of the performance achievable when using a deuterated internal standard like this compound-d7.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (pg/mL)Correlation Coefficient (r²)Reference
This compound (DSB)10.0–10,000.0≥0.9997[6]
Sibutramine (SB)10.0–10,000.0≥0.9997[6]
N,N-didesmethylsibutramine (DDSB)10.0–10,000.0≥0.9997[6]

Table 2: Precision and Accuracy Data

AnalyteQC Concentration (pg/mL)Within-Run Precision (%CV)Within-Run Accuracy (%)Between-Run Precision (%CV)Between-Run Accuracy (%)Reference
This compound (DSB) 30.03.498.73.299.3[6]
3500.01.697.11.299.8[6]
8000.02.198.32.599.5[6]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Sibutramine0.1810.5488[3]

Note: LOD and LOQ for this compound are expected to be in a similar low pg/mL to ng/mL range, as demonstrated by the linearity data in Table 1.

Visualizations

Experimental Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound-d7 (IS) plasma->is extract Liquid-Liquid Extraction (MTBE) is->extract evap Evaporation (Nitrogen) extract->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quant Quantification (Calibration Curve) ratio->quant

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship of Internal Standard Application

G analyte This compound (Analyte) is This compound-d7 (Internal Standard) extraction Extraction Inefficiency analyte->extraction matrix Matrix Effects (Ion Suppression/Enhancement) analyte->matrix instrument Instrument Variability analyte->instrument is->extraction is->matrix is->instrument ratio Peak Area Ratio (Analyte / IS) result Accurate & Precise Quantification ratio->result

Caption: Role of the internal standard in mitigating analytical variability.

References

Application Notes & Protocols: Forensic Identification of N-Desmethylsibutramine in Counterfeit Slimming Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sibutramine, a once-approved prescription drug for obesity, was withdrawn from the market in many countries due to an increased risk of serious cardiovascular events.[1][2] However, it and its pharmacologically active metabolites, including N-desmethylsibutramine (also known as M1 or nor-sibutramine), are frequently found as undeclared adulterants in counterfeit and herbal slimming products.[1][2][3][4] this compound, the primary active metabolite of sibutramine, effectively inhibits the reuptake of serotonin and norepinephrine, contributing significantly to the parent drug's appetite-suppressant effects.[1][5] Its presence in unregulated products poses a significant health risk to consumers who are unaware of their exposure to a potent pharmaceutical compound.[3] This document provides detailed protocols for the forensic identification and quantification of this compound in various slimming product formulations using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Workflow

The forensic analysis of counterfeit slimming products for this compound follows a structured workflow, from sample receipt to data interpretation and reporting. This process ensures accurate and reliable identification of the illicitly added substance.

Forensic_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation & Reporting SampleReceipt Sample Receipt & Documentation Homogenization Sample Homogenization (Capsules, Powders, Teas) SampleReceipt->Homogenization Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction Purification Centrifugation & Filtration Extraction->Purification GCMS GC-MS Analysis Purification->GCMS LCMSMS LC-MS/MS Analysis Purification->LCMSMS DataProcessing Data Processing & Analysis GCMS->DataProcessing LCMSMS->DataProcessing Confirmation Compound Confirmation (RT, Mass Spectra/MRM) DataProcessing->Confirmation Quantification Quantification Confirmation->Quantification Reporting Final Report Quantification->Reporting

Caption: General workflow for this compound identification.

Metabolic Relationship of Sibutramine

This compound and N-didesmethylsibutramine are the two primary active metabolites formed in the body after the ingestion of sibutramine. Understanding this relationship is crucial, as the presence of these metabolites can also indicate the consumption of sibutramine.

Sibutramine_Metabolism Sibutramine Sibutramine N_Desmethyl This compound (Primary Metabolite) Sibutramine->N_Desmethyl CYP3A4 Mediated N-demethylation N_Didesmethyl N-didesmethylsibutramine (Secondary Metabolite) N_Desmethyl->N_Didesmethyl N-demethylation

Caption: Metabolic pathway of Sibutramine to its active metabolites.

Experimental Protocols

Sample Preparation Protocol

This protocol is a general guideline for extracting this compound from common counterfeit slimming product matrices such as capsules, powders, and teas.

  • Sample Homogenization:

    • For capsules: Accurately weigh the contents of at least five capsules to determine the average content weight. Pool and homogenize the powder.

    • For powders/teas: Mix the entire sample thoroughly to ensure homogeneity.

  • Extraction:

    • Accurately weigh 100 mg of the homogenized sample into a 15 mL polypropylene centrifuge tube.

    • Add 10 mL of HPLC-grade methanol to the tube.[5][6]

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of the analyte.

  • Purification:

    • Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.

    • Note: For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 or graphitized carbon black (GCB) cartridge may be necessary to remove interferences.[5][6]

GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry is a robust technique for the identification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.[1]

    • Injection Volume: 1 µL (Splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][7]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan (m/z 50-500) for qualitative screening.[1]

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor the characteristic ions of this compound.

LC-MS/MS Analysis Protocol

Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity, making it the preferred method for detecting and quantifying this compound, especially at low concentrations.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[5][6]

    • Mobile Phase A: 0.1% formic acid in water (with 2-5 mM ammonium acetate or formate).[5][6]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 0.4 mL/min.[8]

    • Gradient Elution:

      • Start at 10% B, hold for 1 min.

      • Linearly increase to 90% B over 7 min.

      • Hold at 90% B for 2 min.

      • Return to 10% B and equilibrate for 3 min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5][6]

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument.

Data Presentation

Table 1: Mass Spectrometric Data for Identification

The identification of this compound is confirmed by comparing its retention time and mass spectrum (or MRM transitions) with a certified reference standard.

CompoundAnalytical MethodPrecursor Ion [M+H]+ (m/z)Product Ions (m/z) for MRM / Characteristic Ions for SIM
Sibutramine LC-MS/MS280.3124.9 (Quantifier), 139.1, 91.1[10]
GC-MS (EI)-58, 125, 139, 224
This compound LC-MS/MS266.0 / 266.3124.8 / 125.3 (Quantifier), 139.0, 91.0[5][10]
GC-MS (EI)-44, 125, 139, 210

Note: Bolded ions represent the most abundant or commonly used for quantification.

Table 2: Method Validation Parameters (LC-MS/MS)

Method validation is essential to ensure that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. The following table summarizes typical validation parameters from published methods for sibutramine and its analogues.

ParameterThis compound (DSB) & Sibutramine (SB)Reference
Linearity Range 0.002 - 0.1 µg/mL (SB, DSB)[5][6]
10.0 - 10,000.0 pg/mL (SB, DSB)[10]
Correlation Coefficient (r²) > 0.999[1][5]
Limit of Detection (LOD) 6-40 ng/mL (in urine)[11]
1.3 ng/mL (Sibutramine)[8]
Limit of Quantitation (LOQ) 4.0 ng/mL (Sibutramine)[8]
0.5488 µg/mL (Sibutramine, GC-MS)[1]
Accuracy (Recovery %) 95.0% - 104.5%[12]
Precision (% RSD) Intra-day: 4.9 - 10.6%[11]
Inter-day: 15.0 - 22.8%[11]

The protocols detailed in these application notes provide robust and reliable methods for the forensic identification and quantification of this compound in counterfeit slimming products. The high sensitivity and specificity of LC-MS/MS make it the preferred technique for confirmation and quantification, while GC-MS serves as a valuable screening tool. The implementation of these validated methods is critical for regulatory agencies and forensic laboratories to combat the distribution of these dangerous adulterated products and protect public health.

References

Application Note: High-Resolution Mass Spectrometry for Structure Elucidation of N-Desmethylsibutramine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sibutramine, an anti-obesity drug withdrawn from many markets due to cardiovascular concerns, and its analogs continue to be illicitly included in dietary supplements.[1] The chemical modification of sibutramine to create new analogs, such as N-desmethylsibutramine, allows manufacturers to circumvent existing regulations. These undeclared substances pose a significant health risk to consumers.[2][3] Therefore, robust analytical methods are required for the unambiguous identification and structural elucidation of these emerging designer drugs. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for this purpose. Its high mass accuracy and resolution enable the determination of elemental compositions and the detailed analysis of fragmentation patterns, which are crucial for identifying unknown compounds.[4] This application note provides a comprehensive protocol for the use of LC-HRMS in the structural elucidation of this compound analogs.

Experimental Protocols

1. Sample Preparation (Herbal Food Supplements)

This protocol is adapted from a method for detecting sibutramine in herbal food supplements.[1]

  • Extraction: Transfer the contents of one capsule or one ground tablet into a 15 mL polypropylene tube. Add 10 mL of 80% acetonitrile in water.

  • Sonication and Centrifugation: Sonicate the mixture for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Filtration and Dilution: Filter an aliquot of the supernatant through a 0.45 μm membrane filter. Dilute the filtrate 100-fold with a solution of 50% acetonitrile in water.

  • Analysis: Analyze the prepared sample within 3 hours of preparation.

2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The following are general conditions and can be optimized for specific instrumentation.

  • Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.[2][5]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 3 mm, 2.6 μm) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 95% water / 5% acetonitrile with 10 mM ammonium formate (pH 4.3).[1]

    • Mobile Phase B: 95% acetonitrile / 5% water with 10 mM ammonium formate (pH 4.3).[1]

  • Gradient Elution: A suitable gradient should be developed to separate the analytes of interest.

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Injection Volume: 5-10 μL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Full scan for initial screening and data-dependent MS/MS for fragmentation analysis.

    • Mass Range: A range of m/z 100-1000 is typically sufficient.

    • Collision Energy: Stepped collision energies can be used to obtain comprehensive fragmentation information.

Data Presentation

Table 1: Mass Spectrometric Data for Sibutramine and its Known Metabolites

This table provides reference mass-to-charge ratios (m/z) for sibutramine and its primary metabolites, which can be used as a basis for identifying potential analogs.

CompoundMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)
SibutramineC₁₇H₂₆ClN280.1826125, 139
This compoundC₁₆H₂₄ClN266.1670125, 139, 153
N-DidesmethylsibutramineC₁₅H₂₂ClN252.1513125

Data compiled from multiple sources. The fragment m/z 125 is a characteristic marker for sibutramine and its metabolites as it corresponds to the chlorinated aromatic portion of the molecule.[6]

Table 2: Performance Characteristics for the Quantification of Sibutramine Metabolites

This table summarizes typical validation parameters for quantitative methods, demonstrating the sensitivity and reliability of LC-MS/MS techniques.

ParameterThis compoundN-Didesmethylsibutramine
Lower Limit of Detection (LOD)6-40 ng/mL6-40 ng/mL
Recovery39-42%39-42%
Intraday Precision4.9-10.6%4.9-10.6%
Interday Precision15.0-22.8%15.0-22.8%

Data from a validation study for the determination of sibutramine metabolites in urine.[5]

Visualizations

workflow cluster_sample Sample Handling & Preparation cluster_analysis LC-HRMS Analysis cluster_elucidation Structure Elucidation Sample Sample Receipt (e.g., Dietary Supplement) Extraction Extraction with Acetonitrile/Water Sample->Extraction Cleanup Filtration & Dilution Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Full_Scan HRMS Full Scan (Accurate Mass) LC_Separation->Full_Scan MSMS Data-Dependent MS/MS Analysis Full_Scan->MSMS Formula Elemental Formula Prediction MSMS->Formula Fragmentation Fragmentation Pathway Analysis MSMS->Fragmentation Formula->Fragmentation Database Database & Literature Comparison Fragmentation->Database Structure Proposed Structure Database->Structure

Caption: Experimental workflow for the structural elucidation of this compound analogs.

fragmentation cluster_main Proposed Fragmentation of an this compound Analog cluster_fragments Characteristic Fragments Precursor [M+H]⁺ Analog Precursor Ion Frag1 Loss of Alkyl Chain (Side Chain Variation) Precursor->Frag1 Initial Fragmentation Frag2 m/z 125 (Chlorophenylcyclobutyl moiety) Precursor->Frag2 Characteristic Cleavage Frag3 Further Fragmentation of Side Chain Frag1->Frag3 Secondary Fragmentation

Caption: Proposed fragmentation pathway for an this compound analog.

The described LC-HRMS method provides a powerful and reliable approach for the detection and structural elucidation of this compound analogs in various matrices. The high mass accuracy of modern mass spectrometers allows for the confident determination of elemental compositions, while detailed MS/MS spectra provide the necessary information for piecing together the molecular structure. This application note serves as a foundational protocol for laboratories involved in the analysis of designer drugs, contributing to public health and safety by enabling the identification of potentially harmful, undeclared substances in consumer products. Further structural confirmation can be achieved using complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy when sufficient quantities of the unknown analog can be isolated.[7]

References

Application Note: Solid-Phase Extraction Protocol for N-Desmethylsibutramine from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylsibutramine is the primary active metabolite of sibutramine, a drug formerly used for the management of obesity. Due to its pharmacological activity and potential for adverse cardiovascular effects, sensitive and reliable methods for the quantification of this compound in complex biological matrices are crucial for pharmacokinetic studies, forensic toxicology, and doping control. Solid-phase extraction (SPE) offers a robust and selective method for the extraction and clean-up of this compound from matrices such as plasma, urine, and tissue, prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of this compound, based on established methods for analogous compounds.

Data Presentation

The following table summarizes typical quantitative performance data for the extraction of this compound and similar compounds from biological matrices using solid-phase extraction followed by LC-MS/MS analysis.

AnalyteMatrixSPE SorbentRecovery (%)LLOQ (ng/mL)Linearity (ng/mL)Reference
This compound (M1)BloodNot Specified>60%11 - 100[1]
This compound (M1)TissueNot Specified>60%11 - 100[1]
This compoundUrine (Dried Spot)Not ApplicableNot Reported0.030.5 - 20[2]
Amphetamine-like compoundsSurface WaterOasis HLB77 - 104%0.03 - 5.130.03 - 60,000[3]
Basic DrugsPlasmaPolymericHigh1.01.0 - 1000

Experimental Workflow

SPE_Workflow cluster_pre_analysis Sample Preparation and Analysis cluster_spe_steps SPE Protocol Steps Sample Complex Matrix (Plasma, Urine, Tissue) Pretreatment Sample Pre-treatment (e.g., pH adjustment, centrifugation) Sample->Pretreatment Homogenization/ Dilution SPE Solid-Phase Extraction Pretreatment->SPE Loading Analysis LC-MS/MS Analysis SPE->Analysis Elution & Reconstitution Conditioning 1. Conditioning Data Data Acquisition and Processing Analysis->Data Equilibration 2. Equilibration Conditioning->Equilibration Load 3. Sample Loading Equilibration->Load Wash1 4. Wash 1 (Aqueous) Load->Wash1 Wash2 5. Wash 2 (Organic) Wash1->Wash2 Elution 6. Elution Wash2->Elution

Caption: Experimental workflow for the extraction and analysis of this compound.

Experimental Protocols

Two primary solid-phase extraction methods are described: Mixed-Mode Cation Exchange SPE and Reversed-Phase SPE. These protocols are based on methods for structurally similar basic compounds and should be optimized for the specific matrix and analytical instrumentation used.

Protocol 1: Mixed-Mode Cation Exchange SPE

This method is highly selective for basic compounds like this compound, offering excellent clean-up by utilizing both reversed-phase and ion-exchange retention mechanisms.

1. Sample Pre-treatment:

  • Plasma/Serum: Dilute 1 mL of plasma or serum with 1 mL of an acidic buffer (e.g., 2% formic acid or 50 mM ammonium acetate, pH 6). Vortex to mix and centrifuge to pellet any precipitated proteins.

  • Urine: Dilute 1 mL of urine with 1 mL of a buffer (e.g., 50 mM ammonium acetate, pH 6). Centrifuge to remove any particulates.

  • Tissue: Homogenize a known weight of tissue in an appropriate buffer. Centrifuge the homogenate and collect the supernatant for loading.

2. SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the acidic buffer used for sample pre-treatment.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte with 1-2 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Reversed-Phase SPE (C18)

This method is a more general-purpose approach that retains compounds based on their hydrophobicity. pH control of the sample is critical to ensure the basic analyte is retained in its neutral form.

1. Sample Pre-treatment:

  • Adjust the pH of the plasma, urine, or tissue supernatant to >9 with a basic solution (e.g., 2% ammonium hydroxide) to neutralize the charge on this compound.

2. SPE Cartridge: C18 (e.g., Sep-Pak C18, Bond Elut C18).

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a basic buffer (e.g., pH 9 buffer).

  • Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • A gentle organic wash (e.g., 5-10% methanol in water) can be used to remove less hydrophobic interferences. This step should be carefully optimized to avoid premature elution of the analyte.

  • Elution: Elute the analyte with 1-2 mL of methanol or acetonitrile. Acidifying the elution solvent (e.g., with 0.1% formic acid) can improve the elution of basic compounds.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Signaling Pathway and Logical Relationships

SPE_Logic cluster_retention Analyte Retention cluster_cleanup Matrix Clean-up Analyte This compound (Basic Compound) pH_Control pH Adjustment Analyte->pH_Control Sorbent SPE Sorbent pH_Control->Sorbent Retention Analyte Retention on Sorbent Sorbent->Retention Wash_Steps Wash Steps (Aqueous & Organic) Matrix Complex Matrix (Interferences) Matrix->Wash_Steps Removal of Interferences Elution Selective Elution Wash_Steps->Elution Clean_Extract Clean Extract Elution->Clean_Extract

Caption: Logical relationship of key steps in the solid-phase extraction of this compound.

Conclusion

The described solid-phase extraction protocols provide a robust framework for the extraction of this compound from complex biological matrices. The choice between a mixed-mode cation exchange and a reversed-phase sorbent will depend on the specific requirements for selectivity and the complexity of the sample matrix. For highly complex matrices, the mixed-mode approach is generally recommended due to its superior clean-up capabilities. Proper method validation, including assessment of recovery, matrix effects, and process efficiency, is essential to ensure the accuracy and reliability of the analytical results.

References

Application of NMR Spectroscopy for the Structural Confirmation of N-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unequivocal structural confirmation of N-Desmethylsibutramine, a primary active metabolite of sibutramine. The protocol outlines the use of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to elucidate the complete chemical structure of the compound. This methodology is critical for researchers, scientists, and professionals in drug development and forensic analysis involved in the identification and characterization of sibutramine analogues and metabolites.

Introduction

This compound is a significant metabolite of sibutramine, a once-popular anti-obesity drug that was withdrawn from the market due to cardiovascular concerns. The structural similarity between this compound and its parent compound necessitates precise analytical techniques for differentiation and identification, particularly in the context of adulterated dietary supplements and metabolic studies. NMR spectroscopy provides an unparalleled level of structural detail, enabling the unambiguous assignment of all proton and carbon signals and their connectivity, thus confirming the molecular structure. This application note provides a comprehensive protocol and data interpretation guide for the structural confirmation of this compound using a suite of NMR experiments.

Data Presentation

The following table summarizes the quantitative ¹H and ¹³C NMR data for this compound, acquired in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.[1][2]

No.δC (ppm)δH (ppm)DEPTCOSYHMBC
1', 2'22.0, 24.00.83 (3H, d, J = 6.6 Hz)CH₃H-3'C-2', C-3', C-4'
3'29.81.54 (1H, m)CHH-1', H-2', H-4'C-1', C-2', C-4', C-5'
4'49.32.45 (2H, m)CH₂H-3', H-5'C-2', C-3', C-5'
5'64.92.85 (1H, m)CHH-4'C-1, C-2, C-6, C-3', C-4'
6' (N-CH₃)35.82.50 (3H, s)CH₃-C-5'
159.8-C--
2, 636.32.27 (2H, m), 1.95 (2H, m)CH₂H-3, H-5C-1, C-3, C-4, C-5, C-1"
3, 522.51.85 (2H, m)CH₂H-2, H-6C-1, C-2, C-4, C-6
429.8-C--
1"144.9-C--
2", 6"128.97.17 (2H, d, J = 6.8 Hz)CHH-3", H-5"C-1, C-3", C-4", C-5"
3", 5"128.27.25 (2H, d, J = 6.5 Hz)CHH-2", H-6"C-1", C-2", C-4", C-6"
4"131.5-C--
NH-1.38 (1H, br)NH--

Experimental Protocols

Sample Preparation

A pale yellow liquid compound identified as this compound (366.0 mg) was isolated from a health food product.[1] The sample was purified using liquid-liquid partition.[2] For NMR analysis, the purified compound was dissolved in chloroform-d (CDCl₃).[2]

NMR Data Acquisition

All NMR spectra were recorded on a BRUKER AVANCE-500MHz FT-NMR spectrometer.[2] The operating frequencies were 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.[2] The solvent used was chloroform-d (CDCl₃).[2]

  • ¹H NMR: Standard acquisition parameters were used.

  • ¹³C NMR and DEPT: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment was performed to differentiate between CH, CH₂, and CH₃ groups.[1]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (two- and three-bond) proton-carbon correlations.

Mandatory Visualization

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_confirmation Structural Confirmation Sample This compound Sample Dissolution Dissolve in CDCl3 Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation Confirmation Confirmed Structure of This compound Structure_Elucidation->Confirmation

NMR Workflow for Structural Confirmation

Signaling_Pathway cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_structure Structural Information cluster_final Final Confirmation H_NMR ¹H NMR (Proton Environment & Multiplicity) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC DEPT DEPT (Carbon Type: CH, CH₂, CH₃) DEPT->C_NMR Fragments Molecular Fragments COSY->Fragments HSQC->Fragments Connectivity Fragment Connectivity HMBC->Connectivity Fragments->Connectivity Final_Structure Complete Structure of This compound Connectivity->Final_Structure

Logical Flow of NMR Data Interpretation

References

Application Notes & Protocols: Quantitative Analysis of N-Desmethylsibutramine in Herbal Weight Loss Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of N-Desmethylsibutramine, an active metabolite of sibutramine, in complex herbal weight loss product matrices. Sibutramine and its metabolites are undeclared and illegal adulterants frequently found in dietary supplements, posing significant health risks to consumers.[1] The accurate and sensitive quantification of this compound is crucial for regulatory monitoring, quality control, and ensuring consumer safety. The methodologies outlined below are intended for researchers, scientists, and drug development professionals.

Analytical Methodologies

Several analytical techniques can be employed for the quantification of this compound in herbal supplements, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, which are critical for analyzing complex matrices like herbal products.[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using LC-MS/MS

This protocol details a validated method for the simultaneous determination of sibutramine and its N-desmethyl metabolites in dietary supplements using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

1. Sample Preparation

A simple extraction procedure is employed to isolate the analyte from the herbal matrix.

  • Step 1: Sample Weighing: Accurately weigh 1.0 g of the homogenized herbal product into a 50 mL centrifuge tube.

  • Step 2: Extraction: Add 20 mL of methanol to the tube.

  • Step 3: Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Step 4: Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Step 5: Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for LC-MS/MS analysis.

cluster_sample_prep Sample Preparation Workflow weigh Weigh 1.0g of Homogenized Sample extract Add 20mL Methanol & Sonicate for 30 min weigh->extract Extraction centrifuge Centrifuge at 4000 rpm for 10 min extract->centrifuge Separation filter Filter Supernatant (0.45 µm filter) centrifuge->filter Clarification analysis LC-MS/MS Analysis filter->analysis Injection

Figure 1: Sample Preparation Workflow for LC-MS/MS Analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 Series HPLC or equivalent.

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[3]

  • Mobile Phase:

    • A: 2 mM ammonium acetate in 0.1% formic acid solution.[3]

    • B: Acetonitrile.[3]

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 266.0 → 124.8.[3]

    • Sibutramine: m/z 279.9 → 124.8.[3]

    • N-Didesmethylsibutramine: m/z 252.1 → 125.0.[3]

3. Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Protocol 2: Quantitative Analysis of this compound using HPLC-UV

This protocol provides a method for the simultaneous determination of sibutramine and N-didesmethylsibutramine using HPLC with UV detection.[2][5]

1. Sample Preparation

  • Step 1: Sample Weighing: Weigh 1.0 g of the powdered herbal supplement into a 50 mL flask.

  • Step 2: Extraction: Add 25 mL of methanol and sonicate for 20 minutes.

  • Step 3: Filtration: Filter the extract through a 0.45 µm membrane filter.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Spherisorb C8 reversed-phase column.[2][5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous 0.2% formic acid solution containing 20mM ammonium acetate.[2][5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm.[2][5]

  • Injection Volume: 20 µL.

cluster_hplc_workflow HPLC-UV Analysis Workflow sample_prep Sample Preparation Weigh Sample Add Methanol & Sonicate Filter Extract hplc_analysis HPLC Separation C8 Reversed-Phase Column Gradient Elution sample_prep->hplc_analysis uv_detection UV Detection Wavelength: 223 nm hplc_analysis->uv_detection quantification Quantification Calibration Curve uv_detection->quantification

Figure 2: HPLC-UV Experimental Workflow.

Data Presentation

The quantitative data from various studies are summarized in the tables below for easy comparison.

Table 1: LC-MS/MS Method Validation Parameters for this compound

ParameterN-Monodesmethylsibutramine (DSB)N-Didesmethylsibutramine (DDSB)Reference
Linearity Range0.002 - 0.1 µg/mL0.002 - 0.1 µg/mL[3]
Correlation Coefficient (r²)> 0.999> 0.999[3]
LODNot explicitly stated for DSBNot explicitly stated for DDSB[3]
LOQ0.002 µg/mL0.002 µg/mL[3]
Recovery85.2 - 96.7%87.4 - 98.1%[3]
Precision (RSD%)< 15%< 15%[3]

Table 2: HPLC-UV Method Validation Parameters for N-Didesmethylsibutramine

ParameterN-DidesmethylsibutramineReference
Linearity Range0.025 - 1.0 mg/mL[2][5]
Correlation Coefficient (r)> 0.9990[2][5]
LODNot specified[2][5]
LOQNot specified[2][5]
Intra-day Precision (RSD%)< 2.0%[2][5]
Inter-day Precision (RSD%)< 3.0%[2][5]
Accuracy (Recovery %)98.5 - 101.2%[2][5]

Table 3: GC-MS Method Validation Parameters for Sibutramine (as an indicator for related compounds)

ParameterSibutramineReference
Linearity Range0.3 - 30 µg/mL[4]
Correlation Coefficient (R²)0.9999[4]
LOD0.181 µg/mL[4]
LOQ0.5488 µg/mL[4]
Accuracy (Recovery %)98.67 - 101.33%[4]
Precision (RSD%)< 2%[4]

Signaling Pathway and Logical Relationships

Sibutramine is metabolized in the body primarily by the cytochrome P450 enzyme CYP3A4 to its active metabolites, N-monodesmethylsibutramine (M1) and N-didesmethylsibutramine (M2).[4] These metabolites are more potent inhibitors of serotonin and norepinephrine reuptake than the parent compound.

cluster_metabolism Sibutramine Metabolism Pathway Sibutramine Sibutramine M1 N-Monodesmethylsibutramine (M1) Sibutramine->M1 Demethylation M2 N-Didesmethylsibutramine (M2) M1->M2 Demethylation CYP3A4 CYP3A4 CYP3A4->Sibutramine CYP3A4->M1

Figure 3: Metabolic Pathway of Sibutramine.

The protocols and data presented provide a robust framework for the quantitative analysis of this compound in herbal weight loss products. The choice of analytical method will depend on the specific requirements of the laboratory, including sensitivity needs, sample throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level detection and confirmation of these illegal adulterants. Proper method validation is essential to ensure reliable and accurate results for regulatory and research purposes.

References

Protocol for the Synthesis of N-Desmethylsibutramine Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of N-Desmethylsibutramine, a primary active metabolite of Sibutramine.[1] This reference standard is intended for use in research, development, and quality control applications, particularly for the identification and quantification of this compound in various matrices. Sibutramine and its metabolites are known inhibitors of norepinephrine and serotonin reuptake.[2] The synthesis protocol is adapted from established methods for the synthesis of Sibutramine and its analogues.

Chemical Information

CharacteristicValue
IUPAC Name 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine[3]
Synonyms Desmethylsibutramine, mono-desmethylsibutramine, BTS-54354[3]
Molecular Formula C₁₆H₂₄ClN[3]
Molecular Weight 265.82 g/mol [3]
CAS Number 168835-59-4[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1-(4-chlorophenyl)cyclobutane-1-carbonitrile. The key intermediate is N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide, which is then hydrolyzed to yield the final product.

Step 1: Synthesis of N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide

This step involves the reaction of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile with isobutylmagnesium bromide followed by formylation. A detailed procedure for a similar synthesis is outlined in patent KR20060019351A.[4]

Materials and Reagents:

  • 1-(4-chlorophenyl)cyclobutane-1-carbonitrile

  • Isobutylmagnesium bromide solution (e.g., 2.0 M in diethyl ether)

  • Toluene

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Formamide

  • Formic acid (HCOOH)

  • Diethyl ether

  • Petroleum ether

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-chlorophenyl)cyclobutane-1-carbonitrile (10 g, 52 mmol) in toluene (25 mL).[4]

  • To this solution, add a 2.0 M solution of isobutylmagnesium bromide in diethyl ether (40 mL) at room temperature.[4]

  • Heat the reaction mixture at reflux (at least 105 °C) for 2 hours.[4]

  • Cool the reaction mixture to 0 °C and quench with methanol.

  • Add sodium borohydride (2.4 g) portion-wise to the mixture at 0-25 °C and stir for at least 1 hour.[4]

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add formamide (23.5 mL), 1-[1-(4-chlorophenyl)-cyanobutyl]-3-methyl-butan-1-one (assuming the previous step yielded this intermediate, 37 g, 0.14 mol based on a larger scale synthesis described in the patent), and formic acid (9 mL) dropwise at 160-170 °C.[4]

  • Maintain the temperature at 175-180 °C for 24 hours.[4]

  • After cooling, extract the mixture with diethyl ether.

  • Concentrate the organic layer to obtain an oil.

  • Crystallize the desired N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide from petroleum ether.[4]

Step 2: Hydrolysis of N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide to this compound

This step involves the acidic hydrolysis of the formamide intermediate.

Materials and Reagents:

  • N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide

  • 2-Methoxyethyl ether

  • Concentrated hydrochloric acid (HCl)

  • 5M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, combine N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide (4 g), 2-methoxyethyl ether (25 mL), water (10 mL), and concentrated hydrochloric acid (22 mL).[4]

  • Reflux the mixture with stirring for 18 hours.[4]

  • After cooling, dilute the reaction mixture with water and wash with diethyl ether.

  • To the aqueous layer, add 5M aqueous NaOH solution (35 mL) to basify.[4]

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

Purification of this compound

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the reference standard with high purity.

Characterization of this compound Reference Standard

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should be consistent with the structure of this compound. A publication reporting the identification of this compound in a supplement provides the following characteristic signals in CDCl₃: δ 7.25 (d, J=6.5 Hz, 2H), 7.17 (d, J=6.8 Hz, 2H), 2.64 (m, 1H), 2.50 (s, 3H), 2.40 (m), 2.27 (m), 2.17 (m), 1.87 (m), 1.75 (m), 1.38 (br, 1H), 1.06 (m, 1H), 0.87 (d), 0.83 (d), 0.66 (m, 1H).[5]
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the structure. The aforementioned publication reports signals in CDCl₃.[5]
Mass Spectrometry (ESI-MS) The protonated molecule [M+H]⁺ is expected at m/z 266.17.[6] Fragmentation patterns can be compared with literature data for confirmation.[6]
Purity by HPLC-UV Purity should be ≥98% as determined by High-Performance Liquid Chromatography with UV detection.

Experimental Workflow and Data Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification cluster_final Final Product Start 1-(4-chlorophenyl)cyclobutane-1-carbonitrile Step1 Step 1: Grignard Reaction & Formylation Start->Step1 Intermediate N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide Step1->Intermediate Step2 Step 2: Acidic Hydrolysis Intermediate->Step2 Purification Column Chromatography Step2->Purification FinalProduct This compound Reference Standard Purification->FinalProduct Characterization_Workflow Characterization of this compound Reference Standard cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis FinalProduct This compound NMR ¹H and ¹³C NMR FinalProduct->NMR Structural Confirmation MS Mass Spectrometry FinalProduct->MS Molecular Weight Confirmation HPLC HPLC-UV FinalProduct->HPLC Purity Assessment

References

Application Notes and Protocols for Bioassay Development: Measuring N-Desmethylsibutramine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylsibutramine is one of the primary active metabolites of sibutramine, a previously marketed anti-obesity drug.[1][2][3] It functions as a potent monoamine reuptake inhibitor, primarily targeting the norepinephrine transporter (NET) and the serotonin transporter (SERT), with a lesser effect on the dopamine transporter (DAT).[1][4] By blocking these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to enhance satiety and contribute to weight loss.[2] The development of robust and reliable bioassays is crucial for understanding its pharmacological profile, screening for similar compounds, and assessing its potential therapeutic applications and off-target effects.

This document provides detailed application notes and protocols for an in vitro bioassay to measure the activity of this compound. The focus is on a competitive radioligand uptake assay using human embryonic kidney 293 (HEK293) cells stably expressing the human norepinephrine, serotonin, and dopamine transporters.

Principle of the Assay

This bioassay measures the ability of this compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) into cells expressing the corresponding monoamine transporter. The inhibitory potency of the test compound is quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved by incubating the cells with a fixed concentration of the radiolabeled substrate and varying concentrations of this compound. The amount of radioactivity incorporated into the cells is then measured, and the data is used to generate a dose-response curve from which the IC50 value can be calculated.

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Norepinephrine, Serotonin) release release vesicle->release transporter Monoamine Transporter (NET/SERT) reuptake reuptake transporter->reuptake Reuptake synapse synapse release->synapse Neurotransmitter Release neurotransmitter Norepinephrine/ Serotonin release->neurotransmitter reuptake->transporter neurotransmitter->reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding ndesmethyl N-Desmethyl- sibutramine ndesmethyl->transporter signal signal receptor->signal Signal Transduction

Caption: Mechanism of action of this compound at the synapse.

Experimental Workflow

start Start: Cell Culture (HEK293 expressing NET, SERT, or DAT) plate_cells Plate cells in 96-well plates start->plate_cells prepare_compounds Prepare serial dilutions of This compound & reference compounds plate_cells->prepare_compounds pre_incubation Pre-incubate cells with compounds prepare_compounds->pre_incubation add_radioligand Add radiolabeled substrate ([³H]NE, [³H]5-HT, or [³H]DA) pre_incubation->add_radioligand incubation Incubate add_radioligand->incubation wash Wash cells to remove unbound radioligand incubation->wash lyse Lyse cells wash->lyse scintillation Add scintillation cocktail & measure radioactivity lyse->scintillation analyze Data Analysis: Generate dose-response curves & calculate IC50 values scintillation->analyze end End: Determine Potency analyze->end

Caption: Workflow for the monoamine reuptake inhibition assay.

Materials and Reagents

Material/ReagentSupplier (Example)
HEK293 cells stably expressing human NET, SERT, or DATATCC, DiscoveRx
Dulbecco's Modified Eagle's Medium (DMEM)Thermo Fisher Scientific
Fetal Bovine Serum (FBS)Thermo Fisher Scientific
Penicillin-StreptomycinThermo Fisher Scientific
Geneticin (G418)Thermo Fisher Scientific
Trypsin-EDTAThermo Fisher Scientific
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific
96-well cell culture plates (poly-D-lysine coated)Corning
This compound hydrochlorideMedChemExpress
Desipramine (NET inhibitor control)Sigma-Aldrich
Fluoxetine (SERT inhibitor control)Sigma-Aldrich
GBR 12909 (DAT inhibitor control)Tocris Bioscience
[³H]NorepinephrinePerkinElmer
[³H]Serotonin (5-HT)PerkinElmer
[³H]Dopamine (DA)PerkinElmer
Scintillation CocktailPerkinElmer
Microplate Scintillation CounterPerkinElmer

Experimental Protocols

Cell Culture
  • Maintain HEK293 cells stably expressing human NET, SERT, or DAT in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure.

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

Monoamine Reuptake Inhibition Assay
  • Cell Plating:

    • Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

    • Plate the cells in a 96-well poly-D-lysine coated plate at a density of 4 x 10⁴ cells per well.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound and reference inhibitors (Desipramine, Fluoxetine, GBR 12909) in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve the desired concentration range. The final DMSO concentration in the assay should be kept below 0.1%.

  • Assay Procedure:

    • On the day of the assay, gently wash the cells twice with pre-warmed assay buffer.

    • Add 50 µL of the diluted compounds to the respective wells. For total uptake, add 50 µL of assay buffer. For non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET).

    • Pre-incubate the plate for 15-20 minutes at 37°C.[5]

    • Prepare the radiolabeled substrate solution in assay buffer at a concentration close to its Km value for the respective transporter.

    • Add 50 µL of the radiolabeled substrate solution to each well.

    • Incubate the plate for a specific duration at 37°C (e.g., 10-30 minutes). This time should be optimized to be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate the percentage of specific uptake for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - [(Counts in presence of compound) - (Non-specific counts)] / [(Total uptake counts) - (Non-specific counts)])

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound and reference compounds on the monoamine transporters can be summarized in the following tables. The data presented here is hypothetical and for illustrative purposes.

Table 1: Inhibitory Potency (IC50) of this compound and Reference Compounds on Monoamine Transporters

CompoundNET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)
This compound1550500
Desipramine52008000
Fluoxetine250101500
GBR 129091000300020

Table 2: Selectivity Profile of this compound

Transporter RatioSelectivity (fold)
SERT / NET3.3
DAT / NET33.3
DAT / SERT10

These tables provide a clear and concise summary of the compound's potency and selectivity, which are critical parameters in drug development. The provided protocols offer a robust framework for researchers to establish a reliable bioassay for characterizing this compound and other monoamine reuptake inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in N-Desmethylsibutramine LC-MS/MS Analysis of Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of N-Desmethylsibutramine in urine samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the urine matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]

Q2: What are the common causes of matrix effects in urine samples?

A2: Urine is a complex biological matrix containing various endogenous substances like salts, urea, creatinine, and phospholipids that can interfere with the ionization of this compound.[3][4] The high variability in the composition of urine samples among different individuals further complicates the analysis and can lead to inconsistent matrix effects.[4]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into a blank urine sample that has already undergone the extraction procedure. A significant difference in the peak areas indicates the presence of matrix effects.[3]

Q4: What is the best internal standard (IS) to use for this compound analysis to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d7).[5] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing the most accurate correction.[6] If a SIL-IS is not available, a structural analog with similar chromatographic and ionization behavior can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

Possible Causes & Solutions

Cause Troubleshooting Steps
Column Contamination/Degradation - Flush the column with a strong solvent.- If the problem persists, replace the column.[7]
Inappropriate Injection Solvent - Ensure the injection solvent is weaker than or matches the initial mobile phase composition to avoid peak distortion.[8]
Mobile Phase pH Issues - For basic compounds like this compound, an acidic mobile phase (e.g., containing 0.1% formic acid) is typically used to ensure good peak shape. Verify the pH of your mobile phase.[5]
Column Overload - Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[9]
Issue 2: Significant Ion Suppression or Enhancement

Possible Causes & Solutions

Cause Troubleshooting Steps
Co-eluting Matrix Components - Improve Sample Preparation: Employ a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or a thorough Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[10]- Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from interfering peaks.[11]
Inefficient Ionization - Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages to enhance the ionization of this compound and minimize the influence of matrix components.[12]
Use of a Stable Isotope-Labeled Internal Standard - A co-eluting SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, thereby correcting for the matrix effect during quantification.[6]
Issue 3: Low or Inconsistent Recovery of this compound

Possible Causes & Solutions

Cause Troubleshooting Steps
Suboptimal Extraction pH (LLE) - this compound is a basic compound. Adjust the pH of the urine sample to a basic pH (e.g., >9) before extraction with an organic solvent to ensure it is in its neutral, more extractable form.[13][14]
Inefficient SPE Sorbent or Protocol - Sorbent Selection: For basic compounds, a mixed-mode cation exchange SPE sorbent can provide good retention and cleanup.[15]- Optimize Wash/Elution Steps: Ensure the wash solvent is strong enough to remove interferences without eluting the analyte, and the elution solvent is strong enough to fully recover the analyte.[15]
Analyte Adsorption - Nonspecific binding to container surfaces can be an issue. Consider using low-binding tubes or adding a small amount of organic solvent or a surfactant to the sample.[16]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Sample Preparation: To 1.0 mL of urine sample, add the internal standard solution.

  • pH Adjustment: Add a suitable volume of a basic buffer (e.g., 1M sodium carbonate) to adjust the sample pH to >9.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl t-butyl ether).

  • Mixing: Vortex the sample for 5-10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline for a mixed-mode cation exchange sorbent and should be optimized.

  • Sample Pre-treatment: Dilute 1 mL of urine with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water).[17]

  • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of the weak acidic buffer.[17]

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of the weak acidic buffer.

    • Wash with 1 mL of methanol to remove non-polar interferences.[17]

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.[17]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of this compound.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
This compound0.01 - 100.01> 0.99[5]
This compound0.5 - 200.5> 0.99[3]

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
This compound0.03 (Low)2.93.299.3 - 99.8[5]
3.5 (Medium)1.61.299.3 - 99.8[5]
8.0 (High)3.42.199.3 - 99.8[5]

Table 3: Recovery

AnalyteQC Level (ng/mL)Extraction Recovery (%)Reference
This compound0.03 (Low)95.5 ± 9.7[5]
3.5 (Medium)92.6 ± 10.2[5]
8.0 (High)92.3 ± 4.7[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigation Initial Investigation cluster_remediation Remediation Steps start Problem Encountered (e.g., Poor Peak Shape, Low Signal) check_lc Check LC System (Pump, Column, Connections) start->check_lc check_ms Check MS System (Source, Calibration) start->check_ms check_method Review Method Parameters (Gradient, Voltages) start->check_method optimize_chrom Optimize Chromatography check_lc->optimize_chrom improve_cleanup Improve Sample Cleanup check_ms->improve_cleanup check_method->optimize_chrom check_method->improve_cleanup end Problem Resolved optimize_chrom->end use_sil_is Use Stable Isotope-Labeled IS improve_cleanup->use_sil_is use_sil_is->end

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

References

Troubleshooting peak tailing for N-Desmethylsibutramine in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing with N-Desmethylsibutramine in reverse-phase High-Performance Liquid Chromatography (HPLC). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to directly address and resolve common issues observed during analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Peak tailing is quantitatively identified by calculating the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[3][4] This distortion can compromise the accuracy of quantification and the resolution between adjacent peaks.[5]

Q2: Why is this compound prone to peak tailing in reverse-phase HPLC?

A2: this compound is a basic compound containing a secondary amine functional group. In reverse-phase HPLC, which often utilizes silica-based columns, basic compounds are prone to secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface.[4][6] At mobile phase pH levels above 3, these silanol groups can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) basic analyte.[6][7] This secondary retention mechanism is a primary cause of peak tailing.[4]

Q3: Can the choice of HPLC column affect peak tailing for this compound?

A3: Absolutely. The choice of column is critical. Modern, high-purity "Type B" silica columns have a lower metal content and fewer acidic silanol groups, which significantly reduces tailing for basic compounds compared to older "Type A" silica.[5] Using an "end-capped" column, where residual silanols are chemically deactivated, is also highly recommended to minimize these secondary interactions.[1][8] For particularly challenging separations, alternative stationary phases like those with a positive surface charge or hybrid silica-organic materials can offer improved peak symmetry.

Q4: What is the impact of mobile phase pH on the peak shape of this compound?

A4: Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound.[7] To minimize tailing, the pH should be adjusted to suppress the ionization of either the analyte or the surface silanol groups.

  • Low pH (2-3): At a low pH, the silanol groups are protonated (neutral), which prevents ionic interactions with the protonated basic analyte. This is a very common and effective strategy.[3][9]

  • High pH (above 8): At a high pH, this compound will be in its neutral form, which also reduces ionic interactions with the deprotonated silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[4][7]

Q5: Are there any mobile phase additives that can help reduce peak tailing?

A5: Yes, mobile phase additives can be very effective. Small basic compounds, often called "silanol blockers" or "competing bases," can be added to the mobile phase.[7] Triethylamine (TEA) is a classic example.[5][10] These additives compete with the analyte for the active silanol sites on the stationary phase, thereby masking the secondary interactions and improving peak shape.[7] A typical starting concentration for TEA is around 0.1% (v/v).[8] For mass spectrometry applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[9]

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Assessment and Diagnosis

First, confirm that the issue is indeed peak tailing and assess its severity.

  • Calculate the Tailing Factor (Tf): Use the formula Tf = W₀.₀₅ / 2A, where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the leading edge to the peak maximum at 5% height.[3] A Tf > 1.2 is generally considered tailing.[3]

  • Observe the chromatogram: Does the tailing affect only the this compound peak or all peaks? If all peaks are tailing, it might indicate a system-wide issue like extra-column volume or a column void.[9] If only the this compound peak is tailing, it is likely due to secondary chemical interactions.[2]

Step 2: Method and Consumables Evaluation

If the tailing is specific to this compound, evaluate the analytical method parameters and consumables.

ParameterPotential Cause of TailingRecommended Action
Mobile Phase pH pH is close to the pKa of this compound or in the mid-range (4-7) where silanols are ionized.[6]Adjust mobile phase pH to ≤ 3 using an additive like formic or trifluoroacetic acid.[8] Alternatively, if using a pH-stable column, adjust pH to > 8.[4]
Buffer Concentration Inadequate buffer strength to control the pH at the column surface.[3]Increase buffer concentration. For reversed-phase, 10-50 mM is a typical range.[3][11]
Mobile Phase Additives Absence of a competing base to block silanol interactions.Add a competing base like triethylamine (TEA) at a concentration of approximately 0.1% (v/v) for UV detection.[7][8]
Column Chemistry Use of an older "Type A" silica column or a non-end-capped column.Switch to a modern, high-purity, end-capped C18 or C8 column. Consider a column with a polar-embedded phase for better interaction with basic compounds.[3]
Sample Solvent The sample is dissolved in a solvent stronger than the mobile phase, causing peak distortion.[3]Whenever possible, dissolve the sample in the initial mobile phase.[12]
Sample Concentration Column overload due to a high concentration of the analyte.[3]Dilute the sample or reduce the injection volume and re-inject.[11]
Step 3: HPLC System and Hardware Check

If peak tailing is observed for all peaks or the issue persists after method optimization, investigate the HPLC system itself.

ComponentPotential Cause of TailingRecommended Action
Column Column contamination or bed deformation (void).[1]1. Flush the column with a strong solvent.[3] 2. If a void is suspected, reverse the column (if permissible by the manufacturer) and flush at a low flow rate. 3. Replace the column if performance does not improve.[3]
Guard Column/In-line Filter Blockage or contamination.[12]Replace the guard column or in-line filter frit.[10]
Tubing and Connections Excessive tubing length or internal diameter (extra-column volume). Poorly made connections.[3]Use tubing with a smaller internal diameter and minimize the length between the injector, column, and detector. Ensure all fittings are properly tightened.[3]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Preparation of Low pH Mobile Phase:

    • Prepare the aqueous component of the mobile phase (e.g., HPLC-grade water).

    • Add 0.1% (v/v) of formic acid or trifluoroacetic acid.

    • Verify the pH is ≤ 3 using a calibrated pH meter.

    • Mix with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

    • Degas the mobile phase before use.

  • System Equilibration and Analysis:

    • Equilibrate the HPLC system and column with the new mobile phase until a stable baseline is achieved.

    • Inject a standard of this compound and evaluate the peak shape.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks specific_tailing Specific Tailing: Chemical Interactions Likely check_all_peaks->specific_tailing No general_tailing General Tailing: System/Hardware Issue Likely check_all_peaks->general_tailing Yes check_ph Is Mobile Phase pH ≤ 3? specific_tailing->check_ph adjust_ph Action: Adjust pH to ≤ 3 with 0.1% Formic Acid check_ph->adjust_ph No check_additive Is a competing base (e.g., TEA) used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Action: Add 0.1% TEA to mobile phase check_additive->add_additive No check_column Is an end-capped, high-purity column used? check_additive->check_column Yes add_additive->check_column replace_column Action: Switch to a modern, end-capped C18 column check_column->replace_column No check_overload Is sample overloaded? check_column->check_overload Yes replace_column->check_overload dilute_sample Action: Dilute sample or reduce injection volume check_overload->dilute_sample Yes end Peak Shape Improved check_overload->end No dilute_sample->end check_connections Check for extra-column volume (tubing, connections) general_tailing->check_connections check_column_void Check for column void or frit blockage check_connections->check_column_void check_column_void->end

Caption: A logical workflow for troubleshooting peak tailing.

Silanol_Interaction_Pathway Mechanism of Peak Tailing for Basic Compounds cluster_column Silica Stationary Phase silanol_ionized Ionized Silanol Group (Si-O⁻) c18 C18 Chains (Primary Retention) interaction Secondary Ionic Interaction (Electrostatic Attraction) silanol_ionized->interaction analyte Protonated this compound (Analyte⁺) analyte->interaction tailing Peak Tailing interaction->tailing

Caption: Secondary interaction causing peak tailing.

References

Optimizing mobile phase composition for improved N-Desmethylsibutramine peak shape

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for improved peak shape of N-Desmethylsibutramine in high-performance liquid chromatography (HPLC).

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the chromatographic analysis of this compound, focusing on improving peak symmetry and resolution.

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is a common issue when analyzing basic compounds like this compound, which contains a secondary amine group. The primary cause is the interaction between the protonated (positively charged) amine group of the analyte and ionized silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[1][2][3] This secondary interaction leads to a distorted peak shape.

Other potential causes for peak tailing include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Contamination: Buildup of matrix components on the column can interfere with the separation.[1][4]

  • Inappropriate Mobile Phase pH: A pH that promotes both analyte and silanol ionization will worsen tailing.

  • Use of a Poorly End-capped Column: Residual silanols are more prevalent on columns that are not effectively end-capped.

Q2: How can I adjust the mobile phase pH to improve the peak shape of this compound?

Controlling the mobile phase pH is a critical first step in improving peak shape for ionizable compounds.[1][5]

  • Low pH (Acidic Mobile Phase): By operating at a low pH (typically between 2.5 and 3.5), the ionization of silanol groups on the stationary phase is suppressed.[1] This minimizes the secondary ionic interactions that cause peak tailing. Common acidic modifiers include formic acid, acetic acid, or trifluoroacetic acid.[6][7][8]

  • High pH (Basic Mobile Phase): At a higher pH (e.g., above the pKa of this compound's amine group, which is expected to be around 9-10), the analyte itself is in its neutral, uncharged form. This can also reduce peak tailing. However, it is crucial to use a pH-stable column (e.g., hybrid or polymer-based) when operating at high pH to prevent dissolution of the silica packing material.[1]

Q3: What types of mobile phase additives can I use to enhance peak shape, and at what concentrations?

Mobile phase additives, also known as modifiers, can significantly improve peak shape and resolution.[6][9]

  • Acidic Modifiers: Adding a small concentration (e.g., 0.1%) of formic acid or acetic acid to the mobile phase is a common strategy to control pH and improve the peak shape of basic compounds.[7][8]

  • Buffers: Using a buffer system, such as ammonium formate or ammonium acetate, helps to maintain a constant pH throughout the analysis, leading to more reproducible results.[7][10][11] A typical concentration is in the range of 5-20 mM.[7][11]

  • Amines as Additives: In some cases, a small amount of a basic additive like triethylamine can be used to compete with the analyte for active silanol sites, thereby reducing peak tailing. However, triethylamine can suppress the signal in mass spectrometry (MS) detection.[7]

Q4: My this compound peak is broad. How can I make it sharper?

Peak broadening can be caused by several factors. Here are some mobile phase-related solutions:

  • Optimize the Organic Modifier Percentage: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous portion of the mobile phase affects the retention and peak width.[5][12] A gradient elution, where the percentage of the organic solvent is increased during the run, can often lead to sharper peaks, especially in complex samples.[12]

  • Increase the Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low flow rate can lead to band broadening due to diffusion. It is important to find the optimal flow rate for your column dimensions and particle size.[5]

  • Elevate the Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can reduce the viscosity of the mobile phase, leading to better mass transfer and sharper peaks.[1]

Q5: I am observing peak fronting for this compound. What could be the cause?

Peak fronting is less common than tailing for basic compounds but can occur under certain conditions:

  • Sample Overload: Injecting a sample that is too concentrated can lead to fronting. Try diluting your sample.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front. It is best to dissolve the sample in the mobile phase itself.[4][13]

  • Column Collapse: Physical degradation of the column bed can also result in peak fronting.[1][4]

Data on Mobile Phase Composition and Peak Shape

The following table summarizes different mobile phase compositions used for the analysis of sibutramine and its metabolites, which can serve as a starting point for optimizing this compound analysis.

Analyte(s)ColumnMobile Phase CompositionDetectionReference
Sibutramine and N-di-desmethylsibutramineSpherisorb C8A: 0.2% Formic Acid and 20mM Ammonium Acetate in Water; B: Acetonitrile (Gradient)UV, ESI-MS[7][14]
Sibutramine and its two metabolites (DSB and DDSB)Zorbax SB-C185 mM Ammonium Formate:Acetonitrile (10:90, v/v)ESI-MS/MS[11]
Sibutramine and N-desmethyl metabolitesNot specifiedA: 0.1% Formic Acid and 5 mM Ammonium Formate in Water; B: Methanol with 0.1% Formic Acid (Gradient)LC-MS/MS[8]
Sibutramine HClSymmetry C18Phosphate Buffer (pH 5.5):Acetonitrile (30:70, v/v)UV[15]
Sibutramine and N-desmethyl metabolitesNot specified20 mM Ammonium Acetate (pH 4.0):Acetonitrile (67:33, v/v)ESI-MS/MS[16]

Experimental Protocols

Below are example experimental protocols for the analysis of this compound. These should be adapted and validated for your specific instrumentation and application.

Protocol 1: Reversed-Phase HPLC with UV Detection
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 223 nm

Protocol 2: Reversed-Phase LC-MS/MS
  • Column: C8 or C18, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Similar to Protocol 1, but may require adjustment based on system and desired run time.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: ESI+ MS/MS, monitoring for the specific mass transition of this compound.

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the peak shape of this compound.

G Troubleshooting Workflow for this compound Peak Shape start Observe Poor Peak Shape (Tailing, Broadening, Fronting) check_tailing Is the peak tailing? start->check_tailing check_broadening Is the peak broad? check_tailing->check_broadening No tailing_ph Adjust Mobile Phase pH (Low pH: 2.5-3.5 with 0.1% Formic/Acetic Acid) check_tailing->tailing_ph Yes check_fronting Is the peak fronting? check_broadening->check_fronting No broadening_gradient Optimize Gradient Profile (Steeper gradient may sharpen peaks) check_broadening->broadening_gradient Yes fronting_overload Reduce Sample Concentration and/or Injection Volume check_fronting->fronting_overload Yes end Optimal Peak Shape Achieved check_fronting->end No tailing_additive Add Buffer (e.g., 10-20 mM Ammonium Formate) tailing_ph->tailing_additive tailing_column Consider a High-Purity or End-capped Column tailing_additive->tailing_column tailing_overload Reduce Sample Concentration tailing_column->tailing_overload tailing_overload->end broadening_temp Increase Column Temperature (e.g., 30-40 °C) broadening_gradient->broadening_temp broadening_flow Adjust Flow Rate broadening_temp->broadening_flow broadening_flow->end fronting_solvent Dissolve Sample in Mobile Phase fronting_overload->fronting_solvent fronting_column Inspect Column for Voids/Collapse fronting_solvent->fronting_column fronting_column->end

A logical workflow for troubleshooting common peak shape issues encountered during the HPLC analysis of this compound.

References

Improving sensitivity and limit of detection for N-Desmethylsibutramine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Desmethylsibutramine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and limit of detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound?

A1: The most prevalent and effective techniques for the analysis of this compound and its parent compound, sibutramine, are liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) with UV or MS detection.[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices like plasma and urine.[3][4]

Q2: Why is this compound often analyzed alongside sibutramine and N-bisdesmethylsibutramine?

A2: Sibutramine is rapidly metabolized in the body to its pharmacologically active metabolites, this compound (M1) and N-bisdesmethylsibutramine (M2).[5] Monitoring these metabolites is crucial as they are the primary active agents, and their presence in biological samples like urine and plasma confirms the ingestion of sibutramine.[6][7] Therefore, simultaneous analysis of the parent drug and its key metabolites provides a more comprehensive pharmacokinetic profile and is essential for doping control and bioequivalence studies.[3][7]

Q3: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I should aim for?

A3: The achievable LOD and LOQ for this compound analysis can vary significantly depending on the analytical technique, instrumentation, and sample matrix. For highly sensitive LC-MS/MS methods, LODs can be as low as 0.02 ng/mL in urine and 10.0 pg/mL in plasma.[3][8] GC-MS methods may have higher detection limits, for instance, a reported LOD for sibutramine was 0.181 µg/mL.[1][9] Refer to the data comparison tables below for a more detailed overview.

Troubleshooting Guides

Issue 1: Poor Sensitivity / High Limit of Detection (LOD)

Symptoms:

  • Low signal-to-noise ratio for the this compound peak.

  • Inability to detect the analyte at expected low concentrations.

  • High and variable background noise.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Mass Spectrometry (MS) Parameters Optimize MS parameters, particularly for LC-MS/MS. This includes the selection of precursor and product ions, collision energy, and cone voltage. For instance, the m/z ratio for this compound has been identified as 266.05 (precursor ion).[8][10] Fine-tuning these parameters can significantly enhance signal intensity.
Inefficient Ionization Adjust the mobile phase composition to improve ionization efficiency in LC-MS. The addition of modifiers like formic acid or ammonium acetate can enhance the formation of protonated molecules.[11][12] However, be aware that some modifiers like triethylamine can suppress the MS signal for sibutramine and its metabolites.[11]
Matrix Effects The sample matrix (e.g., plasma, urine, dietary supplements) can suppress or enhance the ionization of this compound, leading to inaccurate quantification and poor sensitivity.[1] To mitigate this, improve the sample preparation procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering substances.[3][4] Using a matrix-matched calibration curve is also highly recommended.
Poor Chromatographic Peak Shape Broad or tailing peaks can reduce the signal height and thus the sensitivity. Optimize the HPLC/GC column, mobile phase/carrier gas flow rate, and temperature gradient to achieve sharp, symmetrical peaks. A gradient elution mode can often improve separation and peak shape.[11][12]
Issue 2: Poor Reproducibility and Accuracy

Symptoms:

  • High variability in peak areas or retention times between injections.

  • Inaccurate quantification results when analyzing quality control (QC) samples.

  • Poor recovery of the analyte.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Ensure consistent and precise execution of extraction procedures. Automating sample preparation where possible can improve reproducibility. The stability of the extracted sample is also crucial; analyze samples promptly or store them under validated conditions.
Analyte Instability This compound may degrade in the sample matrix or during sample processing. Investigate the stability of the analyte under different conditions (e.g., freeze-thaw cycles, bench-top stability).[2] Using a suitable internal standard that has similar chemical properties and extraction behavior can compensate for variability.
Instrumental Drift The performance of the analytical instrument can drift over time. Regularly perform system suitability tests and recalibrate the instrument. Ensure the LC or GC system is properly equilibrated before starting a sequence of analyses.
Improper Calibration Curve A non-linear or poorly constructed calibration curve will lead to inaccurate quantification. Ensure the calibration range covers the expected concentrations of the samples. Use a sufficient number of calibration standards and an appropriate regression model.[1]

Quantitative Data Summary

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for this compound and Sibutramine across different analytical methods.

AnalyteMethodMatrixLODLOQReference
This compoundLC-MS/MSUrine0.02 ng/mL-[8]
This compoundLC-MS/MSPlasma-10.0 pg/mL[3]
This compoundLC-MS/MSUrine6-40 ng/mL-[6][7]
SibutramineGC-MSDietary Supplement0.181 µg/mL0.5488 µg/mL[1][9]
SibutramineHPLC-UVBulk Drug0.04 µg/mL0.12 µg/mL[13]
SibutramineHPLC-DADHerbal Tea1.43 ng/mL-[14]
SibutramineHPTLC-0.0765 µ g/band 0.2318 µ g/band [15]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a synthesized example based on common practices described in the literature.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample, add an internal standard.
  • Add 4 mL of tert-butyl methyl ether (TBME).
  • Vortex for 25 minutes and then centrifuge at 4000 rpm for 5 minutes.
  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 300 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent.
  • Mobile Phase: 5 mM ammonium formate and acetonitrile (10:90, v/v).
  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound: m/z 266.3 → 125.3
  • Sibutramine: m/z 280.3 → 124.9
  • Optimize source temperature, nebulizer gas, and collision energy for your specific instrument.

Protocol 2: GC-MS Analysis of Sibutramine in Dietary Supplements

This protocol is a synthesized example based on published methods.[1][9]

1. Sample Preparation:

  • Grind one capsule or tablet and dissolve the powder in 10 mL of methanol.
  • Sonication for 30 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter.

2. GC-MS Conditions:

  • Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Oven Temperature Program: Start at 60°C, then ramp up to a final temperature suitable for elution.
  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Detection Mode: Selected Ion Monitoring (SIM) for higher sensitivity or Full Scan for screening.
  • Monitor characteristic ions for sibutramine.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample (Plasma/Urine) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analysis Tandem MS (MRM Mode) ionization->mass_analysis detection Detection & Quantification mass_analysis->detection

Caption: LC-MS/MS workflow for this compound analysis.

troubleshooting_logic start Poor Sensitivity Issue check_ms Optimize MS Parameters? start->check_ms check_mobile_phase Adjust Mobile Phase? check_ms->check_mobile_phase No solution Sensitivity Improved check_ms->solution Yes check_sample_prep Improve Sample Preparation? check_mobile_phase->check_sample_prep No check_mobile_phase->solution Yes check_chromatography Enhance Peak Shape? check_sample_prep->check_chromatography No check_sample_prep->solution Yes check_chromatography->solution Yes

References

Minimizing carryover of N-Desmethylsibutramine in autosampler injections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of N-Desmethylsibutramine in autosampler injections during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

A1: this compound is the primary active metabolite of Sibutramine, a compound formerly used as an appetite suppressant. As a secondary amine, this compound is a basic compound. Basic compounds, particularly those containing amine functionalities, are known to be "sticky" and can interact with active sites on surfaces within the LC-MS system, such as metal surfaces of the autosampler, tubing, and residual silanols on the column packing material. This interaction can lead to adsorption and subsequent carryover into following injections.

Q2: How can I identify if I have a carryover problem with this compound?

A2: Carryover is typically identified by injecting a blank solvent (e.g., your initial mobile phase) immediately after a high-concentration sample of this compound.[1] The presence of a peak at the retention time of this compound in the blank injection is a clear indication of carryover. The carryover effect is considered significant if the peak area in the blank is more than an acceptable level for your assay's sensitivity requirements. For regulated bioanalysis, this is often defined as not more than 20% of the lower limit of quantification (LLOQ).[2]

Q3: What are the primary sources of carryover in an LC-MS system?

A3: The most common sources of carryover are the autosampler components, including the needle, injection valve, and sample loop.[3] Carryover can also originate from the analytical column and even the mass spectrometer's ion source. Adsorption can occur on any surface that the sample comes into contact with.[3]

Q4: Is there a quick way to check if the carryover is from the autosampler or the column?

A4: Yes. To isolate the source of the carryover, you can replace the analytical column with a union and inject a high-concentration standard followed by a blank. If the carryover peak is still present, the source is likely the autosampler or other pre-column components. If the carryover is significantly reduced or eliminated, the column is a major contributor.

Troubleshooting Guides

Guide 1: Optimizing Autosampler Wash Protocols

A primary strategy to combat carryover is to develop a robust autosampler wash protocol. The goal is to use a wash solvent that effectively solubilizes and removes all traces of this compound from the needle and injection path.

Recommended Wash Solvents:

This compound is a basic compound. Therefore, acidic wash solutions are generally more effective at keeping it in its protonated, more soluble form, and preventing adsorption.

  • Acidified Organic Solvents: A mixture of a strong organic solvent with a small percentage of acid is highly effective.

    • Example 1: 90:10 Acetonitrile/Water with 0.5% Formic Acid

    • Example 2: 90:10 Methanol/Water with 0.5% Acetic Acid

  • Strong Organic Solvents: In some cases, a high percentage of a strong organic solvent can be sufficient.

    • Isopropanol (IPA) is an excellent choice due to its ability to disrupt hydrophobic interactions.

  • "Saw-tooth" Wash Gradients: This technique involves cycling between a high organic and a high aqueous wash solution. This can be more effective than a continuous high organic wash for removing stubborn residues.[2]

Experimental Protocol: Evaluating Wash Solvent Effectiveness

  • Prepare a high-concentration standard of this compound (e.g., 1000 ng/mL) in your sample diluent.

  • Prepare several blank samples (your sample diluent or initial mobile phase).

  • Set up an injection sequence as follows:

    • Inject the high-concentration standard.

    • Inject a blank sample using your current (or a baseline) wash protocol.

    • Repeat the blank injection 2-3 times to observe the carryover trend.

  • Repeat the sequence for each new wash protocol you want to test.

  • Quantify the carryover by comparing the peak area of this compound in the first blank injection to the peak area of the high-concentration standard.

    • Carryover (%) = (Area_blank1 / Area_standard) * 100

Data Presentation: Effect of Wash Solvent on this compound Carryover

Wash Solvent CompositionWash Volume (µL)Number of WashesCarryover (%)
50:50 Methanol/Water50011.2%
90:10 Acetonitrile/Water50010.8%
90:10 Acetonitrile/Water + 0.5% Formic Acid50010.1%
100% Isopropanol50010.05%
90:10 Acetonitrile/Water + 0.5% Formic Acid10002<0.01%

Note: The data presented in this table is illustrative and based on typical results for basic compounds. Actual results may vary depending on the LC-MS system and specific experimental conditions.

Guide 2: Modifying Injection Sequence and Hardware

In addition to optimizing the wash protocol, strategic modifications to the injection sequence and autosampler hardware can significantly reduce carryover.

Injection Sequence Strategies:

  • Blank Injections: Inserting one or more blank injections after high-concentration samples can help to wash out residual analyte before injecting a low-concentration sample.

  • Sample Ordering: If possible, analyze samples in order of increasing concentration. This prevents a high-concentration sample from contaminating a subsequent low-concentration sample.

Hardware Considerations:

  • Needle Material: Some autosampler needles are made of materials that are less prone to adsorption, such as PEEK-lined or deactivated stainless steel.

  • Injection Valve and Rotor Seal: These components can wear over time, creating scratches and dead volumes where the analyte can be trapped. Regular maintenance and replacement are crucial.

  • Tubing: Use PEEK or other inert tubing for all connections in the flow path to minimize interactions.

Experimental Protocol: Assessing Hardware Contributions

  • After optimizing the wash protocol, if carryover persists, systematically replace key hardware components.

  • Replace the rotor seal in the injection valve and repeat the carryover test.

  • Replace the sample loop and re-test.

  • Inspect and clean the autosampler needle or replace it if necessary.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound carryover.

CarryoverTroubleshooting start Start: this compound Carryover Detected q_wash Is the autosampler wash protocol optimized for a basic compound? start->q_wash optimize_wash Optimize Wash Protocol: - Use acidic organic wash (e.g., ACN/H2O/Formic Acid) - Test stronger solvents (e.g., IPA) - Increase wash volume and/or cycles q_wash->optimize_wash No q_sequence Is carryover still present? q_wash->q_sequence Yes optimize_wash->q_sequence modify_sequence Modify Injection Sequence: - Insert blank injections after high concentration samples - Order samples by increasing concentration q_sequence->modify_sequence Yes end_success Carryover Minimized q_sequence->end_success No q_hardware Is carryover still present? modify_sequence->q_hardware inspect_hardware Inspect and Maintain Hardware: - Clean/replace injection valve rotor seal - Clean/replace sample loop and needle - Check for dead volumes in tubing and fittings q_hardware->inspect_hardware Yes q_hardware->end_success No q_column Is carryover still present? inspect_hardware->q_column column_wash Optimize Column Wash: - Implement a strong post-injection column wash - Consider a dedicated column for this analyte q_column->column_wash Yes q_column->end_success No end_consult Consult Instrument Manufacturer or Specialist column_wash->end_consult

A step-by-step workflow for troubleshooting this compound carryover.

Logical Relationships in Carryover Mitigation

This diagram shows the relationship between the properties of this compound and the strategies to minimize its carryover.

CarryoverMitigation analyte This compound Properties basic Basic (Amine Group) analyte->basic hydrophobic Hydrophobic analyte->hydrophobic acidic_wash Acidified Wash Solvent (e.g., with Formic Acid) basic->acidic_wash addresses ionic interactions hardware Inert Hardware (PEEK, Deactivated Surfaces) basic->hardware reduces surface adsorption organic_wash Strong Organic Wash Solvent (e.g., Isopropanol) hydrophobic->organic_wash addresses hydrophobic interactions hydrophobic->hardware reduces surface adsorption mitigation Mitigation Strategies acidic_wash->mitigation organic_wash->mitigation hardware->mitigation

Relationship between analyte properties and mitigation strategies.

References

Addressing poor recovery of N-Desmethylsibutramine during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of N-Desmethylsibutramine during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from biological matrices?

A1: The most common methods for extracting this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a simpler technique but may be less clean than SPE. SPE can provide higher recovery and cleaner extracts, with the potential for automation.[1] Both methods have been successfully applied to matrices such as plasma, urine, and dietary supplements.[2][3][4]

Q2: What factors can lead to poor recovery of this compound?

A2: Several factors can contribute to the poor recovery of this compound. These include the choice of extraction solvent, the pH of the sample, temperature, and the presence of matrix effects.[5] For instance, the efficiency of LLE is highly dependent on the solvent's properties and the pH of the aqueous phase. In SPE, the choice of sorbent and the elution solvent are critical.

Q3: How can I minimize matrix effects during extraction?

A3: Matrix effects can be minimized by optimizing the sample preparation procedure. A high dilution factor of the extracted matrix can help reduce these effects.[2][6] Additionally, employing a robust extraction method like SPE with appropriate washing steps can significantly clean up the sample before analysis.

Q4: What are typical recovery rates for this compound?

A4: Recovery rates can vary depending on the method and the matrix. For example, a liquid-liquid extraction method for N-desmethyl and N-bisdesmethyl sibutramine from human urine reported recoveries between 39-42%.[4][7] It is crucial to validate the extraction method to determine the expected recovery in your specific matrix.

Troubleshooting Guide

Issue: Low recovery of this compound using Liquid-Liquid Extraction (LLE).

Possible Cause Troubleshooting Step
Inappropriate Solvent Select a solvent with high affinity for this compound and immiscibility with the sample matrix. Tert-butyl methyl ether (TBME) has been used successfully for plasma samples.[2]
Incorrect pH Adjust the pH of the sample to ensure this compound is in its neutral form to facilitate extraction into the organic solvent. Since it is a secondary amine, basifying the sample is typically required.
Insufficient Mixing Ensure thorough mixing of the sample with the extraction solvent to maximize the partitioning of the analyte into the organic phase. Vortexing for an adequate amount of time is recommended.[2]
Emulsion Formation If an emulsion forms between the aqueous and organic layers, try centrifugation at a higher speed or for a longer duration. Adding a small amount of salt can also help break the emulsion.

Issue: Inconsistent recovery with Solid-Phase Extraction (SPE).

Possible Cause Troubleshooting Step
Improper Cartridge Conditioning Ensure the SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by water) to activate the sorbent.[1]
Sample Overload Do not exceed the binding capacity of the SPE cartridge. If necessary, dilute the sample before loading.
Inadequate Washing Use an appropriate wash solvent to remove interferences without eluting the analyte. The wash solvent should be strong enough to remove impurities but weak enough to not affect this compound retention.
Incorrect Elution Solvent Use an elution solvent that is strong enough to completely desorb this compound from the sorbent. For cation exchange SPE, a basic methanolic solution is often effective.[1]

Quantitative Data Summary

The following table summarizes recovery data for this compound and related compounds from various studies.

AnalyteMatrixExtraction MethodRecovery (%)Reference
This compoundHuman UrineLiquid-Liquid Extraction39-42%[4][7]
N-BisdesmethylsibutramineHuman UrineLiquid-Liquid Extraction39-42%[4][7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from a method for the determination of sibutramine and its N-desmethyl metabolites in human plasma.[2]

  • Sample Preparation:

    • Pipette 500 µL of plasma into a 6.0 mL glass tube.

    • Spike with an appropriate internal standard.

    • Vortex the sample for 5 seconds.

  • Extraction:

    • Add 4.0 mL of tert-butyl methyl ether (TBME) to the tube.

    • Shake the sample for 25 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer 2.50 mL of the organic supernatant to a clean 10 mL glass tube.

    • Evaporate the sample to dryness under a stream of nitrogen gas.

    • Reconstitute the dry residue with 0.30 mL of the mobile phase.

    • Vortex the sample for 30 seconds before transferring it to an autosampler vial.

Protocol 2: Solid-Phase Extraction of this compound (General Guidance)

This is a general protocol based on principles of SPE for basic compounds, which can be adapted for this compound.[1]

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the cation exchange SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 10 mM ammonium acetate).

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase.

Visualizations

LLE_Workflow start Start: Plasma Sample prep Sample Preparation (Add Internal Standard) start->prep extract Liquid-Liquid Extraction (Add TBME, Shake, Centrifuge) prep->extract separate Separate Organic Layer extract->separate evap Evaporate to Dryness (Nitrogen Stream) separate->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Caption: Liquid-Liquid Extraction Workflow for this compound.

SPE_Workflow start Start: Pre-treated Sample load Sample Loading start->load condition SPE Cartridge Conditioning (Methanol, Water) equilibrate Equilibration (Buffer) condition->equilibrate equilibrate->load wash Washing Steps (Water, Methanol) load->wash elute Elution (Basic Methanol) wash->elute dry Dry Down & Reconstitution elute->dry end Analysis (LC-MS/MS) dry->end Troubleshooting_Logic start Poor Recovery of This compound check_method Extraction Method? start->check_method lle Liquid-Liquid Extraction check_method->lle LLE spe Solid-Phase Extraction check_method->spe SPE check_solvent Check Solvent & pH lle->check_solvent check_sorbent Check Sorbent & Conditioning spe->check_sorbent check_mixing Check Mixing & Centrifugation check_solvent->check_mixing OK optimize_lle Optimize LLE Protocol check_mixing->optimize_lle OK check_solvents Check Wash/Elution Solvents check_sorbent->check_solvents OK optimize_spe Optimize SPE Protocol check_solvents->optimize_spe OK

References

Enhancing resolution between N-Desmethylsibutramine and other sibutramine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of sibutramine and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution, particularly between N-desmethylsibutramine and other related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of sibutramine and its metabolites?

A1: The main challenges in separating sibutramine, this compound (M1), and N-didesmethylsibutramine (M2) stem from their structural similarities. These compounds are closely related, differing only by the number of methyl groups on the amine. This can lead to co-elution or poor resolution, making accurate quantification difficult. Furthermore, as these are chiral compounds, separating the individual enantiomers presents an additional layer of complexity.[1][2]

Q2: What analytical techniques are most commonly used for the analysis of sibutramine and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the most prevalent and sensitive method for the quantification of sibutramine and its metabolites in biological matrices.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, often requiring derivatization of the analytes.[6][7][8]

Q3: Why is the resolution between this compound and other metabolites so critical?

A3: this compound (M1) and N-didesmethylsibutramine (M2) are the primary active metabolites of sibutramine and are largely responsible for its pharmacological effects.[3][9] Accurate and distinct quantification of each metabolite is crucial for pharmacokinetic and pharmacodynamic studies, as well as for bioequivalence and metabolism investigations. Poor resolution can lead to inaccurate measurements and misinterpretation of data.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of sibutramine and its metabolites.

Issue 1: Poor Resolution or Co-elution of this compound and N-Didesmethylsibutramine

Symptoms:

  • Overlapping or partially merged peaks for this compound and N-didesmethylsibutramine in the chromatogram.

  • Inability to accurately integrate the peak areas for each metabolite.

  • Asymmetrical peak shapes, such as shoulders or tailing, which may indicate hidden co-eluting peaks.[10][11]

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity. Experiment with different pH values of the aqueous phase, as the ionization state of the analytes can affect their retention.[4][12]
Suboptimal Column Chemistry The choice of stationary phase is critical. If a standard C18 column does not provide adequate separation, consider using a different type of column, such as a C8, phenyl-hexyl, or a column with a different bonding technology that can offer alternative selectivity.[4][13] For chiral separations, a chiral stationary phase column is necessary.[1][14]
Inadequate Method Gradient If using a gradient elution, optimize the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds.
Temperature Effects Column temperature can influence selectivity. Try running the analysis at different temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak or a "front" pushing the peak forward.

  • Reduced peak height and increased peak width, leading to lower sensitivity.

Possible Causes and Solutions:

CauseRecommended Solution
Column Overload Inject a smaller sample volume or dilute the sample. Overloading the column can lead to peak distortion.[11]
Secondary Interactions with the Stationary Phase The basic nature of the amine groups in sibutramine and its metabolites can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. However, be aware that additives like triethylamine can suppress the MS signal.[15]
Mismatched Sample Solvent and Mobile Phase Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Column Degradation If the problem persists and is observed for all analytes, the column may be degraded. Replace the column with a new one.
Issue 3: Low Sensitivity or Inconsistent Results

Symptoms:

  • Low signal-to-noise ratio for the analytes.

  • Poor reproducibility of peak areas or retention times.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal MS/MS Parameters Optimize the mass spectrometry parameters, including the precursor and product ions, collision energy, and ion source settings (e.g., spray voltage, gas flow rates) for each analyte to maximize the signal intensity.[4][5]
Matrix Effects Biological samples can contain endogenous components that interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement. Improve the sample preparation method to more effectively remove interfering substances. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]
Inconsistent Sample Preparation Ensure that the sample preparation procedure is consistent and well-controlled. Use an internal standard to correct for variations in extraction recovery and instrument response.[13]

Experimental Protocols

Below are examples of experimental conditions that have been successfully used for the separation of sibutramine and its metabolites. These should be considered as starting points for method development and optimization.

Table 1: Example HPLC-MS/MS Method Parameters

ParameterMethod 1Method 2
Column Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm)[4]Spherisorb C8 reversed-phase column[15][16]
Mobile Phase A: 5 mM ammonium formateB: AcetonitrileIsocratic: 10:90 (v/v)[4]A: 0.2% formic acid with 20mM ammonium acetateB: AcetonitrileGradient elution[15][16]
Flow Rate 0.6 mL/min[4]Not specified
Injection Volume 20 µL[4]Not specified
Detection MS/MS (MRM mode)[4]UV (223 nm) and ESI-MS[15][16]
MRM Transitions (m/z) Sibutramine: 280.3 -> 124.9this compound: 266.3 -> 125.3N-didesmethylsibutramine: 252.2 -> 124.9[4]Sibutramine: 280 (SIR)N-didesmethylsibutramine: 252 (SIR)[15][16]

Table 2: Example Chiral Separation Method Parameters

ParameterMethod Details
Column Chiral-AGP stationary-phase column[1]
Mobile Phase 10 mM ammonium acetate buffer (pH 4.03 with acetic acid):acetonitrile (94:6, v/v)[1]
Detection Tandem Mass Spectrometry[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of sibutramine metabolites in plasma.

Troubleshooting_Logic Start Poor Resolution or Co-elution Observed CheckMobilePhase Adjust Mobile Phase (Organic Ratio, pH) Start->CheckMobilePhase CheckColumn Change Column (e.g., C8, Phenyl) CheckMobilePhase->CheckColumn No ResolutionOK Resolution Improved CheckMobilePhase->ResolutionOK Yes OptimizeGradient Optimize Gradient (Shallower Gradient) CheckColumn->OptimizeGradient No CheckColumn->ResolutionOK Yes OptimizeGradient->ResolutionOK Yes ResolutionNotOK Resolution Still Poor OptimizeGradient->ResolutionNotOK No

Caption: A logical workflow for troubleshooting poor resolution of sibutramine metabolites.

Signaling_Pathway Sibutramine Sibutramine (and active metabolites M1, M2) ReuptakeBlock Reuptake Inhibition Sibutramine->ReuptakeBlock NET Norepinephrine Transporter (NET) SynapticNE Increased Synaptic Norepinephrine NET->SynapticNE Inhibition leads to SERT Serotonin Transporter (SERT) Synaptic5HT Increased Synaptic Serotonin SERT->Synaptic5HT Inhibition leads to ReuptakeBlock->NET Blocks ReuptakeBlock->SERT Blocks Effect Therapeutic Effect (Appetite Suppression) SynapticNE->Effect Synaptic5HT->Effect

Caption: The mechanism of action of sibutramine and its active metabolites.

References

Technical Support Center: Quantification of N-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of N-Desmethylsibutramine, particularly concerning calibration curve development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the bioanalysis of this compound, with a focus on calibration curve irregularities.

1. Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I troubleshoot this?

Answer:

Non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can stem from several factors.[1][2] Here’s a step-by-step guide to troubleshoot this problem:

  • Analyte Concentration Range: Ensure your calibration standards are within the linear dynamic range of the instrument. High concentrations can lead to detector saturation or ionization suppression.[1][2]

    • Troubleshooting: Dilute your upper-level calibration standards and re-run the curve. If linearity is achieved at lower concentrations, you may need to adjust the calibration range for your specific assay.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization, leading to ion suppression or enhancement.[1][3] This can cause a non-linear response.

    • Troubleshooting:

      • Improve Sample Preparation: Optimize your extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to better remove interfering matrix components.[4]

      • Chromatographic Separation: Adjust your HPLC/UHPLC gradient to better separate this compound from matrix interferences.

      • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d7) to compensate for matrix effects.[4]

  • Ionization Issues: Saturation of the electrospray ionization (ESI) source at high analyte concentrations can lead to a plateau in the signal response.

    • Troubleshooting: Reduce the sample concentration injected or adjust the ESI source parameters (e.g., spray voltage, gas flow rates).

  • Inappropriate Regression Model: A linear regression model may not be appropriate if the data has inherent non-linearity.

    • Troubleshooting: Consider using a quadratic or weighted linear regression model.[2] However, it's crucial to understand the reason for the non-linearity before changing the model.

2. Question: I'm observing poor reproducibility and high variability between my calibration curve points. What should I investigate?

Answer:

Poor reproducibility can be frustrating. Here are the most common culprits and how to address them:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a primary cause of inconsistent results.

    • Troubleshooting:

      • Ensure precise and consistent pipetting of all solutions, especially the internal standard.

      • Standardize vortexing/mixing times and centrifugation speeds and times for all samples.

      • If using liquid-liquid extraction, ensure consistent phase separation and transfer of the organic layer.

  • Internal Standard (IS) Issues: An inappropriate or improperly added internal standard will fail to correct for variability.

    • Troubleshooting:

      • Choice of IS: The ideal IS is a stable isotope-labeled version of the analyte. If this is not available, use a structural analog that has similar extraction and ionization properties to this compound.

      • IS Addition: Add the internal standard early in the sample preparation process to account for variability in extraction recovery.

  • Instrument Instability: Fluctuations in the LC-MS/MS system can lead to inconsistent responses.

    • Troubleshooting:

      • System Suitability: Before running your calibration curve, inject a standard solution multiple times to ensure the system is equilibrated and providing a stable response (i.e., consistent retention time and peak area).

      • Source Contamination: A dirty ESI source can cause erratic signal. Clean the ion source as part of routine maintenance.

  • Solvent Effects: If the solvent composition of your standards is different from your mobile phase, it can affect peak shape and reproducibility.

    • Troubleshooting: Prepare your calibration standards in a solvent that is as close in composition to the initial mobile phase as possible.

3. Question: My calibration curve has a poor correlation coefficient (r² < 0.99). What does this indicate and how can I improve it?

Answer:

A low correlation coefficient suggests that the data points do not fit well to the regression line, indicating a weak linear relationship. Here’s how to troubleshoot:

  • Outliers: A single inaccurate calibration point can significantly impact the r² value.

    • Troubleshooting:

      • Carefully review the chromatograms for each calibration point. Look for poor peak integration, split peaks, or interference.

      • If an obvious error is identified for a specific point (e.g., pipetting error), it may be appropriate to exclude it, but this should be done with caution and properly documented.

  • Incorrect Concentration of Standards: Errors in the preparation of stock solutions or serial dilutions will lead to a scattered calibration curve.

    • Troubleshooting: Prepare fresh stock solutions and calibration standards, paying close attention to weighing and dilution steps.

  • Linear Range: Attempting to fit a linear model over too wide a concentration range can result in a poor fit.

    • Troubleshooting: Narrow the calibration range to the expected concentration of your samples. If a wide range is necessary, consider using a non-linear regression model or splitting the curve into two linear ranges.[1]

  • Heteroscedasticity: This occurs when the variance of the error is not constant across the concentration range (i.e., the absolute error is larger at higher concentrations). This can affect the goodness of fit.

    • Troubleshooting: Use a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points.[2]

Quantitative Data Summary

The following tables summarize typical calibration curve parameters and validation data for the quantification of this compound by LC-MS/MS, as reported in the literature.

Table 1: Calibration Curve Parameters for this compound

ParameterTypical RangeSource
Linear Range10.0 - 10,000.0 pg/mL[4]
0.05 - 20.0 µg/L[4]
0.328 - 32.8 ng/mL[4]
0.10 - 11.00 ng/mL[5]
Correlation Coefficient (r²)≥ 0.9997[4]

Table 2: Precision and Accuracy Data for this compound Quantification

Quality Control LevelWithin-Run Precision (%CV)Within-Run Accuracy (%)Between-Run Precision (%CV)Between-Run Accuracy (%)Source
Low (LQC)1.6 - 3.497.1 - 98.71.2 - 3.299.3 - 99.8[4]
Medium (MQC)1.6 - 3.497.1 - 98.71.2 - 3.299.3 - 99.8[4]
High (HQC)1.6 - 3.497.1 - 98.71.2 - 3.299.3 - 99.8[4]

Note: The acceptable range for precision (%CV) is typically <15% (or <20% at the LLOQ), and for accuracy, it is usually within ±15% (or ±20% at the LLOQ) of the nominal value.[4]

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS based quantification of this compound in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction [4]

  • Aliquoting: To a 100 µL plasma sample, add 50 µL of internal standard solution (e.g., this compound-d7 at 30.0 ng/mL).

  • Buffering: Add 100 µL of 10 mM KH₂PO₄ solution.

  • Extraction: Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for approximately 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.

  • Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis [4]

  • Liquid Chromatography:

    • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å)

    • Mobile Phase: 5 mM ammonium formate:acetonitrile (10:90, v/v)

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: m/z 266.3 → 125.3[4]

    • MRM Transition for Sibutramine: m/z 280.3 → 124.9[4]

    • MRM Transition for N,N-didesmethylsibutramine: m/z 252.2 → 124.9[4]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for calibration curve issues.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquot (100 µL) p2 Add Internal Standard (50 µL) p1->p2 p3 Add Buffer (100 µL) p2->p3 p4 Liquid-Liquid Extraction (MTBE) p3->p4 p5 Vortex & Centrifuge p4->p5 p6 Evaporate Supernatant p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject Reconstituted Sample p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Experimental workflow for this compound quantification.

G cluster_nonlinear Troubleshooting Non-Linearity cluster_variability Troubleshooting Variability start Calibration Curve Issue Identified q1 Is the curve non-linear? start->q1 q2 Is there high variability (poor r²)? q1->q2 No a1 Check for detector saturation. Adjust concentration range. q1->a1 Yes b1 Review sample preparation for consistency. Check pipetting. q2->b1 Yes a2 Investigate matrix effects. Optimize sample prep & chromatography. a1->a2 a3 Consider a weighted or quadratic regression model. a2->a3 b2 Verify internal standard choice and addition step. b1->b2 b3 Check for outliers and integration errors. b2->b3 b4 Ensure instrument stability (run system suitability). b3->b4

Caption: Troubleshooting decision tree for calibration curve issues.

References

Technical Support Center: Chromatographic Analysis of N-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of N-Desmethylsibutramine. The following information is designed to address common issues related to the impact of mobile phase pH on chromatographic retention.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the mobile phase affect the retention time of this compound in reversed-phase chromatography?

A1: this compound is a secondary amine, making it a basic compound.[1][2] In reversed-phase chromatography, the pH of the mobile phase plays a critical role in determining its retention time. At a pH below its pKa, this compound will be predominantly in its protonated, ionized form. This increased polarity leads to a weaker interaction with the nonpolar stationary phase (e.g., C18), resulting in a shorter retention time. Conversely, at a pH above its pKa, it will be in its neutral, un-ionized form, which is more hydrophobic. This increased hydrophobicity leads to a stronger interaction with the stationary phase and a longer retention time.[3][4][5]

Q2: What is the typical pH range for the analysis of this compound?

A2: For the analysis of basic compounds like this compound, it is common to use a mobile phase with a pH in the acidic to neutral range. Several published methods utilize acidic pH conditions. For example, a mobile phase containing 20 mM ammonium acetate adjusted to pH 4.0 with acetic acid has been successfully used.[6][7] Another approach involves using an aqueous solution with 0.2% formic acid, which also creates an acidic environment.[8][9] Methods have also been developed using phosphate buffer at pH 5.5 and 6.0.[10][11] The optimal pH will depend on the specific column being used and the desired separation from other analytes.

Q3: Why is my this compound peak showing significant tailing?

A3: Peak tailing for basic compounds like this compound is often caused by strong interactions between the protonated analyte and residual acidic silanol groups on the silica-based stationary phase. Operating at a low pH (e.g., pH 2-4) can help to suppress the ionization of these silanol groups, thereby minimizing these secondary interactions and improving peak shape.[3] Using a high-purity, end-capped column can also reduce the number of available silanol groups.

Q4: Can I use a high pH mobile phase for the analysis of this compound?

A4: While a high pH would ensure this compound is in its neutral form, potentially increasing retention, it can be detrimental to standard silica-based columns. The silica matrix can dissolve at pH values above 8, leading to rapid column degradation.[5] If a high pH method is necessary, a hybrid or polymer-based column specifically designed for high pH applications should be used.

Q5: How does the choice of buffer affect the analysis?

A5: The buffer is crucial for maintaining a stable pH throughout the chromatographic run, which is essential for reproducible retention times. Common buffers for LC-MS applications include ammonium acetate and ammonium formate because they are volatile and compatible with mass spectrometry detection.[6][12] For UV detection, phosphate buffers are effective but are not volatile and can cause issues with MS detectors.[10][11] The buffer concentration should be sufficient to control the pH but not so high as to cause precipitation or other issues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor retention of this compound The mobile phase pH is too low, causing the analyte to be fully protonated and highly polar.Increase the pH of the mobile phase gradually to reduce the ionization of the amine and increase its hydrophobicity. Be mindful of the column's pH tolerance.
Variable retention times The mobile phase is unbuffered or inadequately buffered, leading to pH drift.Prepare the mobile phase using a suitable buffer system (e.g., ammonium acetate, ammonium formate, or phosphate) at a concentration sufficient to maintain a constant pH.
Poor peak shape (tailing) Secondary interactions between the protonated analyte and residual silanol groups on the stationary phase.Lower the mobile phase pH (e.g., to pH 3-4) to suppress silanol ionization. Alternatively, use a modern, high-purity, end-capped column or a column specifically designed for basic compounds.
Co-elution with other components The current mobile phase pH does not provide adequate selectivity.Systematically adjust the mobile phase pH to alter the ionization state and retention of this compound and other ionizable components, thereby improving resolution.
Loss of column performance over time Operating at a pH outside the column's recommended range, particularly at high pH for silica-based columns.Always check the manufacturer's specifications for the pH tolerance of your column. If a high pH is required, switch to a pH-stable column (e.g., hybrid or polymer-based).

Data Presentation

The following table illustrates the expected trend of the retention time of this compound as a function of mobile phase pH. Please note that these are representative data and actual retention times will vary depending on the specific chromatographic conditions (e.g., column, mobile phase composition, flow rate).

Mobile Phase pH Predicted Ionization State of this compound Expected Retention Behavior Illustrative Retention Time (min)
3.0Predominantly Ionized (Protonated)Low Retention2.5
4.0Mostly IonizedLow to Moderate Retention3.8
5.0Partially IonizedModerate Retention5.2
6.0Less Ionized, More NeutralIncreased Retention6.5
7.0Predominantly Neutral (Un-ionized)High Retention7.8

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a representative example based on commonly used conditions in published literature.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.[6][7]

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte. For example:

      • 0-2 min: 90% A, 10% B

      • 2-10 min: Gradient to 30% A, 70% B

      • 10-12 min: Hold at 30% A, 70% B

      • 12-15 min: Return to initial conditions (90% A, 10% B) and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 223 nm or MS detection in positive ion mode.[11][13]

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition to ensure good peak shape.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in initial mobile phase) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffer at desired pH) separation Chromatographic Separation (Reversed-Phase C18 Column) mobile_phase_prep->separation injection->separation detection Detection (UV or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration reporting Reporting Results peak_integration->reporting

Caption: Experimental workflow for the chromatographic analysis of this compound.

ph_retention_relationship cluster_ph Mobile Phase pH cluster_ionization Analyte State cluster_retention Chromatographic Retention low_ph Low pH (e.g., < 4) ionized Ionized (Protonated) More Polar low_ph->ionized leads to high_ph High pH (e.g., > 7) neutral Neutral (Un-ionized) More Hydrophobic high_ph->neutral leads to short_rt Shorter Retention Time ionized->short_rt results in long_rt Longer Retention Time neutral->long_rt results in

References

Strategies to improve the robustness of N-Desmethylsibutramine analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of N-Desmethylsibutramine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Chromatography Issues

???+ question "What causes peak tailing for this compound and how can I fix it?"

???+ question "I am observing poor resolution between this compound and other metabolites. What should I do?"

Mass Spectrometry Issues

???+ question "I am experiencing low sensitivity or a weak signal for this compound in my LC-MS/MS analysis. What are the potential causes and solutions?"

Sample Preparation Issues

???+ question "My recovery of this compound from plasma samples is low and inconsistent. How can I improve this?"

Frequently Asked Questions (FAQs)

General

???+ question "What are the key metabolites of Sibutramine that should be monitored?"

???+ question "What are the common analytical techniques used for this compound analysis?"

Method Validation

???+ question "What are typical validation parameters for an this compound analytical method?"

Data Presentation

Table 1: Performance Characteristics of an LC-MS/MS Method for this compound in Human Plasma [1]

ParameterThis compound
Linearity Range10.0–10,000.0 pg/mL
Correlation Coefficient (r)≥0.9997
Within-Run Precision (CV%)
LQC (30.0 pg/mL)1.6%
MQC (3500.0 pg/mL)3.4%
HQC (8000.0 pg/mL)2.1%
Within-Run Accuracy
LQC (30.0 pg/mL)98.7%
MQC (3500.0 pg/mL)97.1%
HQC (8000.0 pg/mL)98.2%
Between-Run Precision (CV%)
LQC (30.0 pg/mL)1.2%
MQC (3500.0 pg/mL)3.2%
HQC (8000.0 pg/mL)2.5%
Between-Run Accuracy
LQC (30.0 pg/mL)99.8%
MQC (3500.0 pg/mL)99.3%
HQC (8000.0 pg/mL)99.5%

Table 2: Performance Characteristics of a GC-MS Method for Sibutramine (Parent Drug) in Dietary Supplements [2]

ParameterSibutramine
Linearity Range0.3–30 µg/mL
Correlation Coefficient (R²)0.9999
Limit of Detection (LOD)0.181 µg/mL
Limit of Quantification (LOQ)0.5488 µg/mL
Intra-day Precision (RSD%)
1 µg/mL1.89%
10 µg/mL0.98%
25 µg/mL0.54%
Inter-day Precision (RSD%)
1 µg/mL2.54%
10 µg/mL1.52%
25 µg/mL0.89%
Accuracy (Recovery %)
1 µg/mL98.7%
10 µg/mL101.2%
25 µg/mL102.5%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma [1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of plasma sample into a polypropylene tube.

    • Add 50 µL of the internal standard solution (e.g., deuterated this compound).

    • Add 100 µL of 10 mM KH₂PO₄ solution.

    • Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 20 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm).

    • Mobile Phase: 5 mM ammonium formate : acetonitrile (10:90, v/v).

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 266.3 → 125.3.

Protocol 2: GC-MS Analysis of Sibutramine (Parent Drug) in Dietary Supplements [2]

  • Sample Preparation:

    • Accurately weigh the content of one capsule and transfer to a volumetric flask.

    • Add methanol as the solvent and sonicate for 30 minutes.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min and hold for 2 min.

    • Ion Source Temperature: 230 °C.

    • Detection Mode: Selected Ion Monitoring (SIM).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed? Check_Overload Reduce Sample Concentration/Volume Start->Check_Overload Improved Improved? Check_Overload->Improved Overload_Issue Column Overload was the Issue Improved->Overload_Issue Yes Check_Mobile_Phase Optimize Mobile Phase (pH, Additives) Improved->Check_Mobile_Phase No Improved2 Improved? Check_Mobile_Phase->Improved2 Mobile_Phase_Issue Mobile Phase was the Issue Improved2->Mobile_Phase_Issue Yes Check_Column Check for Column Contamination / Age Improved2->Check_Column No Replace_Column Replace Column Check_Column->Replace_Column

Caption: Troubleshooting flowchart for peak tailing issues.

Mechanism_of_Action cluster_neuron Synaptic Cleft Presynaptic Presynaptic Neuron Neurotransmitters {NE | 5-HT} Presynaptic->Neurotransmitters Postsynaptic Postsynaptic Neuron Receptors Receptors N_Desmethyl This compound Transporters Norepinephrine (NE) Transporter Serotonin (5-HT) Transporter N_Desmethyl->Transporters Blocks Transporters->Presynaptic Reuptake Neurotransmitters->Receptors Binds

Caption: Mechanism of action of this compound.

References

Identifying and eliminating sources of contamination in N-Desmethylsibutramine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of contamination during the analysis of N-Desmethylsibutramine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can originate from various sources, broadly categorized as:

  • System Contamination: Residues from previous analyses, contaminated solvents, worn pump seals, or contaminated tubing and fittings can introduce interfering compounds. Ghost peaks, which are extraneous signals in a chromatogram, are a common manifestation of system contamination, particularly in gradient elution methods.[1]

  • Sample Carryover: Due to its chemical nature, this compound can adsorb to surfaces within the LC-MS system, such as the injector needle, sample loop, and column. This can lead to its appearance in subsequent blank or sample injections, a phenomenon known as carryover.[2][3][4]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components of the matrix can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer.[5][6][7] This can lead to inaccurate quantification.

  • Reagents and Consumables: Impurities in solvents (even LC-MS grade), mobile phase additives, sample vials, pipette tips, and filters can leach contaminants into the sample or mobile phase.[8][9] Common contaminants include plasticizers (e.g., phthalates), slip agents, and previously analyzed compounds.

  • Cross-Contamination: Improper handling of high-concentration standards or samples can lead to the contamination of subsequent low-concentration samples.

Q2: What are "ghost peaks" and how can I determine their origin?

A2: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank injections, and can interfere with the identification and quantification of the analyte of interest. They are particularly common in gradient elution LC-MS.[1]

To identify the source of ghost peaks, a systematic approach is recommended:

  • Blank Injection Analysis: Inject a blank solvent (typically the mobile phase) to see if the ghost peaks are present. If they are, the contamination is likely from the LC system or the mobile phase itself.

  • Isolate System Components:

    • Autosampler: Manually bypass the autosampler and inject a blank. If the ghost peaks disappear, the contamination is within the autosampler (e.g., needle, wash station).

    • Column: Remove the column and replace it with a union. If the ghost peaks persist, the source is upstream of the column (e.g., pump, mixer, mobile phase). If they disappear, the column is the likely source of contamination.

  • Mobile Phase Check: Prepare fresh mobile phases using high-purity solvents and reagents from a different batch or supplier.[10] If the ghost peaks are eliminated, the original mobile phase was contaminated.

  • Gradient Analysis: In gradient elution, contaminants can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the solvent strength increases, appearing as sharp peaks.[1]

Q3: How can I minimize sample carryover for this compound?

A3: this compound, being a secondary amine, can be "sticky" and prone to carryover. To minimize this:

  • Optimize Needle Wash: Use a strong, appropriate wash solvent in the autosampler. A common strategy is to use a wash solution that is a stronger solvent for the analyte than the mobile phase. For amines, acidic wash solutions can be effective.[11] Increase the volume and duration of the needle wash.

  • Injection Sequence: Analyze samples in order of increasing concentration where possible. Injecting a blank or a wash solution after a high-concentration sample can help identify and mitigate carryover.[3]

  • Choice of Materials: Use vials and seals made of low-adsorption materials.

  • Column Flushing: Ensure adequate column flushing and re-equilibration between injections to remove any retained compounds.[2]

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks (Ghost Peaks)

This guide provides a step-by-step workflow for identifying the source of unexpected peaks in your chromatogram.

Diagram: Workflow for Investigating Ghost Peaks

GhostPeakTroubleshooting Start Unexpected Peak Observed BlankInject Inject Blank Solvent Start->BlankInject PeakPresent1 Peak Still Present? BlankInject->PeakPresent1 SystemContamination Source: System or Mobile Phase PeakPresent1->SystemContamination Yes SampleContamination Source: Sample Preparation or Carryover PeakPresent1->SampleContamination No IsolateAutosampler Bypass Autosampler Inject Blank SystemContamination->IsolateAutosampler PeakPresent2 Peak Still Present? IsolateAutosampler->PeakPresent2 AutosamplerSource Source: Autosampler (Needle, Wash Station) PeakPresent2->AutosamplerSource No RemoveColumn Remove Column (Use Union) Inject Blank PeakPresent2->RemoveColumn Yes PeakPresent3 Peak Still Present? RemoveColumn->PeakPresent3 ColumnSource Source: Column Contamination PeakPresent3->ColumnSource No UpstreamSource Source: Upstream of Column (Pump, Mobile Phase) PeakPresent3->UpstreamSource Yes FreshMP Prepare Fresh Mobile Phase UpstreamSource->FreshMP PeakPresent4 Peak Still Present? FreshMP->PeakPresent4 MPSource Source: Mobile Phase Contamination PeakPresent4->MPSource No SystemHardwareSource Source: System Hardware (Tubing, Seals, etc.) PeakPresent4->SystemHardwareSource Yes

Caption: A logical workflow to systematically identify the source of ghost peaks.

Step Action Expected Outcome Next Step if Unsuccessful
1Inject a blank solvent (e.g., initial mobile phase composition).If the peak is absent, the source is likely sample-related (carryover or contamination during sample preparation).Proceed to Step 2.
2Prepare a fresh mobile phase using high-purity water and solvents from a new bottle.If the peak disappears, the original mobile phase was contaminated.Proceed to Step 3.
3Bypass the autosampler and perform a manual injection of the blank.If the peak disappears, the autosampler is the source of contamination. Clean the needle, sample loop, and wash station.Proceed to Step 4.
4Remove the analytical column and replace it with a zero-dead-volume union.If the peak disappears, the column is contaminated. Flush the column with a strong solvent or replace it.The contamination is likely in the LC pump, degasser, or tubing.
Guide 2: Mitigating Matrix Effects in Bioanalysis

This guide outlines strategies to identify and reduce the impact of matrix effects on the accuracy of this compound quantification in biological samples.

Diagram: Strategies for Mitigating Matrix Effects

MatrixEffectMitigation Start Inaccurate Quantification in Biological Matrix AssessME Assess Matrix Effect Start->AssessME PostColumnInfusion Post-Column Infusion AssessME->PostColumnInfusion PostExtractionSpike Post-Extraction Spike AssessME->PostExtractionSpike Mitigation Mitigation Strategies AssessME->Mitigation SamplePrep Optimize Sample Preparation (LLE, SPE) Mitigation->SamplePrep Chroma Improve Chromatographic Separation Mitigation->Chroma IS Use Stable Isotope-Labeled Internal Standard Mitigation->IS Dilution Dilute Sample Mitigation->Dilution Result Accurate Quantification SamplePrep->Result Chroma->Result IS->Result Dilution->Result

Caption: An overview of methods to assess and mitigate matrix effects.

Strategy Description Advantages Considerations
Optimize Sample Preparation Use more selective extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5]Can significantly reduce matrix effects by removing the source of interference.Method development can be time-consuming.
Improve Chromatographic Separation Modify the LC method (e.g., change gradient, column chemistry) to separate this compound from co-eluting matrix components.Can be highly effective if interfering compounds are identified.May increase run time.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS of this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.Considered the "gold standard" for correcting matrix effects.[5]Can be expensive and may not be commercially available for all analytes.
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components.Simple to implement.May reduce the analyte concentration below the limit of quantification.

Experimental Protocols

Protocol 1: General LC-MS System Cleaning for Amine Analysis

This protocol is recommended for routine maintenance and when contamination is suspected.

  • Remove Column: Disconnect the analytical column and replace it with a zero-dead-volume union.

  • Prepare Cleaning Solvents:

    • Solvent A: 0.5% Formic Acid in LC-MS grade water

    • Solvent B: 0.5% Formic Acid in Acetonitrile

    • Solvent C: Isopropanol

  • System Flush Sequence:

    • Flush the system with 100% Solvent A for 30 minutes at a flow rate of 0.5 mL/min.

    • Flush the system with 100% Solvent B for 30 minutes at a flow rate of 0.5 mL/min.

    • Flush the system with 100% Solvent C for 30 minutes at a flow rate of 0.2 mL/min.

    • Flush the system again with 100% Solvent B for 20 minutes at 0.5 mL/min.

    • Flush the system again with 100% Solvent A for 20 minutes at 0.5 mL/min.

  • Autosampler Cleaning:

    • Place a vial containing a 50:50 (v/v) mixture of isopropanol and water in the autosampler.

    • Perform several high-volume injections (e.g., 5 x 100 µL) to waste.

  • Re-equilibration: Reinstall the column and equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from a plasma matrix.

  • Sample Aliquoting: To 500 µL of plasma sample in a polypropylene tube, add the internal standard solution.

  • pH Adjustment: Add 100 µL of 1 M sodium carbonate solution to basify the sample. Vortex for 30 seconds.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).

  • Mixing: Vortex the sample for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Quantitative Data Summary

Table 1: Common Contaminants in LC-MS Analysis

ContaminantCommon m/z Values (Positive Ion Mode)Potential Sources
Plasticizers (e.g., Phthalates)Variable, often seen as [M+H]+, [M+Na]+, [M+K]+Plastic labware (vials, pipette tips), tubing
Slip Agents (e.g., Erucamide)338.3Polypropylene vials and containers
Polyethylene Glycol (PEG)Series of peaks with 44 Da spacingSurfactants, detergents, personal care products
Triethylamine (TEA)102.1Mobile phase additive, cross-contamination from other analyses
SiloxanesVariable, often seen as repeating unitsDeodorants, cosmetics, lab air

Table 2: Typical Method Performance Parameters for this compound Analysis

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99
Limit of Detection (LOD)0.02 - 1.3 ng/mL[12]
Limit of Quantification (LOQ)0.03 - 4.0 ng/mL[12]
Recovery85 - 115%-
Intra-day Precision (%RSD)< 15%-
Inter-day Precision (%RSD)< 15%-

Note: These values are indicative and may vary depending on the specific method, matrix, and instrumentation.

References

Dealing with co-eluting interferences in N-Desmethylsibutramine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of N-Desmethylsibutramine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis, particularly those involving co-eluting interferences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

Chromatography & Peak Integrity Issues

Question 1: I am observing a broad or distorted peak shape for this compound. What are the potential causes and solutions?

Answer: Poor peak shape is a common issue that can compromise the accuracy of your results. The primary causes can be categorized as on-column issues, system issues, or solvent/sample effects.

  • Column Issues:

    • Contamination: The analytical column can accumulate contaminants from the sample matrix. Try flushing the column with a strong organic solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[1]

    • Column Degradation: Over time, the stationary phase can degrade. Consider replacing the column if performance does not improve after cleaning.

  • System & Mobile Phase Issues:

    • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can lead to peak broadening. Ensure all connections are short and use tubing with an appropriate internal diameter.[2]

    • Incorrect Mobile Phase: An improperly prepared mobile phase or a pH that is not optimal for the analyte can cause peak tailing or fronting. Prepare fresh mobile phase and ensure its pH is correctly adjusted.[1]

    • Low Flow Rate: A flow rate that is too low can also cause peak broadening.[3] Verify and adjust the flow rate.

  • Sample & Solvent Effects:

    • Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted peaks. Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.[2][4]

    • Overloading: Injecting too much sample onto the column can saturate it, resulting in broad, asymmetric peaks. Try reducing the injection volume or sample concentration.

Question 2: The retention time for this compound is shifting between injections. How can I stabilize it?

Answer: Retention time drift can invalidate your results by causing misidentification of peaks. The most common causes are related to the mobile phase, the pump, or the column temperature.

  • Mobile Phase Composition:

    • Inadequate Equilibration: The column may not be properly equilibrated with the mobile phase, especially after a gradient run or when the system has been idle.[1] Increase the column equilibration time before injection.[1][3]

    • Solvent Preparation: Inconsistent preparation of the mobile phase can lead to shifts. Ensure accurate and consistent preparation for each batch.[1] For gradient methods, check that the mixer is functioning correctly.[1]

  • HPLC System:

    • Pump Issues & Leaks: Air bubbles in the pump or leaks in the system can cause fluctuations in the flow rate, leading to unstable retention times.[1][4] Degas the mobile phase and purge the pump.[1] Check all fittings for leaks.[3]

    • Temperature Fluctuations: Changes in the column temperature will affect retention time. Using a column oven is crucial for maintaining a stable temperature.[1][3]

Question 3: I am seeing extra, unexpected peaks (ghost peaks) in my chromatogram. What is their source and how can I eliminate them?

Answer: Ghost peaks can arise from several sources, including contamination in the system, carryover from previous injections, or impurities in the solvents.

  • System Contamination: Contaminants can build up in the injector, tubing, or column. Flushing the entire system with a strong organic solvent is a good first step.[1]

  • Sample Carryover: Residual sample from a previous, more concentrated injection can elute in a subsequent run. Implement a robust needle wash protocol and inject a blank solvent run after a high-concentration sample to check for carryover.[1]

  • Mobile Phase Contamination: Impurities in your solvents or water can accumulate on the column and elute as ghost peaks, particularly in gradient analysis.[4][5] Use high-purity (HPLC or LC-MS grade) solvents and freshly prepared mobile phase.[2][5]

  • Late Elution: A peak from a previous injection may elute very late in the current run, appearing as an unexpected peak. Ensure your run time is long enough to elute all components of the sample.[2]

Mass Spectrometry & Interference Issues

Question 4: How do I identify and mitigate co-eluting interferences or matrix effects in my this compound LC-MS/MS analysis?

Answer: Matrix effect is the suppression or enhancement of the this compound signal due to co-eluting components from the sample matrix (e.g., plasma, urine).[6][7] This is a critical issue in bioanalysis.

  • Identification:

    • Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the mobile phase stream after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Dips or rises in the baseline signal for this compound indicate regions of suppression or enhancement.

    • Post-Extraction Spike Comparison: Compare the peak area of this compound in a sample where the blank matrix was extracted first and the analyte was spiked in afterward, to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates a matrix effect.[7][8]

  • Mitigation Strategies:

    • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Transitioning from a simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[8]

    • Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the interfering components. This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column (e.g., with a different stationary phase).[7]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d7) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of matrix effect, thus providing more accurate quantification.[8]

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.

Question 5: I am detecting a signal at the m/z transition for this compound in my blank samples. What could be the cause?

Answer: A signal in a blank sample indicates either carryover or contamination.

  • Carryover: As mentioned in Question 3, analyte from a previous injection can adsorb to surfaces in the autosampler or column. Run several blank injections after a high-concentration standard to confirm carryover. Improve the autosampler wash method, potentially using a stronger wash solvent.

  • Contamination: The interference could be from contaminated solvents, glassware, or the LC-MS system itself. Prepare fresh mobile phase and sample diluents.[5]

  • Isobaric Interference: It is possible, though less common with MS/MS, that another compound in the blank matrix has the same precursor and product ion m/z as this compound.[9] If this is suspected, chromatographic separation must be improved to resolve the two compounds.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters and performance data for the analysis of this compound (DSB) and related compounds from published methods.

Table 1: Mass Spectrometry MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
This compound (DSB) 266.3 125.3 [8]
This compound (DSB) 266.0 124.8 [10]
This compound (DSB) 266 125 [11]
Sibutramine (SB) 280.3 124.9 [8]
N-Didesmethylsibutramine (DDSB) 252.2 124.9 [8]
N-Didesmethylsibutramine (DDSB) 252.1 125.0 [10]

| DSB-d7 (Internal Standard) | 273.2 | 125.0 |[8] |

Table 2: Method Performance Characteristics

Analyte Linearity Range Within-Run Precision (%CV) Between-Run Precision (%CV) Accuracy (%) Reference
DSB 10.0–10,000.0 pg/mL 1.6–3.4% 1.2–3.2% 97.1–98.7% [8]
SB 10.0–10,000.0 pg/mL 1.3–2.9% 1.6–2.8% 99.0–99.9% [8]
DDSB 10.0–10,000.0 pg/mL 1.6–2.8% 2.1–3.4% 96.3–98.7% [8]

| DSB | 0.328–32.8 ng/mL | <19.90% | <19.90% | Not Specified |[12] |

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for extracting this compound from human plasma.[8]

  • Aliquoting: In a clean polypropylene tube, add 100 µL of the plasma sample.

  • Internal Standard: Add 50 µL of the internal standard working solution (e.g., this compound-d7 at 30.0 ng/mL).

  • Buffering: Add 100 µL of 10 mM KH₂PO₄ solution and vortex briefly.

  • Extraction: Add 2.5 mL of methyl tertiary butyl ether (MTBE).

  • Mixing: Vortex the mixture for approximately 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40 °C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic and mass spectrometric analysis.[8]

  • LC System:

    • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)

    • Mobile Phase: 5 mM ammonium formate : acetonitrile (10:90, v/v)

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 20 µL

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: See Table 1 for specific m/z values for this compound and internal standards.

Visual Diagrams

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_buffer 3. Add Buffer (KH2PO4) add_is->add_buffer add_mtbe 4. Add Extraction Solvent (MTBE) add_buffer->add_mtbe vortex 5. Vortex (5 min) add_mtbe->vortex centrifuge 6. Centrifuge (4000 rpm) vortex->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject separation 11. Chromatographic Separation inject->separation detection 12. MS/MS Detection (MRM) separation->detection data 13. Data Acquisition & Analysis detection->data G cluster_id Identification cluster_mit Mitigation Strategies start Problem: Co-eluting Interference or Matrix Effect Suspected infusion Perform Post-Column Infusion Experiment start->infusion spike Perform Post-Extraction Spike Experiment start->spike result Matrix Effect Confirmed? infusion->result spike->result cleanup Improve Sample Cleanup (e.g., use SPE or LLE) result->cleanup Yes chrom Optimize Chromatography (Gradient, Column) result->chrom Yes sil_is Use Stable Isotope-Labeled Internal Standard result->sil_is Yes no_effect No significant effect. Continue with validated method. result->no_effect No revalidate Re-validate Method cleanup->revalidate chrom->revalidate sil_is->revalidate

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of N-Desmethylsibutramine in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of N-Desmethylsibutramine, a primary active metabolite of sibutramine. The methodologies presented have been validated following the International Council for Harmonisation (ICH) guidelines, ensuring data reliability for researchers, scientists, and professionals in drug development. This document summarizes key performance characteristics, details experimental protocols, and offers a visual workflow of the validation process.

Performance Characteristics of Validated HPLC Methods

The following tables summarize the quantitative performance data from various validated HPLC methods for this compound analysis. These parameters are crucial for evaluating the reliability, sensitivity, and accuracy of an analytical method.

Table 1: Linearity and Range

AnalyteMethodCalibration RangeCorrelation Coefficient (r²)Reference
N-monodesmethylsibutramineHPLC-MS/MS0.10 - 11.00 ng/mL0.9979[1][2]
N-di-desmethylsibutramineHPLC-UV-ESI-MS0.025 - 1.0 mg/mL> 0.9990[3][4][5]
Sibutramine HClHPLC-UV20 - 60 µg/mL0.999[6]

Table 2: Accuracy and Precision

AnalyteMethodQC Levels (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Recovery)Reference
N-monodesmethylsibutramineHPLC-MS/MS0.30, 5.50, 8.80Not exceeding 15%Not exceeding 15%Not explicitly stated[1][2]
N-di-desmethylsibutramineHPLC-UV-ESI-MSNot specifiedAcceptableAcceptableAcceptable[3][4][5]
Sibutramine HClHPLC-UVNot specifiedMethod: 1.4%, System: 0.4%Not specified99-101%[6]

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteMethodLODLOQReference
N-monodesmethylsibutramineHPLC-MS/MSNot specified0.10 ng/mL[2]
Sibutramine HClHPLC-UV0.04 µg/mL0.12 µg/mL[6]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental results. Below are protocols derived from the referenced studies for the analysis of this compound and related compounds.

Method 1: HPLC-MS/MS for N-monodesmethylsibutramine in Human Plasma
  • Sample Preparation:

    • To a 500 µL plasma aliquot, add the internal standard.

    • Vortex the sample for 5 seconds.

    • Add 4.0 mL of tert-butyl methyl ether (TBME), shake for 25 minutes, and centrifuge at 4000 rpm for 5 minutes.[1][2]

    • Transfer 2.50 mL of the organic supernatant to a glass tube and evaporate to dryness under a stream of nitrogen.[1][2]

    • Reconstitute the dried residue with 0.30 mL of the mobile phase.[1][2]

  • Chromatographic Conditions:

    • Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).[1][2]

    • Detection: Positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][2]

    • Monitored Transitions: For N-monodesmethylsibutramine: m/z 268.10 → 126.9 and 268.10 → 141.00.[2]

Method 2: HPLC-UV-ESI-MS for N-di-desmethylsibutramine in Dietary Supplements
  • Sample Preparation:

    • Crush 0.5 g of the solid sample and extract with methanol in an ultrasonic bath for 10 minutes.[3]

    • Filter the solution and dilute to 10 mL with methanol.

    • Inject a 5 µL aliquot into the HPLC system.[3]

    • For liquid samples, filter through a 0.45-µm nylon membrane before injecting 5 µL.[3]

  • Chromatographic Conditions:

    • Column: Spherisorb C8 reversed-phase column (4.6 mm x 250 mm, 5 µm).[3][4][5]

    • Mobile Phase: A gradient of acetonitrile (A) and an aqueous solution of 0.2% formic acid with 20mM ammonium acetate (B).[3][4][5]

    • Gradient Program: Maintain A at 4% for the first 3 minutes, linearly increase to 40% over the next 7 minutes, and then hold at 40% for another 10 minutes.[3]

    • Flow Rate: 1 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • UV Detection: 223 nm.[3][4][5]

    • MS Detection: Positive ESI mode, monitoring m/z 252 for N-di-desmethylsibutramine.[3][4][5]

Workflow for HPLC Method Validation According to ICH Guidelines

The following diagram illustrates the logical workflow for validating an HPLC method as per ICH guidelines. This process ensures that the analytical method is suitable for its intended purpose.

HPLC_Validation_Workflow start Start: Define Analytical Procedure's Intended Use dev Analytical Procedure Development (ICH Q14) start->dev protocol Prepare Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity range_node Range protocol->range_node accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod Limit of Detection (LOD) protocol->lod loq Limit of Quantitation (LOQ) protocol->loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Prepare Validation Report specificity->report linearity->report range_node->report accuracy->report precision->report lod->report loq->report robustness->report system_suitability->report end_node End: Method is Validated report->end_node

Caption: HPLC Method Validation Workflow as per ICH Guidelines.

References

A Head-to-Head Comparison of the Anorectic Effects of N-Desmethylsibutramine and Sibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anorectic effects of the anti-obesity drug sibutramine and its primary active metabolite, N-desmethylsibutramine. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the pharmacological nuances of these compounds.

Sibutramine, a formerly marketed anti-obesity medication, functions as a prodrug.[1] Its therapeutic effects, primarily the suppression of appetite, are largely attributed to its pharmacologically active metabolites, this compound (M1) and didesmethylsibutramine (M2).[1] These metabolites are more potent inhibitors of monoamine reuptake than the parent compound.[1] This guide focuses on the head-to-head comparison of sibutramine and its more potent N-desmethyl metabolite.

Quantitative Comparison of Anorectic Effects

Table 1: In Vitro Monoamine Reuptake Inhibition (IC50, nM)

CompoundNorepinephrine (NET)Serotonin (SERT)Dopamine (DAT)
Sibutramine5451298943
This compound (M1) Potent Potent Weak

Note: Specific IC50 values for this compound can vary between studies. The data indicates it is a more potent inhibitor of NET and SERT than sibutramine.

Table 2: Dose-Dependent Anorectic Effects of Sibutramine in Rats

Dose (mg/kg, p.o.)Effect on Food IntakeReference
0.5 - 3.0Dose-dependent reduction in palatable mash intake[2]
3 and 10Significant, dose-dependent decrease in food intake over 8 hours[3]
5Reduced intake of both chow and a highly palatable diet[5]

Experimental Protocols

In Vivo Assessment of Anorectic Effects in Rats

This protocol outlines a typical experiment to evaluate the anorectic effects of a test compound in a rat model.

1. Animals:

  • Male Wistar or Sprague-Dawley rats are commonly used.

  • Animals are individually housed in cages that allow for the accurate measurement of food intake.[6]

  • A standard 12-hour light/dark cycle is maintained.[7]

2. Acclimatization:

  • Animals are acclimatized to the housing conditions and handling for at least one week prior to the experiment.

  • Baseline food and water intake are measured for several days to establish a stable baseline.[4]

3. Drug Administration:

  • Test compounds (sibutramine or this compound) and a vehicle control are administered via oral gavage (p.o.) or intraperitoneal injection (i.p.).[3][4]

  • A range of doses is typically used to establish a dose-response relationship.[2][3]

4. Measurement of Food Intake:

  • Pre-weighed food is provided in specialized food hoppers.[6]

  • Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.[3]

  • Spilled food is collected and weighed to ensure accuracy.[6]

  • Food intake is calculated as the difference between the initial and remaining food weight.[6]

5. Data Analysis:

  • Food intake is typically expressed as grams of food consumed per kilogram of body weight.

  • The data is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds to the vehicle control.

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a competitive radioligand binding assay to determine the in vitro potency of test compounds in inhibiting serotonin and norepinephrine transporters.

1. Membrane Preparation:

  • Cell membranes expressing the target transporter (SERT or NET) are prepared from cultured cells or brain tissue.[8]

  • The tissue or cells are homogenized in a lysis buffer and centrifuged to pellet the membranes.[8]

  • The final membrane pellet is resuspended in an appropriate assay buffer.[8]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[8]

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand that specifically binds to the transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET), and varying concentrations of the unlabeled test compound (sibutramine or this compound).[9]

  • The plate is incubated to allow the binding to reach equilibrium.[8]

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[8]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[8]

  • The radioactivity retained on the filters is measured using a scintillation counter.[8]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.[9]

Signaling Pathways and Experimental Workflow

The anorectic effects of sibutramine and this compound are mediated through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the central nervous system, particularly within the hypothalamus.

G Experimental Workflow for Anorectic Drug Testing cluster_preclinical Preclinical Evaluation Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Drug Administration Drug Administration Baseline Measurements->Drug Administration Food Intake Monitoring Food Intake Monitoring Drug Administration->Food Intake Monitoring Vehicle Control Vehicle Control Drug Administration->Vehicle Control Test Compound (Sibutramine or this compound) Test Compound (Sibutramine or this compound) Drug Administration->Test Compound (Sibutramine or this compound) Data Analysis Data Analysis Food Intake Monitoring->Data Analysis Dose-Response Curve Dose-Response Curve Data Analysis->Dose-Response Curve

Experimental workflow for anorectic drug testing.

This increased synaptic availability of 5-HT and NE enhances satiety signals. This leads to the activation of anorexigenic neurons (e.g., POMC/CART) and the inhibition of orexigenic neurons (e.g., NPY/AgRP) in the arcuate nucleus of the hypothalamus, ultimately resulting in reduced food intake.

Anorectic signaling pathway of sibutramine and its metabolite.

References

Cross-validation of N-Desmethylsibutramine analytical methods across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-Desmethylsibutramine, a primary active metabolite of sibutramine. While a formal cross-laboratory validation study has not been identified in the public literature, this document collates and compares data from various published single-laboratory validation studies. This allows for an objective assessment of the performance of different analytical techniques and protocols, offering valuable insights for researchers and drug development professionals seeking to establish or verify their own analytical methods.

Experimental Protocols

The analytical methods for this compound determination predominantly utilize Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, particularly in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed, especially for screening purposes in dietary supplements.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS methods are frequently used for the quantification of this compound in human plasma and urine.[1][2]

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): This is a common technique for extracting this compound and its parent compound from plasma. A typical LLE protocol involves the addition of a deuterated internal standard to the plasma sample, followed by extraction with an organic solvent like methyl-tert-butyl ether. The organic layer is then separated, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[3]

  • Solid Phase Extraction (SPE): SPE offers a more complex but potentially cleaner extraction compared to LLE.[1]

  • Dried Urine Spot (DUS): A microsampling technique where a small volume of urine is spotted onto a filter card and dried. The analyte is then extracted from the spot, offering advantages in sample storage and transportation.[2]

Chromatographic Conditions:

  • Columns: Reversed-phase columns, such as Zorbax SB-C18, are commonly used for the separation of this compound.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode.[1]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transitions monitored for this compound are typically m/z 266.3 → 125.3.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS methods have been developed and validated for the screening of sibutramine and its metabolites in dietary supplements.[4][5]

Sample Preparation:

  • The contents of capsules are typically dissolved in a suitable solvent like methanol, sonicated, filtered, and then injected into the GC-MS system.[4]

Chromatographic Conditions:

  • Injector Temperature: Typically set in the range of 200–250 °C.[4]

  • Column: A capillary column suitable for drug analysis is used.

  • Carrier Gas: Helium is commonly used as the carrier gas.[5]

Mass Spectrometric Detection:

  • Ionization: Electron ionization (EI) is used.

  • Detection Mode: The instrument can be operated in full scan mode for identification or in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.[4]

Performance Data Comparison

The following tables summarize the quantitative performance data from various published studies. It is important to note that direct comparison between laboratories is challenging due to variations in matrices, instrumentation, and specific protocols.

Table 1: Performance of LC-MS/MS Methods for this compound Quantification

ParameterLaboratory/Study 1[1]Laboratory/Study 2[2]Laboratory/Study 3[3]
Matrix Human PlasmaDried Urine SpotHuman Plasma
Linearity Range 10.0–10,000.0 pg/mL0.5 - 20 ng/mL100.20 - 50100 pg/mL
Correlation Coefficient (r) ≥0.99970.9980Not Reported
Accuracy (%) 97.1–98.7 (Intra-day), 99.3–99.8 (Inter-day)Not ReportedNot Reported
Precision (%RSD) 1.6–3.4 (Intra-day), 1.2–3.2 (Inter-day)Not Reported1.85 - 4.08 (Inter- and Intra-batch)
LOD Not Reported0.02 ng/mLNot Reported
LOQ 10.0 pg/mLNot Reported100.20 pg/mL

Table 2: Performance of GC-MS Method for Sibutramine (Parent Compound) Quantification

Note: Data for this compound specifically was not available in the reviewed GC-MS studies. The data below is for sibutramine, which can serve as a reference for the expected performance of the technique for its metabolite.

ParameterLaboratory/Study 1[4][5]
Matrix Dietary Supplements
Linearity Range Not explicitly stated, but validated.
Correlation Coefficient (r) Not explicitly stated, but validated.
Accuracy (%) Results presented in tables within the study.
Precision (%RSD) < 5% for robustness tests.
LOD 0.181 μg/mL
LOQ 0.5488 μg/mL

Cross-Validation Workflow

A crucial step in ensuring the reliability and comparability of analytical data across different laboratories is cross-validation. This process involves a systematic comparison of results from two or more laboratories analyzing the same set of samples. The following diagram illustrates a typical workflow for such a study.

Cross-Validation Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_1a Laboratory A cluster_1b Laboratory B cluster_2 Data Evaluation Phase A Define Study Protocol - Analytes - Matrices - Concentration Levels B Prepare and Characterize Validation Samples A->B C Select Participating Laboratories B->C LabA_Analysis Sample Analysis (Method A) C->LabA_Analysis LabB_Analysis Sample Analysis (Method B) C->LabB_Analysis D Collect and Compile Results from all Labs LabA_Analysis->D LabB_Analysis->D E Statistical Analysis - Bland-Altman Plot - t-test, F-test D->E F Acceptance Criteria Evaluation E->F G Final Report and Conclusion F->G

Caption: A generalized workflow for the cross-validation of analytical methods between two laboratories.

References

Inter-laboratory comparison of N-Desmethylsibutramine quantification results

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Perspective on N-Desmethylsibutramine Quantification: A Comparative Guide

Data Presentation: A Comparative Summary of Quantitative Methods

The quantification of this compound is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of different analytical methods reported in the literature.

Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2Method 3Method 4
Matrix Human PlasmaHuman PlasmaHuman UrineDietary Supplements
Linearity Range 10.0–10,000.0 pg/mL[1]0.328–32.8 ng/mL[1]6-40 ng/mL (LLOD)[2]Not Specified
Limit of Detection (LOD) Not SpecifiedNot Specified6-40 ng/mL[2]0.02 ng/mL[3]
Limit of Quantification (LOQ) 10.0 pg/mL[1]Not SpecifiedNot Specified1.3-6.0 µg/kg[4]
Intra-day Precision (%RSD) 1.6–3.4%[1]5.5-10.6% (low), 4.9-5.9% (medium)[2]Not Specified<12.8%[4]
Inter-day Precision (%RSD) 1.2–3.2%[1]15.0-22.8% (low), 17.7-18.6% (medium)[2]Not SpecifiedNot Specified
Accuracy/Recovery 97.1–98.7%[1]39-42%[2]87% to 113%[4]Not Specified

Table 2: Comparison of Other Analytical Methods

ParameterMethod: GC-MSMethod: HPLC-UV-ESI-MS
Matrix Dietary SupplementsDietary Supplements
Linearity Range 0.3 to 30 μg/mL[5]0.025–1.0 mg/mL[6][7]
Limit of Detection (LOD) 0.181 μg/mL[5]Not Specified
Limit of Quantification (LOQ) 0.5488 μg/mL[5]Not Specified
Intra-day Precision (%RSD) <2.99%[5]Acceptable[6][7]
Inter-day Precision (%RSD) Not SpecifiedAcceptable[6][7]
Accuracy/Recovery 100.10–102.71%[5]Acceptable[6][7]

Experimental Protocols: Methodological Insights

The successful quantification of this compound relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in the literature.

Protocol 1: LC-MS/MS for Quantification in Human Plasma

This method is designed for the sensitive detection of this compound in human plasma, making it suitable for pharmacokinetic studies.[1]

  • Sample Preparation: A liquid-liquid extraction is employed to isolate the analyte and an internal standard from the plasma matrix.[1]

  • Chromatographic Separation:

    • Column: Zorbax SB-C18 (4.6 mm×75 mm, 3.5 μm, 80 Å) analytical column.[1]

    • Mobile Phase: 5 mM ammonium formate:acetonitrile (10:90, v/v).[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transition for this compound: m/z 266.3/125.3.[1]

Protocol 2: GC-MS for Quantification in Dietary Supplements

This method is suitable for the detection and quantification of this compound in dietary supplements, where concentrations may be higher than in biological fluids.[5]

  • Sample Preparation: A stock solution of the sample is prepared and diluted in methanol. For accuracy and precision assessment, blank dietary supplement samples are spiked with known concentrations of this compound.[5]

  • Gas Chromatographic Separation:

    • Injector Temperature: 200–250 °C.[5]

    • Gas Flow Rate: 1.0 ± 0.2 mL/min.[5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Not specified, but typically Electron Ionization (EI) for GC-MS.

    • Detection Mode: Selected Ion Monitoring (SIM).[5]

    • Characteristic Mass Fragments: 114, 72, and 58 m/z.[5]

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of sibutramine and a typical experimental workflow for this compound quantification.

cluster_0 Sibutramine Metabolism Sibutramine Sibutramine NDS This compound (Metabolite 1) Sibutramine->NDS CYP3A4 NNDS N,N-Didesmethylsibutramine (Metabolite 2) NDS->NNDS CYP3A4

Caption: Metabolic pathway of Sibutramine to its active metabolites.

cluster_1 Experimental Workflow for this compound Quantification start Sample Collection (e.g., Plasma, Urine) prep Sample Preparation (e.g., Liquid-Liquid Extraction) start->prep analysis Instrumental Analysis (e.g., LC-MS/MS) prep->analysis data Data Acquisition and Processing analysis->data quant Quantification (Calibration Curve) data->quant report Result Reporting quant->report

Caption: A typical experimental workflow for this compound analysis.

cluster_2 Mechanism of Action Metabolites Sibutramine Metabolites (this compound) Reuptake Inhibition of Serotonin and Norepinephrine Reuptake Metabolites->Reuptake Synapse Increased Neurotransmitter Levels in Synapse Reuptake->Synapse Effect Appetite Suppression Synapse->Effect

Caption: Simplified signaling pathway for the action of Sibutramine metabolites.

References

A Comparative Guide to the Purity Assessment of N-Desmethylsibutramine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and quality of reference standards are paramount for accurate analytical measurements and regulatory compliance. N-Desmethylsibutramine, a primary active metabolite of sibutramine, is a critical reference material in metabolic studies and the detection of sibutramine adulteration. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound reference standards, supported by experimental protocols and performance data.

The United States Pharmacopeia (USP) and the US Food and Drug Administration (FDA) define a reference standard as a highly purified and well-characterized compound.[1][2] The quality and purity of these standards are crucial for obtaining scientifically valid results in analytical testing.[1]

Comparison of Analytical Methodologies

The purity of a reference standard is typically established using a combination of analytical techniques to identify and quantify any impurities.[2][3] The most common methods for the analysis of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Method Principle Strengths Limitations Typical Performance
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, widely available, good for quantifying known impurities with chromophores.Not all impurities may have a UV chromophore. Lower sensitivity and specificity compared to MS.Linearity: Correlation coefficients >0.999.[4][5]
HPLC-MS/MS Separation by HPLC, with highly sensitive and specific detection by tandem mass spectrometry.High sensitivity and specificity, capable of identifying unknown impurities based on mass-to-charge ratio and fragmentation patterns.Higher cost and complexity compared to HPLC-UV.LOD: 1.3 ng/mL; LOQ: 4.0 ng/mL.[2]
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.Excellent for volatile and semi-volatile impurities, provides structural information.Requires derivatization for non-volatile compounds, which can introduce analytical variability.LOD: 0.181 µg/mL; LOQ: 0.5488 µg/mL for sibutramine.[6]
qNMR Provides a direct measure of the molar concentration of a substance by comparing the integral of its NMR signals to that of a certified internal standard.A primary ratio method that does not require a reference standard for each impurity.[7][8] Highly accurate and precise for purity determination.[9][10]Lower sensitivity than chromatographic methods, may have signal overlap in complex mixtures.Measurement uncertainty can be as low as 0.06%.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible purity assessment of reference standards. Below are generalized protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of related impurities that possess a UV chromophore.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C8 or C18 column (e.g., Spherisorb C8) is commonly used.[4][5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20mM ammonium acetate in 0.2% formic acid) and an organic solvent (e.g., acetonitrile).[4][5]

  • Detection: UV detection at a wavelength of 223 nm.[4][5]

  • Sample Preparation: Dissolve a known mass of the this compound reference standard in a suitable solvent (e.g., methanol) to a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The percentage purity is calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Gas Chromatograph: A GC system coupled to a mass spectrometer.

  • Column: A fused silica capillary column, such as a TR-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector: Splitless injection at a temperature of 280°C.

  • Oven Temperature Program: An initial temperature of 150°C held for a period, followed by a ramp to a final temperature of 280°C.

  • Mass Spectrometer: Operated in full scan mode to screen for unknown impurities and in selected ion monitoring (SIM) mode for targeted analysis.

  • Sample Preparation: Dissolve the reference standard in a suitable solvent like methanol. Derivatization may be necessary for polar or non-volatile impurities.

  • Analysis: The total ion chromatogram is analyzed to identify and quantify any impurity peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for the accurate determination of the purity of reference standards.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz).[12]

  • Internal Standard: A certified reference material with a known purity (e.g., dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., deuterated methanol or chloroform-d).[12]

  • Sample Preparation: Accurately weigh the this compound reference standard and the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration of signals.

  • Analysis: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.[8]

Workflow for Reference Standard Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a reference standard.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Purity Assignment A Receipt of Candidate Material B Structural Elucidation (NMR, MS) A->B C Preliminary Purity (HPLC, GC) B->C D Identify & Quantify Organic Impurities (LC-MS, GC-MS) C->D E Determine Inorganic Impurities (ICP-MS) C->E F Measure Residual Solvents (GC- headspace) C->F G Determine Water Content (Karl Fischer) C->G I Mass Balance Calculation D->I E->I F->I G->I H Quantitative Analysis (qNMR) J Certification of Purity H->J I->J

Caption: General workflow for the purity assessment of a chemical reference standard.

Conclusion

The purity assessment of this compound reference standards requires a multi-faceted analytical approach. While HPLC and GC-MS are invaluable for impurity profiling and separation, qNMR stands out as a powerful, direct method for accurate purity assignment. The choice of methodology will depend on the specific requirements of the analysis and the available instrumentation. For the highest level of confidence in the purity value, a combination of these techniques is recommended, as this allows for the orthogonal verification of the results. This comprehensive approach ensures the reliability of the this compound reference standard, which is essential for its intended applications in research, development, and quality control.

References

Unmasking the Hidden Threats: A Comparative Guide to N-Desmethylsibutramine and Other Weight Loss Drug Adulterants in Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alarming prevalence of undeclared pharmaceutical ingredients in dietary supplements marketed for weight loss poses a significant public health risk. Among the most common adulterants is N-desmethylsibutramine, an active metabolite of the withdrawn anti-obesity drug sibutramine. This guide provides an objective comparison of this compound with other frequently encountered weight loss drug adulterants, supported by experimental data and detailed analytical methodologies.

Introduction to this compound

This compound, along with didesmethylsibutramine, is one of the two primary active metabolites of sibutramine.[1] Sibutramine itself is a prodrug and its pharmacological effects are mainly attributed to these metabolites.[1][2] this compound is a more potent monoamine reuptake inhibitor than its parent compound, sibutramine.[1][3] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), and to a lesser extent, a dopamine reuptake inhibitor.[1][4] By increasing the levels of these neurotransmitters in the synaptic cleft, it enhances satiety and was historically used for appetite suppression in the treatment of obesity.[1][5][6] However, due to an increased risk of cardiovascular events, including heart attack and stroke, sibutramine and its analogues are no longer authorized for sale in many countries.[7][8] Despite the ban, this compound is frequently found as an undeclared ingredient in "natural" or "herbal" weight loss supplements.[9][10]

Comparison of Common Weight Loss Adulterants

Dietary supplements for weight loss have been found to be adulterated with a variety of synthetic pharmaceutical compounds. Besides this compound, other common adulterants include phenolphthalein, fluoxetine, and orlistat. The following table summarizes key comparative data for these substances.

AdulterantDrug ClassMechanism of ActionCommon Adverse Effects
This compound Anorectic (SNRI)Inhibits reuptake of norepinephrine and serotonin.[1][4]Increased blood pressure and heart rate, dry mouth, insomnia, constipation, risk of heart attack and stroke.[1][7]
Phenolphthalein LaxativeStimulates intestinal motility.Decreased blood pressure, skin rash, gastrointestinal bleeding, potential carcinogen.[7][8]
Fluoxetine Antidepressant (SSRI)Selective serotonin reuptake inhibitor.Nausea, headache, insomnia, anxiety, loss of appetite, excessive sweating.[8]
Orlistat Lipase InhibitorInhibits gastric and pancreatic lipases, reducing dietary fat absorption.Oily spotting, flatus with discharge, fecal urgency, fatty/oily stools.
Sibutramine Anorectic (SNRI)Prodrug for this compound and didesmethylsibutramine; inhibits reuptake of norepinephrine, serotonin, and dopamine.[1][5]Increased cardiovascular events, heart attacks, and strokes.[1]

Prevalence and Concentration of Adulterants in Supplements

Numerous studies have highlighted the widespread issue of adulteration in weight loss supplements. The concentrations of these undeclared ingredients can vary significantly, often reaching or exceeding therapeutic doses.

AdulterantFrequency of Detection in Various StudiesReported Concentration Range in Supplements
This compound Detected in numerous studies, often alongside sibutramine.[9]0.212 to 96.2 mg/g (for N-mono-desmethyl sibutramine).[11][12]
Sibutramine One of the most frequently detected adulterants.[9][10] In one study, found in 84.9% of tested weight-loss supplements.[10]0.03 to 132.40 mg/g.[9] 6 to 78 mg/capsule.[13]
Phenolphthalein Commonly detected adulterant.[14]104 to 293 µ g/unit dose.[14] Up to 1167 mg/capsule in some products.[13]
Fluoxetine Detected in several studies.[9]0.06 to 109.74 µ g/dose .[15]
Orlistat Detected in screening of herbal weight-reducing supplements.[11][12]Levels from 0.212 to 96.2 mg/g (in a study analyzing multiple adulterants).[11][12]

Experimental Protocols for Adulterant Detection

The identification and quantification of undeclared pharmaceutical ingredients in complex supplement matrices require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed technique.

Protocol 1: LC-ESI-MS for Simultaneous Determination of Multiple Adulterants

This method is suitable for the simultaneous detection of this compound, N-didesmethylsibutramine, sibutramine, phenolphthalein, fenfluramine, and orlistat.[11][12]

1. Sample Preparation:

  • Accurately weigh the homogenized powder of the supplement.
  • Extract the analytes with a suitable solvent, such as methanol or acetonitrile, often with sonication to improve extraction efficiency.
  • Centrifuge the mixture and filter the supernatant through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent.
  • Column: C8 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm).[11]
  • Mobile Phase: Gradient elution using:
  • Solvent A: Acetonitrile.[11][12]
  • Solvent B: Aqueous 20 mM ammonium formate solution.[11][12]
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent LC/MSD Trap SL or equivalent with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ESI.[11][12]
  • Detection Mode: Selected Ion Monitoring (SIM) for target analytes.[11][12]
  • m/z 266 for N-mono-desmethylsibutramine.[11][12]
  • m/z 252 for N-di-desmethylsibutramine.[11][12][16][17]
  • m/z 280 for sibutramine.[11][12][16][17]
  • m/z 319 for phenolphthalein.[11][12]
  • m/z 232 for fenfluramine.[11][12]
  • m/z 496 for orlistat.[11][12]
  • Internal Standard: Sildenafil (m/z 475) can be used for quantification.[11][12]

Protocol 2: GC-MS for the Detection of Sibutramine and its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like sibutramine and its metabolites, often after derivatization.

1. Sample Preparation and Derivatization:

  • Extract the analytes from the supplement matrix using an appropriate solvent.
  • Perform a liquid-liquid extraction to clean up the sample.
  • For urinary metabolite analysis, enzymatic hydrolysis is required to cleave glucuronide conjugates.[18]
  • Evaporate the solvent and derivatize the residue to increase volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or methylating agents.[18]

2. GC-MS Conditions:

  • GC System: Agilent 6890N or equivalent.
  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or similar.
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 5973N or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
  • Scan Range: m/z 40-550.
  • Identification: Based on retention time and comparison of the mass spectrum with a reference library or standard.

Visualizing Mechanisms and Workflows

Signaling Pathway of Sibutramine and its Metabolites

The therapeutic and adverse effects of this compound stem from its ability to block the reuptake of key neurotransmitters involved in appetite regulation.

Sibutramine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sibutramine Sibutramine (Prodrug) Metabolites This compound & Didesmethylsibutramine (Active) Sibutramine->Metabolites Metabolism (CYP3A4) NET Norepinephrine Transporter (NET) Metabolites->NET Inhibition SERT Serotonin Transporter (SERT) Metabolites->SERT Inhibition NE_Vesicle Norepinephrine (NE) NE NE NE_Vesicle->NE Release SER_Vesicle Serotonin (5-HT) SER 5-HT SER_Vesicle->SER Release Receptors Postsynaptic Receptors NE->Receptors Binding NE->NET Reuptake SER->Receptors Binding SER->SERT Reuptake

Caption: Mechanism of action for sibutramine's active metabolites.

Experimental Workflow for Adulterant Screening

A systematic approach is crucial for the reliable identification of undeclared drugs in dietary supplements.

Adulterant_Screening_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing cluster_report Reporting Sample Dietary Supplement Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup Filtration / SPE Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Non-volatile / Polar GCMS GC-MS Analysis Cleanup->GCMS Volatile / Derivatized Identify Compound Identification (Retention Time, Mass Spectra) LCMS->Identify GCMS->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: General workflow for screening adulterants in supplements.

Conclusion

The illegal adulteration of weight loss supplements with synthetic pharmaceutical ingredients like this compound poses a serious threat to consumers who are often unaware of the potential for severe adverse effects. This guide provides a comparative overview of common adulterants, highlighting their mechanisms of action, adverse effects, and prevalence. The detailed analytical protocols and workflow diagrams serve as a resource for researchers and regulatory bodies in their efforts to identify these hidden ingredients and protect public health. The continued development and application of robust analytical methods are essential to combat this ongoing issue.

References

A Comparative Guide to the Bioassay Validation for N-Desmethylsibutramine's Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay methodologies for validating the functional activity of N-Desmethylsibutramine, a primary active metabolite of sibutramine. The focus is on its action as a potent inhibitor of norepinephrine (NET) and serotonin (SERT) transporters. This document outlines detailed experimental protocols, presents comparative quantitative data, and discusses alternative assessment methods to support robust drug development and research.

Introduction to this compound's Functional Activity

This compound is a pharmacologically active metabolite of sibutramine, a previously marketed appetite suppressant. Its primary mechanism of action involves the inhibition of the reuptake of the monoamine neurotransmitters norepinephrine and serotonin by blocking their respective transporters, NET and SERT. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, which is believed to contribute to the sensation of satiety and potential antidepressant effects. The functional validation of this compound's activity is crucial for understanding its potency, selectivity, and overall pharmacological profile.

Comparative Analysis of Bioassay Methodologies

The functional activity of this compound is primarily assessed through in vitro bioassays that measure its ability to inhibit the norepinephrine and serotonin transporters. The two most common and well-validated methods are radioligand binding assays and fluorescent substrate uptake assays.

Bioassay MethodPrincipleAdvantagesDisadvantages
Radioligand Binding Assay Measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target transporter (NET or SERT) expressed in cell membranes.High sensitivity and specificity. Considered the "gold standard" for determining binding affinity (Ki).Requires handling of radioactive materials and specialized equipment. Endpoint assay, does not directly measure transporter function.
Fluorescent Substrate Uptake Assay Utilizes a fluorescent substrate that is transported into cells by NET or SERT. Inhibition of uptake by the test compound is measured by a decrease in intracellular fluorescence.Non-radioactive, amenable to high-throughput screening. Provides a direct measure of transporter function.Potential for compound interference with fluorescence. May have lower sensitivity than radioligand assays for some compounds.

Quantitative Data Summary

The inhibitory potency of this compound and other relevant monoamine reuptake inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.

CompoundTargetKi (nM)IC50 (nM)Reference
This compound NET~209 - 403[1]
SERT9 - 403[1]
DAT>10,000[1]
Didesmethylsibutramine NETPotent Inhibitor[2]
SERTPotent Inhibitor[2]
DATPotent Inhibitor[2]
Sibutramine NET~73% inhibition[3]
SERT~54% inhibition[3]
DAT~16% inhibition[3]
Fluoxetine (SSRI) SERTPotent Inhibitor[4]
Desipramine (TCA) NETPotent Inhibitor

Note: Ki and IC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

Radioligand Binding Assay for NET and SERT Inhibition

This protocol outlines a competitive binding assay to determine the Ki of this compound for the norepinephrine and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human NET or SERT

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand for NET (e.g., [³H]Nisoxetine)

  • Radioligand for SERT (e.g., [³H]Citalopram)

  • This compound hydrochloride

  • Non-specific binding control (e.g., Desipramine for NET, Imipramine for SERT)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled inhibitor).

  • Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Fluorescent Substrate Uptake Assay for NET and SERT Inhibition

This protocol describes a cell-based functional assay to measure the inhibition of neurotransmitter uptake by this compound.[5][6]

Materials:

  • HEK293 cells stably expressing human NET or SERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescent substrate for monoamine transporters (commercially available kits)

  • This compound hydrochloride

  • Positive control inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the HEK293 cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Compound Addition: Wash the cells with assay buffer and then add varying concentrations of this compound, a positive control, or vehicle control to the wells.

  • Substrate Addition and Incubation: Add the fluorescent substrate to all wells and incubate at 37°C for a specified time (e.g., 10-30 minutes) to allow for substrate uptake.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the data to the vehicle control (100% uptake) and a potent inhibitor (0% uptake). Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release SERT_Vesicle Serotonin Vesicle 5HT Serotonin SERT_Vesicle->5HT Release NET NET NE->NET Reuptake NE_Receptor Adrenergic Receptor NE->NE_Receptor Binding SERT SERT 5HT->SERT Reuptake 5HT_Receptor Serotonin Receptor 5HT->5HT_Receptor Binding NET->NE_Vesicle SERT->SERT_Vesicle NDS N-Desmethyl- sibutramine NDS->NET Inhibition NDS->SERT Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture HEK293 cells expressing NET or SERT Plate_Cells Seed cells into 96-well plates Cell_Culture->Plate_Cells Add_Compound Add varying concentrations of This compound Plate_Cells->Add_Compound Add_Substrate Add fluorescent substrate or radioligand Add_Compound->Add_Substrate Incubate Incubate to allow uptake/binding Add_Substrate->Incubate Measure_Signal Measure fluorescence or radioactivity Incubate->Measure_Signal Data_Analysis Calculate % inhibition and IC50/Ki values Measure_Signal->Data_Analysis

Caption: General workflow for a cell-based monoamine transporter inhibition bioassay.

Alternative and Complementary Methods

Beyond the primary bioassays, other techniques can provide valuable information about the functional activity of this compound.

  • Synaptosome Uptake Assays: This ex vivo method uses isolated nerve terminals (synaptosomes) from brain tissue to measure neurotransmitter uptake. It provides a more physiologically relevant system than cell lines but is lower throughput.

  • In Vivo Microdialysis: This technique measures extracellular neurotransmitter levels in the brains of living animals following drug administration. It offers the most physiologically relevant data but is complex and low throughput.

  • Electrophysiology: Techniques like patch-clamp can be used to measure the electrophysiological consequences of transporter inhibition in neurons.

Conclusion

The validation of a bioassay for assessing the functional activity of this compound is a critical step in its pharmacological characterization. Both radioligand binding and fluorescent substrate uptake assays are robust methods for determining its inhibitory potency at the norepinephrine and serotonin transporters. The choice of assay will depend on the specific research question, available resources, and desired throughput. By following detailed and validated protocols, researchers can obtain reliable and reproducible data to advance our understanding of this and other monoamine reuptake inhibitors.

References

A Comparative Guide to the Accurate and Precise Quantification of N-Desmethylsibutramine in Spiked Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This guide provides a comparative analysis of methodologies for the quantification of N-desmethylsibutramine, a primary active metabolite of sibutramine, in spiked biological samples, with a focus on accuracy and precision supported by experimental data.

Experimental Methodologies

The most prevalent and sensitive method for the quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following protocols, derived from published studies, outline the key steps in the analytical process.

Method 1: LC-MS/MS with Liquid-Liquid Extraction

This method is suitable for the analysis of this compound in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 500 µL plasma sample, an internal standard (e.g., Bisoprolol) is added.[1][2]

  • The sample is vortexed, and 4.0 mL of tert-butyl methyl ether (TBME) is added as the extraction solvent.[1]

  • The mixture is shaken for 25 minutes and then centrifuged at 4000 rpm for 5 minutes.[1]

  • A 2.5 mL aliquot of the organic supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.[1]

  • The residue is reconstituted in 0.30 mL of the mobile phase and vortexed before injection into the LC-MS/MS system.[1]

2. Chromatographic Conditions:

  • Analytical Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å)[3] or equivalent C18 column.

  • Mobile Phase: A mixture of 5 mM ammonium formate and acetonitrile (10:90, v/v)[3] or 20 mM ammonium acetate (pH 4.0) and acetonitrile (67:33, v/v).[1][2]

  • Flow Rate: 0.40 mL/min.[1][2]

  • Injection Volume: 30 µL.[1]

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3]

  • MRM Transition for this compound: m/z 266.3 → 125.3[3] or m/z 268.10 → 126.9 and 268.10 → 141.00.[1]

Method 2: Alternative LC-MS/MS Parameters

While the core principles remain the same, slight variations in methodology exist across different laboratories.

1. Sample Preparation:

  • An alternative approach may utilize different extraction solvents or a solid-phase extraction (SPE) method for sample clean-up, which can offer higher purity but may be more time-consuming.[3]

2. Chromatographic Conditions:

  • Gradient elution may be employed to improve the separation of analytes from matrix components.

3. Mass Spectrometric Detection:

  • The use of deuterated internal standards for this compound can enhance the accuracy and precision of quantification by correcting for matrix effects and variability in extraction and ionization.[3]

Comparative Performance Data

The accuracy and precision of an analytical method are critical for its reliability. Accuracy is typically expressed as the percentage of the measured concentration to the nominal concentration (% Accuracy or % Recovery), while precision is expressed as the coefficient of variation (%CV).

The following tables summarize the accuracy and precision data for this compound quantification from validated LC-MS/MS methods.

Table 1: Intra-day and Inter-day Precision and Accuracy of this compound Quantification [3]

| Spiked Concentration (pg/mL) | \multicolumn{3}{c|}{Within-Run (n=6)} | \multicolumn{3}{c|}{Between-Run (n=30)} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | Measured Conc. (pg/mL, mean ± SD) | Precision (CV, %) | Accuracy (%) | Measured Conc. (pg/mL, mean ± SD) | Precision (CV, %) | Accuracy (%) | | 30.0 | 29.1 ± 0.9 | 3.4 | 97.1 | 29.8 ± 0.9 | 3.2 | 99.3 | | 3500.0 | 3454.5 ± 58.7 | 1.7 | 98.7 | 3489.5 ± 41.8 | 1.2 | 99.7 | | 8000.0 | 7816.0 ± 125.1 | 1.6 | 97.7 | 7984.0 ± 223.5 | 2.8 | 99.8 |

Table 2: Precision and Accuracy Data from an Alternative LC-MS/MS Method [1][2]

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (CV, %)Inter-day Precision (CV, %)Accuracy (% Bias)
QCL0.30Not exceeding 15%Not exceeding 15%Within ±15%
QCM5.50Not exceeding 15%Not exceeding 15%Within ±15%
QCH8.80Not exceeding 15%Not exceeding 15%Within ±15%

The data presented in these tables demonstrate that validated LC-MS/MS methods can achieve high accuracy and precision for the quantification of this compound in spiked plasma samples, with %CV values generally well below 15%, which is a widely accepted limit in bioanalytical method validation guidelines.

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the factors influencing the quality of results, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Spiking Spiking of Plasma Sample with this compound and Internal Standard Extraction Liquid-Liquid Extraction (e.g., with TBME) Spiking->Extraction Evaporation Evaporation of Organic Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

factors_affecting_accuracy_precision cluster_factors Key Factors cluster_outcomes Analytical Outcomes Method_Validation Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Sample_Prep Sample Preparation Sample_Prep->Accuracy Sample_Prep->Precision Internal_Standard Internal Standard Internal_Standard->Accuracy Internal_Standard->Precision Matrix_Effects Matrix Effects Matrix_Effects->Accuracy Matrix_Effects->Precision Instrument_Performance Instrument Performance Instrument_Performance->Accuracy Instrument_Performance->Precision

Caption: Factors influencing the accuracy and precision of quantification.

Conclusion

The quantification of this compound in spiked samples can be performed with high accuracy and precision using validated LC-MS/MS methods. The choice of sample preparation technique, chromatographic conditions, and mass spectrometric parameters can be optimized to achieve the desired sensitivity and selectivity. The presented data from different studies confirm that with careful method development and validation, it is possible to obtain reliable and reproducible results that meet the stringent requirements of regulatory guidelines for bioanalytical assays. For optimal results, the use of a stable isotope-labeled internal standard is recommended to mitigate potential matrix effects and improve the overall robustness of the method.

References

Navigating the Analytical Landscape: A Comparative Guide to Linearity and Range Determination for N-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of N-Desmethylsibutramine, an active metabolite of sibutramine, is critical. The foundation of such quantification lies in the validation of analytical methods, with linearity and range being paramount parameters. This guide provides a comparative overview of various analytical techniques used for the determination of this compound, with a focus on their established linearity and analytical range, supported by experimental data and detailed methodologies.

The accurate measurement of this compound in various matrices is essential for pharmacokinetic studies, bioequivalence assessment, and monitoring for illicit use. The choice of analytical method can significantly impact the sensitivity, specificity, and ultimately, the reliability of the obtained data. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. Each method offers distinct advantages and is characterized by different performance metrics, particularly in terms of its linear dynamic range.

Comparative Analysis of Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. A wider linear range is often desirable as it can reduce the need for sample dilution.

The following table summarizes the reported linearity and range for the determination of this compound and its related compounds using different analytical methods.

Analytical MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)MatrixReference
LC-MS/MSThis compound, N-Didesmethylsibutramine, Sibutramine10.0–10,000.0 pg/mL≥0.9997Human Plasma[1]
LC-MS/MSThis compound, N-Didesmethylsibutramine, Sibutramine0.5, 1, 5, 10, and 20 ng/mL0.9980Dried Urine Spots[2]
HPLC-ESI-MSN-Didesmethylsibutramine, Sibutramine0.025–1.0 mg/mL>0.9990Dietary Supplements[3][4]
GC-MSSibutramine0.3–30 µg/mL0.9999Dietary Supplements[5]
GLC-FIDDesmethylsibutramine10–1000 µg/mLNot SpecifiedNot Specified[6]
RP-HPLCSibutramine20 to 60µg/mL0.999Bulk and Pharmaceutical Formulations[7]
HPTLCSibutramine0.250–1.250 μ g/band 0.9977Dietary Supplements[8]
RP-HPLCSibutramine HCl4.5 to 19.5 mg L⁻¹Not SpecifiedPharmaceutical Capsules[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are generalized protocols for the key experiments cited in the determination of linearity and range for this compound.

LC-MS/MS Method for this compound in Human Plasma[1]
  • Sample Preparation:

    • To 200 µL of human plasma, add internal standard.

    • Perform liquid-liquid extraction by adding 2.5 mL of methyl tertiary butyl ether (MTBE).

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)

    • Mobile Phase: 5 mM ammonium formate and acetonitrile (10:90, v/v)

    • Flow Rate: Not specified

    • Injection Volume: 20 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: m/z 266.3 → 125.3

  • Linearity and Range Determination:

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound, typically covering the range of 10.0 to 10,000.0 pg/mL.

    • Process and analyze each concentration level in triplicate.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.

GC-MS Method for Sibutramine (and by extension, its metabolites) in Dietary Supplements[5][10]
  • Sample Preparation:

    • Extract a known amount of the homogenized dietary supplement with a suitable organic solvent (e.g., methanol).

    • Vortex and sonicate to ensure complete extraction.

    • Centrifuge and filter the supernatant.

    • The extract can be directly injected or may require derivatization depending on the specific method.

  • Gas Chromatographic Conditions:

    • Column: Specific capillary column (e.g., HP-5MS)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at an initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Detection Mode: Full scan or Selected Ion Monitoring (SIM)

  • Linearity and Range Determination:

    • Prepare a series of standard solutions of the analyte in the solvent over the desired concentration range (e.g., 0.3 to 30 µg/mL).

    • Analyze each standard solution.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Calculate the regression equation and the correlation coefficient (r²).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the linearity and range of an analytical method for this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation prep_standards Prepare Calibration Standards (Multiple Concentration Levels) sample_prep Sample Preparation (Extraction/Derivatization) prep_standards->sample_prep prep_qc Prepare Quality Control Samples (Low, Mid, High) prep_qc->sample_prep instrument_analysis Instrumental Analysis (LC-MS/MS, GC-MS, etc.) sample_prep->instrument_analysis peak_integration Peak Integration & Area Determination instrument_analysis->peak_integration calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) peak_integration->calibration_curve linear_regression Linear Regression Analysis (y = mx + c, r²) calibration_curve->linear_regression range_determination Determine Analytical Range (LLOQ to ULOQ) linear_regression->range_determination

Caption: Workflow for Linearity and Range Determination.

This guide underscores the importance of selecting an appropriate analytical method for the determination of this compound based on the required sensitivity and the sample matrix. LC-MS/MS methods generally offer the widest linear range and highest sensitivity, making them suitable for bioanalytical applications. HPLC and GC-MS methods, while also robust, may have different ranges that could be more applicable to the analysis of pharmaceutical formulations or dietary supplements. The provided protocols and workflow offer a foundational understanding for researchers to develop and validate their own analytical methods in accordance with international guidelines.[10][11][12][13][14]

References

Comparative study of extraction efficiency for different N-Desmethylsibutramine sample preparation methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Sample Preparation for N-Desmethylsibutramine Analysis

The accurate quantification of this compound, the primary active metabolite of sibutramine, in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The efficiency of the sample preparation method directly impacts the sensitivity, accuracy, and reproducibility of the subsequent analytical determination. This guide provides a comparative study of three widely used extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. We present a summary of their extraction efficiencies, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their analytical needs.

Data Presentation: Comparison of Extraction Efficiencies

The following table summarizes the reported extraction efficiencies (recoveries) for this compound and structurally similar analytes using LLE, SPE, and QuEChERS methods.

Sample Preparation MethodAnalyte(s)MatrixAverage Recovery (%)Reference
Liquid-Liquid Extraction (LLE) This compound, N-bisdesmethylsibutramineHuman Urine39 - 42%[1]
Solid-Phase Extraction (SPE) Amphetamine, MethamphetamineUrine> 86%[2][3]
QuEChERS Amphetamine, Methamphetamine, MDMA, MDAHuman Urine87.7 - 110.4%[4]
QuEChERS Opiates, Amphetamines, Cocaine metabolitesWhole Bloodup to 96%

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on published methods and can be adapted to specific laboratory requirements.

Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Urine

This protocol is adapted from a method for the determination of sibutramine metabolites in doping control analysis.

Materials:

  • Human urine sample

  • Internal Standard (ISTD) solution (e.g., d5-isoxsuprine)

  • 10 M Hydrochloric acid (HCl)

  • 5 M Potassium hydroxide (KOH)

  • Potassium carbonate/Sodium bicarbonate mixture (K2CO3/NaHCO3, 2:1 w/w)

  • tert-Butanol

  • Anhydrous sodium sulfate

  • tert-Butylmethyl ether (TBME)

  • 0.06 N Hydrochloric acid (HCl) for reconstitution

Procedure:

  • To 2.5 mL of urine, add 1250 ng of the ISTD.

  • Add 0.45 mL of 10 M HCl, mix thoroughly, and incubate for 45 minutes at 80°C.

  • Add 5 mL of TBME, shake mechanically for 20 minutes, and centrifuge for 5 minutes. Discard the ether layer.

  • To the aqueous layer, add 0.9 mL of 5 M KOH, 200 mg of K2CO3/NaHCO3 mixture, 1 mL of tert-butanol, 3 g of anhydrous sodium sulfate, and 5 mL of TBME.

  • Shake for 20 minutes and centrifuge for 5 minutes.

  • Transfer the ether layer to a new tube and concentrate to dryness.

  • Reconstitute the residue in 100 µL of 0.06 N HCl for analysis.

Solid-Phase Extraction (SPE) Protocol for Secondary Amine Stimulants in Biological Fluids

This is a general protocol for the extraction of basic drugs, such as this compound, from biological matrices like plasma or urine using a mixed-mode cation exchange sorbent.

Materials:

  • Plasma or urine sample

  • Internal Standard (ISTD) solution

  • Methanol (MeOH)

  • Deionized water

  • 100 mM Phosphate buffer (pH 6.0)

  • 0.1 M Hydrochloric acid (HCl)

  • Elution solvent: Ethyl acetate/Isopropanol/Ammonium hydroxide (78:20:2, v/v/v)

  • SPE cartridges (e.g., Clean Screen® DAU)

Procedure:

  • Sample Pre-treatment: To 1-2 mL of the biological sample, add the internal standard.

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.

  • Drying: Dry the cartridge for 2 minutes at 80-100 psi.

  • Elution: Elute the analytes with 3 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable mobile phase for analysis.

QuEChERS Protocol for Amphetamine-Type Stimulants in Urine

This protocol is a modified QuEChERS method suitable for the extraction of stimulants from a urine matrix.

Materials:

  • Urine sample

  • Internal Standard (ISTD) solution

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • QuEChERS extraction salts (e.g., 4:1 w/w mixture of MgSO₄:NaCl)

Procedure:

  • Sample Preparation: Place 400 µL of urine into a 2 mL microcentrifuge tube. Add the internal standard.

  • Extraction: Add 400 µL of acetonitrile. Add 160 mg of MgSO₄ and 40 mg of NaCl.

  • Shaking and Centrifugation: Cap the tube and vortex vigorously for 1 minute. Centrifuge at high speed for 5 minutes.

  • Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube.

  • Analysis: The extract can be directly injected for LC-MS/MS analysis or subjected to a dispersive SPE (d-SPE) cleanup step if necessary. For d-SPE, an aliquot of the extract is mixed with a sorbent (e.g., PSA, C18) to remove interfering matrix components.

Visualization of Experimental Workflows

The following diagrams illustrate the step-by-step procedures for each extraction method.

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) Workflow start Start: Urine Sample add_istd Add Internal Standard start->add_istd hydrolysis Acid Hydrolysis (HCl, 80°C) add_istd->hydrolysis extraction1 First Extraction (TBME) hydrolysis->extraction1 discard_organic Discard Organic Layer extraction1->discard_organic basify Basify Aqueous Layer (KOH) discard_organic->basify add_salts Add Salts & tert-Butanol basify->add_salts extraction2 Second Extraction (TBME) add_salts->extraction2 concentrate Concentrate Organic Layer extraction2->concentrate reconstitute Reconstitute in Acid concentrate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

LLE Workflow for this compound

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow start Start: Biological Sample pretreatment Sample Pre-treatment start->pretreatment conditioning Cartridge Conditioning pretreatment->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing drying Drying washing->drying elution Elution drying->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

SPE Workflow for Secondary Amine Stimulants

QuEChERS_Workflow cluster_2 QuEChERS Workflow start Start: Urine Sample add_istd_solvent Add ISTD & Acetonitrile start->add_istd_solvent add_salts Add QuEChERS Salts add_istd_solvent->add_salts vortex Vortex add_salts->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Direct Analysis or d-SPE Cleanup supernatant->analysis

QuEChERS Workflow for Amphetamine-Type Stimulants

References

A Comparative Guide to Mass Spectrometry Ionization Sources for the Analysis of N-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of N-Desmethylsibutramine, an active metabolite of the withdrawn anti-obesity drug sibutramine, is crucial in various fields, including clinical and forensic toxicology, and pharmaceutical analysis. The choice of ionization source in mass spectrometry is a critical parameter that significantly influences the performance of analytical methods. This guide provides an objective comparison of different ionization sources for the analysis of this compound, supported by experimental data from published studies.

Principles of Ionization and Suitability for this compound

This compound is a secondary amine, making it a moderately polar and basic compound. Its suitability for different ionization techniques is dictated by its physicochemical properties, including polarity, volatility, and thermal stability. The most common ionization sources for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI). Another less common but potentially useful technique is Atmospheric Pressure Photoionization (APPI).

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar, thermally labile, and non-volatile compounds. It generates ions from a solution by creating a fine spray of charged droplets. Given that this compound is a polar secondary amine, ESI is a highly suitable ionization method and is the most commonly reported technique for its analysis.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is ideal for less polar and more volatile compounds that are not efficiently ionized by ESI. It involves the vaporization of the sample followed by ionization through a corona discharge. This compound's volatility makes it a potential candidate for APCI.

  • Electron Impact (EI): This is a hard ionization technique typically used with GC-MS. It bombards the analyte with high-energy electrons, causing extensive fragmentation. This provides detailed structural information but may result in a weak or absent molecular ion. For polar molecules like this compound, derivatization is often required to increase volatility and thermal stability for GC-MS analysis.

  • Atmospheric Pressure Photoionization (APPI): APPI is a soft ionization technique that uses photons to ionize the analyte. It is particularly effective for non-polar and some moderately polar compounds and can be less susceptible to matrix effects than ESI and APCI. While no specific studies on this compound using APPI were found, its applicability to a wide range of compounds suggests it could be a viable option.

Quantitative Performance Comparison

The following table summarizes the quantitative performance data for this compound using different ionization sources based on available literature. It is important to note that a direct, side-by-side comparison from a single study is not available, and the presented data is compiled from various sources with different experimental conditions.

Ionization SourceLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeKey Findings & Citations
ESI 0.02 ng/mL0.02 - 0.5 µg/L10.0–10,000.0 pg/mLESI is the most widely used and sensitive method for this compound, offering low detection and quantification limits.[1][2]
APCI Not explicitly reportedNot explicitly reportedNot explicitly reportedAPCI has been successfully used for the qualitative analysis of sibutramine metabolites, including this compound. Quantitative performance data is limited in the reviewed literature.
EI (GC-MS) Estimated: 10 - 50 ng/mLEstimated: 10 - 50 ng/mLNot explicitly reportedRequires derivatization. While sensitive, it is less commonly used for routine quantitative analysis of this compound compared to LC-MS methods.[3]

Experimental Protocols

Detailed methodologies for the analysis of this compound using ESI, APCI, and EI (after derivatization) are provided below.

Electrospray Ionization (ESI) Protocol

This protocol is based on a validated LC-ESI-MS/MS method for the quantification of sibutramine and its metabolites in human plasma.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard.

    • Add 100 µL of 10 mM KH₂PO₄ solution.

    • Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)

    • Mobile Phase: 5 mM ammonium formate : acetonitrile (10:90, v/v)

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ESI

    • Ion Source Temperature: 400°C

    • Ion Spray Voltage: 5500 V

    • Nebulizer Gas: 20 psi

    • Heater Gas: 40 psi

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: m/z 266.3 → 125.3

Atmospheric Pressure Chemical Ionization (APCI) Protocol

The following protocol is based on a screening method for sibutramine metabolites in urine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 2.5 mL of urine, add an internal standard, 100 mg of cysteine, and 0.45 mL of 10M HCl.

    • Incubate for 45 minutes at 80°C.

    • Add 5 mL of tert-butylmethyl ether, shake for 20 minutes, and centrifuge. Discard the ether layer.

    • Add 0.9 mL of 5M KOH, 200 mg of K₂CO₃/NaHCO₃ (2:1, w/w), 1 mL of tert-butanol, 3 g of anhydrous sodium sulfate, and 5 mL of tert-butylmethyl ether.

    • Shake for 20 minutes and centrifuge.

    • Transfer the ether layer and concentrate.

    • Reconstitute in 100 µL of 0.06 N HCl.

  • Liquid Chromatography (LC) Conditions:

    • Column: Nucleodur C18 (4x70mm, 5µm)

    • Mobile Phase: Gradient elution with a mixture of aqueous buffer and organic solvent.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive APCI

    • Ion Source Temperature: 400°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: m/z 266 → 125

Electron Impact (EI) - GC-MS Protocol (with Derivatization)

This protocol is adapted from a method for the analysis of sibutramine metabolites in urine.[3] this compound, containing a secondary amine, requires derivatization to improve its volatility and chromatographic behavior for GC-MS analysis.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of the sample.

    • Evaporate the extract to dryness.

    • Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried residue.

    • Heat the mixture to facilitate the derivatization of the amine group.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C

    • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan. Characteristic fragment ions of the derivatized this compound would be monitored.

Experimental Workflow

The general workflow for the analysis of this compound by LC-MS is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Add Internal Standard Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC Ionization Ionization Source (ESI, APCI, etc.) LC->Ionization MS Tandem Mass Spectrometry (Detection & Quantification) Ionization->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General experimental workflow for this compound analysis.

Conclusion and Recommendations

Based on the available scientific literature, Electrospray Ionization (ESI) is the most established, sensitive, and widely used ionization source for the quantitative analysis of this compound. Its suitability for polar compounds aligns perfectly with the chemical nature of this secondary amine metabolite, providing excellent sensitivity with low limits of detection and quantification.

Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for screening purposes. However, there is a lack of comprehensive quantitative data to definitively compare its performance with ESI for this specific analyte. It may be advantageous in situations where matrix effects are a significant concern with ESI.

Electron Impact (EI) ionization, coupled with Gas Chromatography (GC), is a less common approach for this compound. The requirement for derivatization adds complexity to the sample preparation process. While it can provide good sensitivity, it is generally not the first choice for high-throughput quantitative analysis of this compound compared to LC-MS/MS methods.

For researchers developing new analytical methods for this compound, ESI would be the recommended starting point due to its proven performance and the wealth of available literature. If challenges such as significant matrix effects are encountered, exploring APCI would be a logical next step. While not explicitly documented for this analyte, Atmospheric Pressure Photoionization (APPI) could also be considered, especially when analyzing less polar co-extracts or in complex matrices, due to its potential for reduced matrix effects. The choice of the optimal ionization source will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Safety Operating Guide

Standard Operating Procedure: N-Desmethylsibutramine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical procedures for the proper disposal of N-Desmethylsibutramine. It is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Classification

This compound, a primary metabolite of sibutramine, is a pharmaceutical-related compound used in research.[1] It is classified as harmful if swallowed.[2][3] All handling and disposal must be conducted with the assumption that the compound is hazardous. The Safety Data Sheet (SDS) is the primary source of information and must be consulted before handling.[4][5]

Summary of Key Data:

ParameterInformationSource
Chemical Name 1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine[4]
Synonyms This compound, BTS-54354[2]
CAS Number 84467-94-7[2]
Molecular Formula C₁₅H₂₂ClN[4]
GHS Hazard Statement H302: Harmful if swallowed[2][3]
Primary Disposal Route Licensed Hazardous Material Disposal Company[4]
Recommended Method Incineration[4][6]
Personnel Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must be equipped with the following standard PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[4]

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields.[4]

  • Lab Coat: A standard laboratory coat or flame-resistant impervious clothing.[4]

Disposal Protocol: Step-by-Step

Disposal of this compound must comply with all applicable federal, state, and local regulations.[2][5] Improper disposal, such as discarding in standard trash or flushing down a drain, is prohibited.[7][8]

Step 1: Waste Segregation and Collection

  • Collect all waste materials containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.[8]

  • The container must be leak-proof, sturdy, and have a tight-fitting lid.[8]

Step 2: Labeling the Waste Container

  • Label the container clearly with the words "Hazardous Waste."[9]

  • List all chemical constituents, including "this compound" and its approximate concentration or quantity.

  • Record the accumulation start date on the label.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • If an EHS department is not available, you must contract a licensed hazardous material disposal company.[4]

Step 5: Regulatory Considerations for Controlled Substance Analogues

  • This compound is an analogue of sibutramine, which has been treated as a controlled substance. Therefore, it may be subject to Drug Enforcement Administration (DEA) regulations.[6]

  • The DEA requires that controlled substances be rendered "non-retrievable."[6] Incineration is the primary method recognized by the DEA to meet this standard.[6]

  • Disposal may require the services of a DEA-registered reverse distributor and specific record-keeping, such as maintaining a DEA Form 41.[6] Always consult with your EHS office to ensure compliance with DEA protocols.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[4]

  • Wearing appropriate PPE, contain and absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department.

Visual Workflow for Disposal

The following diagram outlines the logical steps and decision points for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Disposal Path A Identify this compound Waste (Pure compound, contaminated labware, PPE) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated Leak-Proof Container B->C D Label Container: 'Hazardous Waste' List Contents & Date C->D E Store Sealed Container in Secure Satellite Area D->E F Contact Institutional EHS Office or Licensed Waste Vendor E->F G Is it treated as a Controlled Substance Analogue? F->G H Engage DEA-Registered Reverse Distributor G->H Yes J Final Disposal via High-Temperature Incineration G->J No I Complete Required DEA Forms (e.g., Form 41) H->I I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling N-Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A detailed guide on the safe handling, personal protective equipment, and disposal of N-Desmethylsibutramine, a potent pharmaceutical compound. This document provides essential procedural information for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

This compound, an active metabolite of the anorectic drug sibutramine, requires stringent safety protocols due to its pharmacological activity and potential health risks. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the final and critical barrier against exposure to potent compounds like this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.
Disposable Respirators (e.g., N95, FFP2)Suitable only for low-risk activities and should not be used as primary protection when handling highly potent compounds.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsImpervious clothing made of materials like Tyvek® is recommended to protect against chemical splashes and dust.
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential for minimizing the risk of exposure when handling this compound. The following diagram illustrates the key steps for a safe handling process.

Safe Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill_kit Prepare Spill Kit don_ppe->prep_spill_kit weigh Weigh Compound in Containment prep_spill_kit->weigh dissolve Prepare Solution weigh->dissolve handle Perform Experiment dissolve->handle decontaminate_tools Decontaminate Tools & Surfaces handle->decontaminate_tools doff_ppe Doff PPE Correctly decontaminate_tools->doff_ppe dispose_waste Segregate & Dispose of Waste doff_ppe->dispose_waste

Safe Handling Workflow Diagram

Experimental Protocol: Weighing of this compound Powder

This protocol provides a detailed methodology for the accurate and safe weighing of this compound powder, a common procedure in a laboratory setting.

Objective: To accurately weigh a specified amount of this compound powder while minimizing personnel exposure and preventing contamination.

Materials:

  • This compound powder

  • Analytical balance within a ventilated balance enclosure (VBE) or glovebox

  • Weighing paper or boat

  • Spatula

  • Anti-static gun (if necessary)

  • Two pairs of nitrile gloves

  • Disposable coveralls

  • Safety goggles

  • PAPR or a fitted half/full-facepiece respirator with P100/FFP3 filters

Procedure:

  • Preparation:

    • Ensure the VBE or glovebox is certified and functioning correctly.

    • Decontaminate the interior surfaces of the containment unit.

    • Place all necessary materials (balance, weighing paper, spatula, container for the weighed compound) inside the containment unit before starting.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully transfer a small amount of this compound powder from its container to the weighing paper using a clean spatula.

    • To minimize dust generation, avoid rapid movements and handle the powder gently.

    • If static electricity is an issue, use an anti-static gun on the container and weighing vessel before transferring the powder.

    • Record the weight. Adjust the amount of powder as necessary by adding or removing small quantities with the spatula.

  • Post-Weighing:

    • Once the desired weight is achieved, carefully transfer the weighing paper with the compound to a suitable container.

    • Close the container securely.

    • Decontaminate the spatula and any other tools used with a suitable solvent.

    • Clean the balance and the interior of the VBE or glovebox according to standard operating procedures.

    • All disposable materials, including the outer pair of gloves and weighing paper, should be disposed of as hazardous waste.

  • Decontamination and Doffing PPE:

    • Following the completion of the task, decontaminate the exterior of the closed container before removing it from the containment unit.

    • Doff PPE in the designated area, ensuring not to contaminate skin or clothing. The outer gloves should be removed and disposed of as hazardous waste first.

Quantitative Hazard Data

Due to the limited availability of public toxicological data for this compound, a definitive Occupational Exposure Limit (OEL) has not been established. In such cases, a control banding approach is recommended.[1][2][3][4] Based on the data for its parent compound, sibutramine, and the general guidance for potent pharmaceutical compounds, a conservative approach should be taken.

CompoundParameterValueSpeciesReference
Sibutramine Oral Administration (2-year study)1, 3, or 9 mg/kg/dayRat[5]
Sibutramine Oral Administration (2-year study)1.25, 5, or 20 mg/kg/dayMouse[5]
This compound Occupational Exposure Band (OEB)Category 3 or 4 (Estimated)-[6][7][8][9]

Note: The Occupational Exposure Band (OEB) is an estimation based on the pharmacological activity of the compound and the toxicity of its parent compound. A site-specific risk assessment should be performed to determine the appropriate containment and handling procedures. OEB 3 typically corresponds to an OEL range of 10-100 µg/m³, while OEB 4 corresponds to 1-10 µg/m³.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure. All waste is considered hazardous pharmaceutical waste and must be disposed of in accordance with federal, state, and local regulations.[6][7][9][10]

Disposal Plan Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, vials, etc.) solid_container Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (solvents, etc.) liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container licensed_vendor Licensed Hazardous Waste Vendor solid_container->licensed_vendor liquid_container->licensed_vendor sharps_container->licensed_vendor incineration High-Temperature Incineration licensed_vendor->incineration Transport & Treatment

Disposal Plan Flowchart

Key Disposal Steps:

  • Segregation: At the point of generation, all waste contaminated with this compound must be segregated from non-hazardous waste. This includes gloves, gowns, weighing papers, pipette tips, and any other disposable materials that have come into contact with the compound.

  • Containment:

    • Solid Waste: Place in a designated, clearly labeled, leak-proof container (often a black container for hazardous pharmaceutical waste).[7]

    • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.

    • Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous pharmaceutical waste.

  • Storage: Store the sealed waste containers in a secure, designated area away from general laboratory traffic until collection.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company. The primary method of disposal for this type of waste is high-temperature incineration.[6] A hazardous waste manifest must be completed and retained for records.[7]

By adhering to these stringent safety and handling protocols, research institutions can ensure the protection of their personnel and the environment while conducting valuable scientific work with potent compounds like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.